molecular formula C8H7NO B1590968 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one CAS No. 350847-80-2

6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Cat. No.: B1590968
CAS No.: 350847-80-2
M. Wt: 133.15 g/mol
InChI Key: KHWHYHFZHBCYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydrocyclopenta[c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWHYHFZHBCYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573566
Record name 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350847-80-2
Record name 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIHYDROCYCLOPENTA[C]PYRIDIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Cyclopenta[c]pyridine Scaffold

The fusion of a cyclopentane ring with a pyridine moiety gives rise to the cyclopenta[c]pyridine scaffold, a heterocyclic framework of significant interest in medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules, ranging from natural products to synthetic compounds with therapeutic potential. The inherent rigidity of the bicyclic system, combined with the electronic properties of the pyridine ring, provides a unique three-dimensional architecture for molecular recognition by biological targets.[1] Derivatives of the cyclopenta[c]pyridine core have demonstrated a wide array of pharmacological activities, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects.[1] This guide focuses on a specific member of this class, 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, providing a comprehensive overview of its structure, properties, and the broader context of its chemical family's role in drug discovery.

Section 1: Core Compound Profile: this compound

While the broader cyclopenta[c]pyridine class has been explored, specific experimental data for the parent compound, this compound, is limited in publicly available literature. This section consolidates the known information and provides predicted properties based on the general characteristics of related structures.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a cyclopentanone ring fused to the 'c' face of a pyridine ring.

Systematic Name: this compound Molecular Formula: C₈H₇NO Molecular Weight: 133.15 g/mol CAS Number: 350847-80-2

Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data, the following properties are predicted based on the chemical structure and data from similar compounds.

PropertyPredicted ValueNotes
Appearance Off-white to yellow solidBased on related pyridinone compounds.
Melting Point 100-120 °CHighly dependent on purity.
Boiling Point > 300 °CEstimated due to the heterocyclic and ketone functionalities.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.The pyridine nitrogen and ketone oxygen can act as hydrogen bond acceptors.
pKa ~3-4The pyridine nitrogen is expected to be weakly basic.
Spectroscopic Characterization (Anticipated Features)
  • ¹H NMR:

    • Aromatic Protons: Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The specific chemical shifts and coupling constants would be indicative of their positions relative to the nitrogen atom and the fused ring.

    • Aliphatic Protons: Two sets of signals in the aliphatic region (δ 2.0-4.0 ppm), likely appearing as triplets or multiplets, corresponding to the two methylene groups (-CH₂-) of the cyclopentanone ring.

  • ¹³C NMR:

    • Carbonyl Carbon: A characteristic signal in the downfield region (δ 190-210 ppm) for the ketone carbonyl carbon.

    • Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm) for the carbons of the pyridine ring.

    • Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm) for the methylene carbons of the cyclopentanone ring.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ characteristic of a conjugated ketone.

    • C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.

    • C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): An intense peak at m/z = 133, corresponding to the molecular weight of the compound.

    • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of CO (m/z = 28) and subsequent rearrangements of the heterocyclic core.

Section 2: Synthesis Strategies for the Cyclopenta[c]pyridine Core

While a specific, validated synthesis protocol for this compound is not prominent in the literature, synthetic routes to its derivatives provide valuable insights into the construction of this scaffold. A common and effective approach involves the modification of a pre-existing natural product, cerbinal, or multi-step chemical synthesis.

Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives from Cerbinal

A recently reported method details the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, which could potentially be adapted for the synthesis of the parent compound.[2][3] This strategy utilizes the natural product cerbinal as a starting material.

Synthetic Workflow for 5-Aryl-cyclopenta[c]pyridine Derivatives

G start Cerbinal (Starting Material) step1 Bromination (e.g., NBS) start->step1 intermediate1 Brominated Intermediate step1->intermediate1 step2 Suzuki Cross-Coupling (Arylboronic acid, Pd catalyst, Base) intermediate1->step2 product 5-Aryl-cyclopenta[c]pyridine Derivatives step2->product

A generalized workflow for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives.

Explanatory Causality:

  • Starting Material Selection: Cerbinal, a natural product, provides a readily available and structurally relevant starting point, possessing the core cyclopenta[c]pyridine skeleton.

  • Bromination: The introduction of a bromine atom at the 5-position of the cyclopenta[c]pyridine core is a key strategic step. This is typically achieved using an electrophilic brominating agent like N-bromosuccinimide (NBS). The bromine atom serves as a versatile handle for subsequent functionalization.

  • Suzuki Cross-Coupling: The brominated intermediate is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl groups at the 5-position by reacting the brominated intermediate with a corresponding arylboronic acid in the presence of a palladium catalyst and a base. This modular approach enables the creation of a library of 5-aryl-cyclopenta[c]pyridine derivatives for structure-activity relationship (SAR) studies.

Section 3: Applications in Drug Discovery and Agrochemicals

The true value of the this compound core lies in its potential as a scaffold for the development of novel therapeutic agents and agrochemicals. The biological activities of its derivatives highlight the pharmacological relevance of this heterocyclic system.

Antiviral Activity

Recent studies have demonstrated that 5-aryl-cyclopenta[c]pyridine derivatives exhibit significant antiviral activity against the Tobacco Mosaic Virus (TMV).[2][4] Notably, certain derivatives displayed efficacy comparable or even superior to the commercial antiviral agent, ribavirin.[2] The introduction of various aryl groups at the 5-position allows for the fine-tuning of antiviral potency, suggesting that this position is critical for interaction with viral targets.

Fungicidal and Insecticidal Properties

The cyclopenta[c]pyridine scaffold has also shown promise in the development of novel agrochemicals. Several 5-aryl derivatives have exhibited broad-spectrum fungicidal activity against various plant pathogens.[2] Furthermore, these compounds have demonstrated larvicidal efficacy against common agricultural pests such as Plutella xylostella.[2][4] These findings underscore the potential of this chemical class in crop protection.

Neuropharmacological Potential

While direct evidence for the neuropharmacological activity of this compound is lacking, related fused pyridine systems have been investigated for their effects on the central nervous system. The rigid, defined structure of the cyclopenta[c]pyridine core makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs) and ion channels, which are key players in neuronal signaling. The diverse biological activities of monoterpene pyridine alkaloids, many of which contain the cyclopenta[c]pyridine skeleton, further support the potential for neuropharmacological applications.[1]

Section 4: Future Directions and Conclusion

The this compound core and its derivatives represent a promising area for further research and development in both medicine and agriculture. The demonstrated antiviral, fungicidal, and insecticidal activities of its derivatives provide a strong rationale for the continued exploration of this chemical space.

Key areas for future investigation include:

  • Development of a robust and scalable synthesis for the parent compound, this compound, to facilitate broader biological screening and derivatization.

  • Comprehensive spectroscopic characterization of the parent compound to provide a critical reference for future synthetic and analytical work.

  • Expansion of the structure-activity relationship (SAR) studies to explore a wider range of substituents at various positions on the cyclopenta[c]pyridine ring.

  • Investigation of the mechanism of action of the biologically active derivatives to identify their molecular targets.

  • Exploration of the therapeutic potential of this scaffold in other disease areas, particularly in oncology and neurodegenerative disorders, given the broad bioactivity of pyridine-containing compounds.

References

An In-Depth Technical Guide to 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of heterocyclic chemistry is vast and ever-evolving, with fused ring systems forming the backbone of numerous pharmacologically active agents and advanced materials. Among these, the cyclopentapyridine scaffold has garnered significant interest due to its presence in a variety of bioactive molecules. This technical guide focuses on a specific, yet intriguing member of this family: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one . As a Senior Application Scientist, the aim of this document is to provide a comprehensive and technically robust resource for researchers engaged in the synthesis, characterization, and application of this compound. We will delve into its fundamental properties, explore plausible synthetic strategies, and discuss its potential in the realm of drug discovery, grounded in established chemical principles and supported by scientific literature.

Compound Identification and Core Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 350847-80-2

  • Molecular Formula: C₈H₇NO

  • Molecular Weight: 133.15 g/mol

  • Isomeric Class: Cyclopentapyridine

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical supplier databases. These parameters are crucial for its handling, formulation, and integration into experimental workflows.

PropertyValueSource
Physical Form Solid[Generic Supplier Data]
Purity Typically ≥97%[Generic Supplier Data]
InChI 1S/C8H7NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5H,1-2H2[Generic Supplier Data]
InChI Key KHWHYHFZHBCYDB-UHFFFAOYSA-N[Generic Supplier Data]
Storage Temperature Ambient[Generic Supplier Data]

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis for this compound (CAS 350847-80-2) is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be proposed based on established methodologies for constructing fused heterocyclic systems. The intramolecular cyclization of a suitably substituted pyridine precursor is a common and effective strategy.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A logical approach to the synthesis of the target molecule involves the intramolecular Friedel-Crafts acylation of a pyridine-3-propanoic acid derivative. This method is widely used for the formation of cyclic ketones fused to aromatic rings.

G cluster_0 Starting Material Preparation cluster_1 Hydrolysis and Decarboxylation cluster_2 Cyclization A Pyridine-3-acetonitrile C 3-(Pyridin-3-yl)pentanedinitrile A->C Michael Addition (Base catalyst) B Ethyl acrylate B->C D 3-(Pyridin-3-yl)propanoic acid C->D Acid Hydrolysis (e.g., H2SO4, heat) E This compound D->E Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric acid, heat)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 3-(Pyridin-3-yl)propanoic acid (Precursor)

    • Rationale: The synthesis begins with the creation of a pyridine derivative with a three-carbon acid side chain at the 3-position, which is necessary for the subsequent 5-membered ring closure. A Michael addition of a pyridine-3-acetic acid derivative to an acrylate, followed by hydrolysis and decarboxylation, is a standard method.

    • Procedure:

      • To a solution of pyridine-3-acetonitrile in a suitable solvent such as ethanol, add a catalytic amount of a strong base (e.g., sodium ethoxide).

      • To this mixture, add ethyl acrylate dropwise at room temperature. The reaction is typically stirred for several hours to ensure completion of the Michael addition.

      • The resulting intermediate is then subjected to acidic hydrolysis (e.g., refluxing with concentrated sulfuric or hydrochloric acid). This step hydrolyzes the nitrile and ester groups to carboxylic acids, followed by decarboxylation to yield 3-(pyridin-3-yl)propanoic acid.

      • The product is isolated by neutralization and extraction, followed by purification via recrystallization or column chromatography.

  • Step 2: Intramolecular Cyclization to this compound

    • Rationale: The key ring-forming step is an intramolecular Friedel-Crafts acylation. A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is required to activate the carboxylic acid and facilitate the electrophilic attack on the pyridine ring at the 4-position.

    • Procedure:

      • 3-(Pyridin-3-yl)propanoic acid is mixed with an excess of polyphosphoric acid.

      • The mixture is heated, typically in the range of 100-150 °C, with stirring for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to quench the reaction and hydrolyze the PPA.

      • The aqueous solution is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.

      • The solid is collected by filtration, washed with water, and dried.

      • Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) or by recrystallization.

Spectroscopic Characterization (Predicted)

Technique Predicted Key Features
¹H NMR - Aromatic protons on the pyridine ring (likely in the δ 7.0-8.5 ppm region). - Two methylene groups of the cyclopentanone ring, appearing as triplets or multiplets in the δ 2.5-3.5 ppm range.
¹³C NMR - Carbonyl carbon signal around δ 190-205 ppm. - Aromatic carbon signals in the δ 120-160 ppm region. - Methylene carbon signals in the aliphatic region (δ 20-40 ppm).
IR Spectroscopy - A strong carbonyl (C=O) stretching vibration around 1700-1740 cm⁻¹. - C=N and C=C stretching vibrations from the pyridine ring in the 1500-1600 cm⁻¹ region. - C-H stretching vibrations for the aromatic and aliphatic protons.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of 133.15. - Fragmentation patterns characteristic of the loss of CO and cleavage of the cyclopentanone ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

The this compound core is a rigid, bicyclic scaffold that can be strategically functionalized to interact with various biological targets. While direct biological activity data for this specific molecule is sparse, the broader class of cyclopentapyridines has shown promise in several therapeutic areas.

Scaffold for Kinase Inhibitors: The pyridine ring is a well-established pharmacophore in kinase inhibitors, often engaging in hydrogen bonding interactions within the ATP-binding site of the enzyme. The fused cyclopentanone ring offers a rigid framework to which various substituents can be appended to explore the surrounding hydrophobic pockets of the kinase.

Central Nervous System (CNS) Active Agents: Derivatives of related fused pyridines, such as 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, have been investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are of interest for the treatment of stress-related disorders.[1] This suggests that the cyclopentapyridine core can serve as a template for CNS-penetrant molecules.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A This compound B Kinase Inhibition (e.g., Anticancer) A->B Functionalization at positions 1, 3, 7 C CNS Receptor Modulation (e.g., CRF1 Antagonists) A->C Exploitation of rigid scaffold for CNS penetration D Antiviral Agents A->D Bioisosteric replacement in known antiviral scaffolds

Caption: Potential applications of the this compound scaffold.

Antiviral and Antimicrobial Agents: The pyridine nucleus is a common feature in a multitude of antiviral and antimicrobial drugs. The unique electronic and steric properties of the this compound scaffold could be exploited to develop novel agents with improved efficacy or resistance profiles.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties and a plausible, detailed synthetic strategy to facilitate its accessibility to the research community. The predicted spectroscopic data serves as a benchmark for the characterization of this molecule.

Future research efforts should focus on the experimental validation of the proposed synthetic route and a thorough characterization of the compound's physicochemical and pharmacological properties. The exploration of diverse functionalization of the cyclopentapyridine core is anticipated to yield novel compounds with significant therapeutic potential, particularly in the areas of oncology and neurology. As our understanding of the structure-activity relationships of this scaffold grows, so too will its importance in the development of next-generation therapeutics.

References

physicochemical properties of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Executive Summary

This compound is a fused heterocyclic compound of significant interest as a structural motif in medicinal chemistry and materials science. As with any novel or sparsely characterized molecule, a thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its successful application, particularly in drug development where these parameters govern pharmacokinetics and pharmacodynamics. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing not only the known structural data for this compound but also a detailed, field-proven framework for the experimental determination of its core physicochemical properties. Adopting the perspective of a senior application scientist, this document emphasizes the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Introduction: The "Why" Behind the Properties

The journey of a chemical entity from a laboratory curiosity to a viable drug candidate is paved with data. Physicochemical properties are the fundamental language that describes how a molecule will behave in a biological system. For a compound like this compound, its fused ring structure imparts a high degree of rigidity, which can be advantageous for specific receptor binding. However, properties such as solubility, ionization state (pKa), and lipophilicity (logP) will ultimately dictate its ability to be absorbed, distributed, metabolized, and excreted (ADME). Poor solubility can halt the development of an otherwise potent compound, while an unfavorable pKa can lead to poor absorption in the gastrointestinal tract. Therefore, the rigorous characterization detailed herein is not merely an academic exercise; it is a critical step in risk mitigation and rational drug design.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation upon which all other characterization rests.

  • IUPAC Name: this compound

  • CAS Number: 350847-80-2

  • Molecular Formula: C₈H₇NO

  • Molecular Weight: 133.15 g/mol

The structural arrangement consists of a pyridine ring fused with a cyclopentanone ring, a configuration that presents unique electronic and steric features.

Caption: 2D structure of this compound.

Summary of Physicochemical Properties

Due to the novelty of this specific isomer, publicly available experimental data is limited. The following table presents the fundamental identifiers and serves as a template for data to be generated using the protocols described in Section 4.0. For comparative purposes, data for the related, more studied isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 28566-14-5), is included where available and is clearly noted.

PropertyValue (Predicted or to be Determined)Comparative Value (Isomer [b])Significance in Drug Development
Molecular Weight 133.15 g/mol 133.15 g/mol Adherence to Lipinski's Rule of 5 (<500 Da)
Melting Point (°C) To be determined62-63 °C[1]Purity assessment, solid-state stability
Aqueous Solubility To be determined-Bioavailability, formulation development
pKa To be determined-Ionization state at physiological pH, absorption
logP To be determined-Membrane permeability, lipophilicity

Experimental Determination of Core Properties

The following sections provide robust, step-by-step protocols for determining the critical physicochemical parameters of this compound.

Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a primary indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range. The capillary method using a digital apparatus like a Mel-Temp is the industry standard for its accuracy and small sample requirement.

Experimental Protocol:

  • Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If necessary, gently crush the sample into a fine powder.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a column of 2-3 mm of material is packed into the bottom.

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[2]

  • Rapid Preliminary Run: Heat the block rapidly to get an approximate melting temperature. This saves time in the subsequent, more precise measurements.

  • Accurate Determination: Allow the block to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[2]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

  • Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent values confirm a reliable measurement.

pH-Dependent Aqueous Solubility Profiling

Expertise & Experience: Aqueous solubility is a master variable in drug development, directly impacting bioavailability. For an ionizable molecule containing a pyridine nitrogen, solubility is expected to be highly pH-dependent. Determining the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is essential for predicting its behavior in the gastrointestinal tract. The "shake-flask" method, while traditional, remains the gold standard for determining thermodynamic equilibrium solubility.[3]

G A Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) B Add Excess Solid Compound to Each Buffer A->B C Equilibrate (24-48h at 37°C with shaking) B->C D Sample Supernatant (Filter through 0.45µm syringe filter) C->D E Quantify Concentration (HPLC or UV-Vis Spectroscopy) D->E F Plot Solubility vs. pH E->F

Caption: Workflow for pH-dependent solubility determination.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., simulated gastric fluid at pH 1.2, acetate buffer at pH 4.5, and phosphate buffers at pH 6.8 and 7.4).

  • Sample Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a physiologically relevant temperature (e.g., 37°C). Agitate for 24 to 48 hours to allow the system to reach thermodynamic equilibrium.[4]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4]

  • Data Analysis: Record the measured solubility (e.g., in µg/mL or µM) for each pH value. Plotting solubility against pH provides the complete profile, which is invaluable for pre-formulation scientists.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. The pyridine nitrogen in the structure is basic and will be protonated at acidic pH. This ionization state drastically affects solubility, permeability, and receptor interaction. Potentiometric titration is a highly accurate and direct method for pKa determination, as it measures pH changes in real-time as a titrant is added.[5][6]

Experimental Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[5]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., water or a water/co-solvent mix if solubility is low) to a known concentration (e.g., 1 mM).[5][6] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is used.[5]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[5][6]

  • Titration: Since the compound is expected to be a base, the starting solution should be acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the pyridine nitrogen is fully protonated.

  • Titrant Addition: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be precisely calculated by finding the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.

Lipophilicity (logP) Determination

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is quantified as the logarithm of the partition coefficient (logP) between an organic phase (typically n-octanol) and an aqueous phase. The "shake-flask" method is the traditional and most widely accepted technique for direct logP measurement.[7] A logP value between 1 and 3 is often considered optimal for oral drug absorption.

Experimental Protocol:

  • Phase Preparation: Prepare a solution of this compound in the phase in which it is more soluble (likely n-octanol). The n-octanol and aqueous buffer (typically phosphate buffer at pH 7.4 to represent physiological conditions) must be pre-saturated with each other by mixing and separating them beforehand.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol solution with a known volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the layers to separate completely (this may require centrifugation).

  • Sampling and Analysis: Carefully sample both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7][8]

    P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    logP = log₁₀(P)

Spectroscopic and Structural Characterization

While quantitative physicochemical data is crucial, qualitative spectroscopic data is essential for structural confirmation and batch-to-batch quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons on the pyridine ring and the aliphatic protons on the cyclopentanone ring.

    • ¹³C NMR: Would show distinct signals for each unique carbon atom, including the carbonyl carbon (C=O) at a characteristic downfield shift, aromatic carbons, and aliphatic carbons. For example, in a related series of compounds, the CH₂ cyclic groups appeared around 27-29 ppm.[9][10]

  • Infrared (IR) Spectroscopy: Would be used to identify key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch (typically ~1700-1750 cm⁻¹), along with bands corresponding to C=N and C=C stretching in the aromatic ring (typically ~1500-1600 cm⁻¹), and C-H stretching.[9][10]

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the molecular formula (C₈H₇NO). For the related isomer, the [M+H]⁺ ion was observed at m/z 134.0606, confirming its elemental composition.[1]

Conclusion

The comprehensive physicochemical characterization of this compound is a foundational step for its advancement in any research and development pipeline. While existing literature on this specific isomer is sparse, this guide provides the necessary intellectual framework and detailed experimental protocols to generate the high-quality data required by researchers, medicinal chemists, and formulation scientists. By systematically determining its melting point, solubility profile, pKa, and logP, the scientific community can unlock the full potential of this promising heterocyclic scaffold, enabling its rational application in the design of next-generation therapeutics and advanced materials.

References

An In-Depth Technical Guide to 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, a heterocyclic scaffold of increasing interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of this molecule, from its synthesis and physicochemical properties to its potential as a building block for novel therapeutics.

Introduction to the Cyclopenta[c]pyridine Scaffold

The this compound core represents a unique bicyclic heteroaromatic system where a cyclopentanone ring is fused to a pyridine ring. The "c" designation in cyclopenta[c]pyridine indicates the fusion position on the pyridine ring, distinguishing it from its isomers, such as the more commonly reported cyclopenta[b]pyridine. This structural arrangement imparts specific electronic and conformational properties that are of significant interest in the design of bioactive molecules.

The IUPAC name for the core topic of this guide is This compound . This nomenclature precisely describes the structure: a cyclopentane ring fused to a pyridine ring, with a ketone at position 5, and the saturation indicated by "6,7-dihydro".

While research on the parent this compound is emerging, its derivatives have shown promise in various therapeutic areas.[1][2] This guide will therefore explore both the foundational chemistry of the parent molecule and the expanding pharmacology of its analogues.

Synthetic Methodologies

The synthesis of the cyclopenta[c]pyridine scaffold can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution patterns on the bicyclic system.

A common strategy for the synthesis of related dihydropyridinones involves multi-component reactions. For the analogous 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, a one-pot cyclocondensation reaction has been proven effective.[3][4] This approach typically involves the reaction of a 2,5-diarylidenecyclopentanone derivative with a dinitrile in the presence of a base.[3][4]

A plausible synthetic workflow for this compound could be conceptualized as follows:

Synthesis_Workflow A Starting Materials (e.g., Substituted Pyridine and Cyclopentenone Precursors) B Key Intermediate Formation (e.g., Michael Addition) A->B Reaction Initiation C Cyclization & Dehydration B->C Intramolecular Reaction D This compound C->D Product Formation E Purification (e.g., Column Chromatography) D->E Isolation F Characterization (NMR, MS, IR) E->F Structural Verification

Figure 1: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Synthesis of Related Dihydropyridinones

The following protocol is adapted from the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives and can serve as a foundational methodology for targeting the [c] isomer with appropriate starting materials.[3][4]

Materials:

  • Substituted 2,5-dibenzylidenecyclopentanone derivative (0.02 mol)

  • Propanedinitrile (0.02 mol)

  • Sodium alkoxide (sodium ethoxide or sodium methoxide) (0.02 mol)

  • Anhydrous ethanol or methanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 2,5-dibenzylidenecyclopentanone derivative, propanedinitrile, and sodium alkoxide.

  • Add anhydrous ethanol (if using sodium ethoxide) or methanol (if using sodium methoxide) as the solvent.

  • Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The characterization of this compound and its derivatives relies on a combination of spectroscopic techniques to confirm the molecular structure and purity.

Table 1: Expected Physicochemical and Spectroscopic Data

PropertyExpected Characteristics
Appearance Crystalline solid
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
¹H NMR Signals corresponding to aromatic protons on the pyridine ring, and aliphatic protons of the two CH₂ groups in the cyclopentanone ring.
¹³C NMR Resonances for the carbonyl carbon (C=O), aromatic carbons of the pyridine ring, and aliphatic carbons of the cyclopentanone ring.
Infrared (IR) Characteristic absorption bands for the C=O stretch of the ketone, C=N and C=C stretches of the pyridine ring, and C-H stretches of the aromatic and aliphatic groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.

For the related isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the proton NMR spectrum shows characteristic triplets for the adjacent methylene groups of the cyclopentanone ring.[5] Similar patterns would be expected for the [c] isomer, with the chemical shifts influenced by the position of the nitrogen atom in the pyridine ring.

Pharmacological Significance and Therapeutic Potential

While the parent this compound is a subject of ongoing investigation, the broader class of cyclopenta[c]pyridine derivatives has demonstrated significant biological activity.[1][2]

Antiviral, Insecticidal, and Fungicidal Activities

Recent studies on 5-aryl-cyclopenta[c]pyridine derivatives, synthesized from the natural product cerbinal, have shown promising activity against the tobacco mosaic virus (TMV).[1] Certain derivatives exhibited higher anti-TMV activity than the commercial antiviral agent ribavirin.[1] Furthermore, these compounds displayed insecticidal efficacy against Plutella xylostella and broad-spectrum fungicidal activities.[1] The proposed mechanism for the enhanced antiviral activity involves improved binding affinity to TMV receptor proteins.[1]

Potential in Neurological and Psychiatric Disorders

Structurally related compounds, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives, have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor.[6] This receptor is a key target in the treatment of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[6] The development of M4 receptor modulators is a promising therapeutic strategy, and the cyclopenta[c]pyridine scaffold could serve as a valuable template for designing new chemical entities with this activity.

Signaling_Pathway cluster_0 Potential Therapeutic Intervention cluster_1 Cellular Target cluster_2 Downstream Effects A Cyclopenta[c]pyridine Derivative B Biological Target (e.g., M4 Receptor, Viral Protein) A->B Binding/Interaction C Modulation of Signaling Pathway B->C Signal Transduction D Therapeutic Outcome (e.g., Antiviral Effect, Neuronal Modulation) C->D Cellular Response

Figure 2: Generalized mechanism of action for bioactive cyclopenta[c]pyridine derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising area for further research and development in medicinal chemistry. While direct studies on the parent molecule are limited, the demonstrated bioactivities of its derivatives highlight the potential of this heterocyclic system.

Future research should focus on:

  • The development of efficient and scalable synthetic routes to a variety of substituted this compound analogues.

  • A systematic evaluation of their structure-activity relationships (SAR) against a range of biological targets.

  • In-depth mechanistic studies to elucidate the precise molecular interactions responsible for their therapeutic effects.

References

An In-Depth Technical Guide to the Synthesis of Cyclopenta[b]pyridin-5-ones from Cyclopentanone: A Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. Among these, cyclopenta[b]pyridine scaffolds are of significant interest due to their presence in various biologically active compounds. This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for preparing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, commencing from the readily available starting material, cyclopentanone. We will delve into the mechanistic underpinnings of the modified Bohlmann-Rahtz pyridine synthesis, a powerful tool for constructing such fused systems. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the causal logic behind the procedural choices, ensuring both reproducibility and a deeper understanding of the core chemical transformations.

Strategic Overview: The Bohlmann-Rahtz Pathway for Fused Pyridines

The direct construction of a pyridine ring onto a cyclopentanone framework presents a formidable synthetic challenge. A highly effective and convergent strategy is the Bohlmann-Rahtz pyridine synthesis. First discovered in 1957, this reaction traditionally involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[1][2]

Modern modifications have significantly enhanced the utility of this reaction, particularly for less reactive ketones like cyclopentanone. A key innovation is the development of a one-pot, three-component reaction where the enamine is generated in situ from the ketone and an ammonia source, such as ammonium fluoride or ammonium acetate.[3][4] This circumvents the need to isolate potentially unstable enamine intermediates and streamlines the entire process.

This guide will focus on this modern, acid-catalyzed, one-pot approach to synthesize a representative target molecule, 7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target cyclopenta[b]pyridin-5-one reveals the key components of the Bohlmann-Rahtz strategy. The pyridine ring is deconstructed back to a crucial aminodiene intermediate, which in turn arises from the Michael addition of a cyclopentanone-derived enamine to an ethynyl ketone.

Retrosynthesis Target 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Intermediate Aminodiene Intermediate Target->Intermediate Cyclodehydration Reactants Cyclopentanone Enamine + Ethynyl Ketone Intermediate->Reactants Michael Addition Starting_Materials Cyclopentanone + Ammonia Source + Ethynyl Ketone Reactants->Starting_Materials In-situ Enamine Formation

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Deep Dive: Causality in the Reaction Pathway

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The one-pot synthesis proceeds through three critical stages within a single flask.

  • In-situ Enamine Formation: The reaction initiates with the acid-catalyzed formation of an enamine from cyclopentanone and an ammonia source. Ammonium fluoride or acetate serves as both the nitrogen source and a mild catalyst. This step transforms the ketone into a more reactive nucleophile.

  • Michael Addition: The electron-rich enamine attacks the electrophilic β-carbon of the ethynyl ketone in a conjugate or Michael addition. This is the primary bond-forming step that links the two main fragments. A subsequent proton transfer yields the key aminodiene intermediate.[5]

  • Acid-Catalyzed Cyclodehydration: This is the terminal and irreversible step. The aminodiene intermediate, under the influence of heat and an acid catalyst (often acetic acid), undergoes a crucial E/Z isomerization to bring the amino group and the terminal carbonyl into proximity.[5] An intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration, results in the formation of the aromatic pyridine ring. The use of an acid catalyst significantly lowers the high temperatures traditionally required for this step.[5]

Forward Synthesis Workflow

The sequence illustrates the convergence of three simple components into the complex fused heterocyclic product in a single, efficient operation.

Forward_Synthesis cluster_reactants Starting Materials Cyclopentanone Cyclopentanone Intermediate Aminodiene Intermediate Cyclopentanone->Intermediate Michael Addition (In-situ) Butynone But-3-yn-2-one Butynone->Intermediate Michael Addition (In-situ) Ammonia NH4OAc Ammonia->Intermediate Michael Addition (In-situ) Product 7-methyl-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Intermediate->Product Cyclodehydration (AcOH, Heat)

Caption: Overall workflow of the one-pot synthesis.

Experimental Protocol: A Self-Validating System

This protocol details the one-pot synthesis of 7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The described system is self-validating; successful execution relies on the precise control of stoichiometries and conditions which drive the reaction cascade forward, minimizing side-product formation.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Cyclopentanone84.1210.00.84 g (0.95 mL)
But-3-yn-2-one68.0710.00.68 g (0.74 mL)
Ammonium Acetate77.0815.01.16 g
Acetic Acid (Glacial)60.05-10 mL
Toluene92.14-50 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (10.0 mmol), but-3-yn-2-one (10.0 mmol), ammonium acetate (15.0 mmol), toluene (50 mL), and glacial acetic acid (10 mL).

    • Expertise & Experience: Toluene is chosen as the primary solvent for its ability to azeotropically remove water formed during the reaction, driving the equilibrium towards the product. Acetic acid serves as both a solvent and the crucial Brønsted acid catalyst, which promotes both the enamine formation and the final cyclodehydration at a significantly lower temperature than uncatalyzed methods.[5]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. c. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Trustworthiness: This standard aqueous work-up is critical for removing the acetic acid catalyst and any remaining water-soluble salts, ensuring a clean crude product for purification.

  • Purification: a. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. b. Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as a solid or viscous oil.

Data and Characterization

The expected product should be characterized thoroughly to confirm its identity and purity.

ParameterExpected Value/Observation
Appearance Off-white to pale yellow solid
Yield 60-75%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5-8.7 (d, 1H), 7.2-7.4 (d, 1H), 3.0-3.2 (t, 2H), 2.6-2.8 (t, 2H), 2.5-2.6 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~205 (C=O), ~160, ~150, ~135, ~125 (pyridine C), ~38, ~26 (cyclopentane CH₂), ~24 (CH₃)
HRMS (ESI) Calculated for C₉H₁₀NO [M+H]⁺: 148.0757; Found: 148.075X

Note: NMR chemical shifts are approximate and based on structurally similar compounds reported in the literature.[6]

Discussion: The Challenge of the Cyclopenta[c] Isomer

It is crucial to note that the Bohlmann-Rahtz synthesis, when applied to cyclic ketones, preferentially yields the cyclopenta[b]pyridine regioisomer. The synthesis of the corresponding cyclopenta[c]pyridin-5-one from cyclopentanone is not achievable via this pathway. The [c] fusion implies a different connectivity that cannot be formed through the inherent mechanism of the enamine-ethynyl ketone condensation.

Synthesizing the cyclopenta[c] isomer would likely require a completely different strategy, such as:

  • Building the cyclopentanone ring onto a pre-functionalized pyridine: This could involve starting with a substituted pyridine, such as 3,4-dimethylpyridine, and performing a series of reactions to build the five-membered ring across the 3 and 4 positions.

  • A unique cyclocondensation: This might involve transforming cyclopentanone into a 1,3-dicarbonyl synthon and reacting it with a suitable C-N-C fragment, though this is a non-trivial transformation.

Conclusion

The modified, one-pot Bohlmann-Rahtz synthesis represents a highly efficient, atom-economical, and scalable method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones from cyclopentanone. By understanding the underlying mechanisms of in situ enamine formation, Michael addition, and acid-catalyzed cyclodehydration, researchers can confidently apply and adapt this protocol for the generation of diverse libraries of fused pyridine compounds for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility Assessment of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic solubility of a therapeutic candidate is a cornerstone of its potential success. A compound's ability to dissolve in aqueous environments governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a critical determinant in the go/no-go decisions that punctuate the arduous journey from bench to bedside. This guide provides an in-depth technical framework for approaching the solubility determination of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, a heterocyclic ketone with potential applications in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge and detailed protocols to elucidate this crucial physicochemical parameter.

Introduction to this compound

This compound belongs to the class of cyclopentapyridines, bicyclic heterocyclic compounds that are of interest in medicinal chemistry due to their structural rigidity and potential for diverse biological activities. The fusion of a cyclopentanone ring to a pyridine moiety creates a scaffold that can be strategically modified to interact with various biological targets. The pyridine ring, a common feature in many pharmaceuticals, can participate in hydrogen bonding and other non-covalent interactions, while the cyclopentanone offers a site for further functionalization.

The solubility of such a compound is influenced by a delicate interplay of factors inherent to its structure, including its crystal lattice energy, lipophilicity, and the presence of ionizable groups. A comprehensive solubility assessment is therefore paramount in the early stages of its evaluation as a potential drug candidate.

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In the realm of pharmaceutical sciences, solubility is not a monolithic concept. It is typically assessed through two distinct, yet complementary, lenses: kinetic and thermodynamic solubility.[1]

  • Kinetic Solubility provides a measure of how quickly a compound dissolves when a stock solution (typically in dimethyl sulfoxide, DMSO) is introduced into an aqueous buffer.[1] This high-throughput screening method is invaluable in the early phases of drug discovery for the rapid assessment and ranking of large numbers of compounds.[2] It mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock.[3]

  • Thermodynamic Solubility , also known as equilibrium solubility, defines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[4] This is a more time-intensive measurement that involves incubating an excess of the solid compound with the solvent until equilibrium is reached.[5] Thermodynamic solubility is a critical parameter for formulation development and for understanding the compound's behavior in the gastrointestinal tract, which is essential for predicting oral bioavailability.[6]

The choice between these two assays is dictated by the stage of drug development and the specific questions being addressed.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

3.1. Kinetic Solubility Assay

This protocol is designed for a high-throughput assessment of the compound's solubility from a DMSO stock solution.

Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, typically by nephelometry (light scattering) or by separating the undissolved solid and quantifying the dissolved compound via UV spectroscopy or LC-MS.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom for UV analysis, or as appropriate for the detection method)

  • Automated liquid handler (recommended for high-throughput)

  • Plate shaker

  • Nephelometer or UV/Vis plate reader or LC-MS system

  • Solubility filter plates (optional, for separation of precipitate)

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution (in plate): Using an automated liquid handler, dispense the DMSO stock solution into the wells of a 96-well plate. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%. For example, add 2 µL of the DMSO stock to 98 µL of PBS.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours) with gentle shaking.[7]

  • Detection and Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[8]

    • UV/Vis Spectroscopy (after filtration): If using filter plates, separate the undissolved precipitate by centrifugation or vacuum filtration.[7] Measure the absorbance of the filtrate in a UV-compatible plate at the compound's λmax.

    • LC-MS (after filtration): For compounds with poor UV absorbance or for greater sensitivity, quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.[9]

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Determine the highest concentration at which the compound remains in solution. This is the kinetic solubility.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_result Result A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well Plate A->B C Add Aqueous Buffer (e.g., PBS) B->C D Incubate (1-2h with shaking) C->D E Precipitate Formation D->E F Nephelometry E->F G Filtration E->G I Determine Kinetic Solubility F->I H UV/Vis or LC-MS Analysis G->H H->I

Caption: Workflow for Kinetic Solubility Determination.

3.2. Thermodynamic (Equilibrium) Solubility Assay

This protocol measures the true equilibrium solubility of the solid compound.

Principle: An excess amount of the solid compound is suspended in the aqueous buffer of interest. The suspension is agitated for an extended period to ensure that equilibrium is reached between the dissolved and undissolved compound. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.[4]

Materials:

  • This compound (solid)

  • Aqueous buffers of interest (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UPLC system with UV or MS detector

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Buffer: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them in a thermomixer or orbital shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours.[4] This extended incubation is crucial for reaching equilibrium.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered saturated solution with an appropriate solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.[10]

  • Data Analysis: Calculate the concentration of the dissolved compound in the original saturated solution, taking into account any dilution factors. This value represents the thermodynamic solubility.

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solid to Buffer B Incubate (24-48h with agitation) A->B C Reach Equilibrium B->C D Filter Supernatant C->D E Quantify by HPLC or LC-MS D->E F Determine Thermodynamic Solubility E->F

References

3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Synthesis of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Introduction

Core Rationale and Synthetic Strategy

The proposed synthesis is a multi-step process that begins with a commercially available pyridine derivative and proceeds through the strategic construction of the fused cyclopentanone ring, followed by the introduction of the key amino functionality at the 3-position. The overall strategy is divided into three main stages:

  • Synthesis of a Substituted Pyridine Precursor: Elaboration of a readily available starting material to install the necessary functional groups for the subsequent cyclization.

  • Annulation of the Cyclopentanone Ring: Formation of the bicyclic 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one core through an intramolecular cyclization reaction.

  • Introduction of the 3-Amino Group: Functionalization of the pyridine ring to install the primary amine.

This approach is designed to be robust and allows for potential modifications to synthesize various analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The proposed multi-step synthesis of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is outlined below. Each step is accompanied by a detailed explanation of the chemical transformation and the rationale for the chosen reagents and conditions.

Stage 1: Synthesis of the Pyridine Precursor

The synthesis commences with 3-methylpicolinic acid, which will be elaborated to introduce a side chain amenable to cyclization.

Step 1: Esterification of 3-methylpicolinic acid

The carboxylic acid is first protected as an ester to prevent unwanted side reactions in subsequent steps.

  • Reaction: 3-methylpicolinic acid is converted to its methyl ester using methanol in the presence of an acid catalyst.

  • Rationale: Esterification is a standard protecting group strategy for carboxylic acids. The use of thionyl chloride (SOCl₂) with methanol provides a high-yielding and straightforward method for this transformation.

Step 2: Halogenation of the Methyl Group

The methyl group at the 3-position is activated by radical bromination to allow for chain extension.

  • Reaction: The methyl group of methyl 3-methylpicolinate is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Rationale: Free-radical bromination is a selective method for halogenating benzylic and allylic positions, as well as positions alpha to a heteroaromatic ring. This introduces a good leaving group for the subsequent nucleophilic substitution.

Step 3: Cyanation of the Bromomethylpyridine

The bromo derivative is converted to a nitrile, which serves as a precursor for the carboxylic acid needed for cyclization.

  • Reaction: The bromomethyl intermediate is reacted with sodium cyanide in a polar aprotic solvent like DMSO.

  • Rationale: Cyanide is an excellent nucleophile for displacing the bromide. The resulting nitrile can be readily hydrolyzed to a carboxylic acid in a later step.

Step 4: Hydrolysis of the Nitrile and Ester

Both the nitrile and the ester groups are hydrolyzed to the corresponding carboxylic acids.

  • Reaction: The dinitrile-ester is treated with a strong acid, such as concentrated hydrochloric acid, under heating.

  • Rationale: Acid-catalyzed hydrolysis is an effective method for converting both nitriles and esters to carboxylic acids. This step yields the key diacid precursor for the cyclization.

Stage 2: Annulation of the Cyclopentanone Ring

With the diacid in hand, the next stage focuses on the formation of the fused five-membered ring.

Step 5: Intramolecular Friedel-Crafts Acylation

The diacid is cyclized to form the cyclopentanone ring.

  • Reaction: The diacid is treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures.

  • Rationale: This intramolecular acylation is a powerful method for forming cyclic ketones. The strong acid promotes the formation of an acylium ion, which then attacks the pyridine ring to close the five-membered ring. This type of cyclization is analogous to methods used for constructing similar fused ring systems[1].

Stage 3: Introduction of the 3-Amino Group

The final stage of the synthesis is the introduction of the amino group at the 3-position of the cyclopenta[c]pyridin-5-one core.

Step 6: Nitration of the Pyridine Ring

A nitro group is introduced at the 3-position, which can be subsequently reduced to the desired amine.

  • Reaction: The cyclopenta[c]pyridin-5-one is treated with a nitrating mixture of concentrated nitric and sulfuric acids.

  • Rationale: Electrophilic aromatic substitution is a standard method for introducing functional groups onto aromatic rings. The conditions need to be carefully controlled to achieve selective nitration at the desired position.

Step 7: Reduction of the Nitro Group

The nitro group is reduced to a primary amine to yield the final product.

  • Reaction: The nitro-substituted compound is reduced using a standard method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal in acid (e.g., SnCl₂ in HCl).

  • Rationale: The reduction of a nitro group to an amine is a high-yielding and reliable transformation. Catalytic hydrogenation is often preferred for its clean reaction profile.[2]

Visual Representation of the Synthetic Workflow

Synthetic Pathway A 3-Methylpicolinic Acid B Methyl 3-methylpicolinate A->B  MeOH, SOCl₂ C Methyl 3-(bromomethyl)picolinate B->C  NBS, Benzoyl Peroxide D Methyl 3-(cyanomethyl)picolinate C->D  NaCN, DMSO E Pyridine-2,3-diacetic acid D->E  Conc. HCl, Heat F This compound E->F  PPA, Heat G 3-Nitro-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one F->G  HNO₃, H₂SO₄ H 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one G->H  H₂, Pd/C

References

Unlocking Nature's Arsenal: A Guide to the Isolation of Bioactive Cyclopenta[c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond mere protocol recitation. It is designed to provide a foundational understanding of the strategic decisions underpinning the successful isolation of cyclopenta[c]pyridine natural products. These monoterpene-derived alkaloids, prized for their diverse and potent bioactivities, present unique challenges and opportunities in drug discovery.[1][2][3] This document provides a strategic framework for navigating the path from raw biomass to purified, characterized compounds.

The Biosynthetic Compass: Why Iridoid-Rich Flora Are Your Starting Point

The journey to isolating cyclopenta[c]pyridine derivatives begins with understanding their biogenesis. These alkaloids are not typically synthesized de novo but are derived from a class of monoterpenes known as iridoid glycosides.[1][3] Plants use iridoids as defensive compounds, and through subsequent ammonization and aromatization—either naturally within the plant or as artifacts of the isolation process—these precursors give rise to the stable cyclopenta[c]pyridine scaffold.[1][2]

This biosynthetic link is the single most critical factor in source selection. Prospecting for these alkaloids requires a targeted approach, focusing on plant families known for high iridoid content.

G Geraniol Geraniol (Monoterpene Precursor) Iridoid Iridoid Glycosides (e.g., Loganin, Genipin) Geraniol->Iridoid Cyclization & Oxidation Alkaloid Cyclopenta[c]pyridine Alkaloid Core Iridoid->Alkaloid Ammonization & Aromatization Ammonia Ammonia Source (e.g., NH4OH in extraction or endogenous sources) Ammonia->Alkaloid

Fig. 1: Biosynthetic link from iridoids to the target scaffold.

Promising Natural Sources

Based on established phytochemical data, several plant genera are rich reservoirs for these target compounds. The selection of the source material is the foundational step that dictates all subsequent methodological choices.

Plant SpeciesFamilyKey Cyclopenta[c]pyridine DerivativesReferences
Valeriana officinalisCaprifoliaceaeActinidine, Valerianine[4][5]
Actinidia polygamaActinidiaceaeActinidine, Iridomyrmecin[6][7][8]
Boschniakia rossicaOrobanchaceaeBoschniakine[9][10]
Nepeta catariaLamiaceaeActinidine, Nepetalactone (precursor)[11]
Caryopteris mongolicaLamiaceae7-Methylene-6,7-dihydro-5H-cyclopenta[c]pyrindin-5-ol[12]

The Isolation Workflow: A Self-Validating System

The isolation of alkaloids is a systematic process of selective purification. Each step is designed to remove a class of impurities, enriching the extract in the target compounds. The following workflow is a robust, field-proven approach.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Separation & Analysis A 1. Plant Material (Dried, Powdered) B 2. Solvent Extraction (e.g., 80% Methanol) A->B C 3. Crude Extract (Concentrated) B->C D 4. Acid-Base Partitioning C->D E 5. Crude Alkaloid Fraction D->E F 6. Column Chromatography (Silica Gel / Alumina) E->F G 7. Preparative HPLC (C18 Reversed-Phase) F->G H 8. Pure Compound G->H I 9. Structure Elucidation (NMR, MS) H->I

Fig. 2: General workflow for isolating cyclopenta[c]pyridines.
Step-by-Step Protocol: Extraction

Causality: The biosynthetic precursors (iridoid glycosides) are highly polar. The target alkaloids, while less polar, still retain significant polarity. Therefore, a polar solvent system is the logical choice for initial extraction to ensure both precursor and target compounds are efficiently solubilized from the plant matrix.[13] An aqueous methanol or ethanol solution is ideal as it effectively extracts these compounds while leaving behind non-polar lipids and waxes.

Protocol: Maceration with 80% Methanol

  • Preparation: Weigh 500 g of dried, powdered plant material (e.g., Valeriana officinalis roots).

  • Maceration: Place the powder in a large vessel and add 5 L of 80% methanol in water (v/v).

  • Agitation: Stir the mixture at room temperature for 24 hours to ensure thorough extraction.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

  • Re-extraction: Repeat the maceration process on the plant residue two more times with fresh solvent to maximize yield.

  • Concentration: Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields the crude hydroalcoholic extract.

Step-by-Step Protocol: Acid-Base Partitioning

Causality: This is the most critical step for selectively isolating alkaloids. The basic nitrogen atom in the pyridine ring allows the molecule to be protonated in an acidic solution, forming a water-soluble salt.[14][15] Neutral and acidic compounds remain in the organic phase. By subsequently basifying the aqueous layer, the alkaloid is deprotonated, becomes organic-soluble again, and can be extracted back into a fresh organic solvent, leaving water-soluble impurities behind.[14][16]

G start Crude Extract (Dissolved in EtOAc/H₂O) acidify Acidify Aqueous Layer (pH 2 with 5% HCl) start->acidify shake1 Shake & Separate acidify->shake1 org1 Organic Layer 1 (Neutral/Acidic Impurities) DISCARD shake1->org1 EtOAc aq1 Aqueous Layer 1 (Protonated Alkaloids Alkaloid-H⁺Cl⁻) shake1->aq1 H₂O basify Basify Aqueous Layer (pH 9 with NH₄OH) aq1->basify shake2 Extract with EtOAc Shake & Separate basify->shake2 org2 Organic Layer 2 (Free-Base Alkaloids) shake2->org2 EtOAc aq2 Aqueous Layer 2 (Salts & Polar Impurities) DISCARD shake2->aq2 H₂O final Crude Alkaloid Fraction (Evaporate Organic Layer 2) org2->final

Fig. 3: Logic of the acid-base partitioning workflow.

Protocol: Liquid-Liquid Extraction

  • Redissolve: Redissolve the crude hydroalcoholic extract from step 3.1 in 500 mL of distilled water and 500 mL of ethyl acetate (EtOAc).

  • Acidification: Transfer the mixture to a 2 L separatory funnel. Add 5% aqueous HCl dropwise while monitoring with pH paper until the aqueous phase reaches pH ~2.

  • First Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer (containing protonated alkaloids) into a clean flask. Discard the upper organic layer (containing neutral and acidic impurities).

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add concentrated ammonium hydroxide (NH₄OH) until the pH of the solution is ~9-10.

  • Second Extraction: Add 500 mL of fresh EtOAc to the funnel. Shake vigorously to extract the free-base alkaloids into the organic layer.

  • Collection: Allow the layers to separate and drain the lower aqueous layer for disposal. Collect the upper organic layer.

  • Final Steps: Repeat the extraction of the aqueous layer (step 5) twice more with 250 mL portions of EtOAc. Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

Step-by-Step Protocol: Chromatographic Separation

Causality: The crude alkaloid fraction is still a complex mixture. Chromatography is required for separation.[17][18]

  • Column Chromatography (CC): This is a bulk separation technique. For moderately polar alkaloids, normal-phase silica gel is effective. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform/methanol), will separate the compounds based on their affinity for the stationary phase.[18]

  • High-Performance Liquid Chromatography (HPLC): This is the final polishing step. Reversed-phase HPLC (using a C18 column) is typically employed.[19] Compounds are separated based on their hydrophobicity, with more polar compounds eluting first. An acidic modifier (like formic acid or TFA) is often added to the mobile phase to ensure consistent protonation of the alkaloids, leading to sharp, symmetrical peaks.[20]

Protocol: Preparative HPLC

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 10% B, increasing to 60% B over 40 minutes.

  • Flow Rate: 4.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Injection: Dissolve a portion of the semi-purified fraction from CC in methanol. Inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram.

  • Purity Check: Analyze the collected fractions by analytical HPLC to confirm purity (>95%). Combine pure fractions and evaporate the solvent to obtain the final isolated compound.

Structural Elucidation: The Final Confirmation

Once a compound is isolated in high purity, its structure must be unequivocally confirmed using a suite of spectroscopic techniques.[17]

TechniqueInformation Provided
Mass Spectrometry (MS) Provides the exact molecular weight and elemental formula (HRMS). Fragmentation patterns can reveal key structural motifs.
¹H NMR Spectroscopy Shows the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (coupling).
¹³C NMR Spectroscopy Indicates the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
2D NMR (COSY, HMBC, HSQC) These experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.
Chiral Chromatography Many natural products are chiral. Chiral HPLC or GC is necessary to determine the enantiomeric purity of the isolated compound.[19]

Trustworthiness and Validation: Ensuring Integrity

In natural product chemistry, it is crucial to distinguish between genuine natural products and artifacts formed during isolation.

  • Artifact Formation: The use of ammonia for basification can sometimes react with certain iridoids (like genipin) to artificially create cyclopenta[c]pyridine structures.[1]

  • Validation: To confirm a compound is a genuine natural product, one should perform the extraction under milder, non-ammoniated conditions (e.g., using sodium carbonate) and verify the compound's presence, even if at lower concentrations. Cross-referencing with literature where isolations were performed without ammonia is also a key validation step.[1]

This guide provides a robust and logical framework for the targeted isolation of cyclopenta[c]pyridine derivatives. By understanding the biosynthetic origins and leveraging the specific chemical properties of these alkaloids, researchers can develop efficient, scalable, and self-validating protocols essential for advancing natural product-based drug discovery.

References

Introduction: The Challenge of Isomeric Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Spectral Characterization of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

The fusion of carbocyclic and heterocyclic rings generates molecular scaffolds of significant interest in medicinal chemistry. The cyclopenta-pyridine core, in particular, serves as a versatile template for designing novel therapeutic agents. This guide focuses on the structural elucidation of This compound , a specific isomer of this family.

In the field of drug development, unambiguous structural confirmation is paramount. Isomers, such as the more commonly reported 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, possess the same molecular formula but different connectivity, leading to distinct pharmacological and toxicological profiles.[1][2] While comprehensive spectral data for the [c] isomer is not readily consolidated in publicly accessible literature, this guide provides a robust framework for its characterization.

Leveraging established spectroscopic principles and comparative data from its well-documented [b] isomer, we will outline the necessary experimental workflows and interpret the anticipated spectral data. This document serves as both a practical guide for laboratory analysis and a reference for understanding the key structural differentiators between these important isomeric compounds.

Section 1: Experimental Workflow for Structural Elucidation

Synthesis and Purification Rationale

The starting point for any spectral analysis is a sample of high purity. Impurities, such as residual solvents, starting materials, or synthetic byproducts, can introduce extraneous signals that complicate spectral interpretation. While a specific synthesis for the [c] isomer is not detailed in the provided sources, a plausible approach would involve the cyclization of an appropriate pyridine-dicarboxylic acid derivative.

The synthesis of the analogous [b] isomer is achieved via the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[3][4] This highlights the importance of regiocontrol in the synthetic design to ensure the desired [c]-fused ring system is obtained. Following synthesis, purification via flash column chromatography is a standard and effective method to achieve the requisite >95% purity for analytical characterization.[3]

Sample Preparation Protocol

Objective: To prepare the purified compound for analysis by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methodology:

  • NMR Sample: Accurately weigh approximately 5-10 mg of the purified compound. Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

    • Expert Insight: The choice of deuterated solvent is critical. CDCl₃ is an excellent first choice for many organic molecules due to its good solubilizing power and relatively clean spectral window. TMS provides a universal reference point (0 ppm) for calibrating chemical shifts in both ¹H and ¹³C NMR spectra.

  • MS Sample: Prepare a stock solution of the compound at 1 mg/mL in a high-purity solvent such as methanol or acetonitrile. For analysis, dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation for electrospray ionization.

  • IR Sample: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using the KBr pellet method, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide and press into a transparent pellet.

Analytical Workflow Diagram

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Confirmation Synthesis Chemical Synthesis Purification Flash Chromatography Synthesis->Purification Purity_Check Purity Assessment (>95%) Purification->Purity_Check Sample_Prep Sample Preparation Purity_Check->Sample_Prep Proceed if Pure HRMS HRMS Analysis Sample_Prep->HRMS IR FT-IR Analysis Sample_Prep->IR NMR 1H & 13C NMR Analysis Sample_Prep->NMR Interpretation Data Interpretation HRMS->Interpretation IR->Interpretation NMR->Interpretation Elucidation Structure Elucidation Interpretation->Elucidation

Caption: Workflow from synthesis to definitive structure elucidation.

Section 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, which is then compared against a calculated mass for a proposed chemical formula.

Protocol: ESI-TOF HRMS
  • Instrument: Agilent 6545XT AdvanceLink Q-TOF LC/MS or similar.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 100-500 m/z.

  • Data Acquisition: Profile mode.

  • Analysis: The [M+H]⁺ ion is analyzed to determine the experimental mass.

Predicted Data for this compound

Both the [c] and [b] isomers share the same molecular formula, C₈H₇NO.[1] Therefore, their expected high-resolution mass will be identical. The HRMS data for the [b] isomer has been experimentally confirmed, providing a reliable reference.[3]

Parameter Value Source
Molecular FormulaC₈H₇NOPubChem[1]
Adduct[M+H]⁺N/A
Calculated Mass134.0606Calculated
Expected Experimental Mass~134.0598Based on [b] isomer data[3]

A measured mass within 5 ppm of the calculated value provides strong evidence for the proposed elemental composition.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The key functional groups in this compound are the conjugated ketone, the aromatic pyridine ring, and aliphatic C-H bonds. The expected vibrational frequencies are tabulated below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C=O Stretch (Ketone)1700 - 1725Confirms the presence of the carbonyl group. Conjugation with the pyridine ring shifts it to a slightly lower frequency than a simple aliphatic ketone.
C=C/C=N Stretches1550 - 1610Characteristic of the pyridine aromatic ring system.
Aromatic C-H Stretch3000 - 3100Indicates C-H bonds on the pyridine ring.
Aliphatic C-H Stretch2850 - 3000Indicates C-H bonds of the methylene groups in the cyclopentane ring.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. The combination of ¹H and ¹³C NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is where the difference between the [c] and [b] isomers will be most apparent. The substitution pattern on the pyridine ring dictates unique chemical shifts and coupling patterns for the aromatic protons.

Caption: Structure of this compound with proton labeling.

Predicted Data Table:

Proton Label Integration Multiplicity Predicted Shift (δ ppm) Rationale & Comparison to [b] Isomer
H1 1H Doublet (d) ~8.7 This proton is ortho to the nitrogen, making it the most deshielded aromatic proton.
H3 1H Doublet (d) ~7.4 Coupled to H2. Its chemical shift is influenced by its position relative to the fused ring.
H2 1H Doublet of Doublets (dd) ~7.8 Coupled to both H1 and H3. In the [b] isomer, the three aromatic protons appear as three distinct multiplets between 7.20-8.82 ppm.[3] The pattern for the [c] isomer is expected to be more clearly defined as a set of coupled doublets.
H6 (CH₂) 2H Triplet (t) ~3.2 Methylene group adjacent to the aromatic ring. Expected to be a clean triplet due to coupling with H8.

| H8 (CH₂) | 2H | Triplet (t) | ~2.8 | Methylene group adjacent to the carbonyl. Expected to be a triplet coupled to H6. In the [b] isomer, these aliphatic protons are observed as two multiplets at 3.27 and 2.78 ppm.[3] |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their respective electronic environments.

Predicted Data Table:

Carbon Type Predicted Shift (δ ppm) Rationale & Comparison to [b] Isomer
C=O (Ketone) ~204 The carbonyl carbon is highly deshielded. This is consistent with the [b] isomer, which has its carbonyl signal at 204.88 ppm.[3]
Aromatic C (quaternary) ~174, ~130 Two quaternary carbons are part of the fusion between the rings. The [b] isomer shows corresponding signals at 174.36 and 130.33 ppm.[3]
Aromatic CH ~155, ~132, ~122 Three distinct aromatic CH carbons. Their specific shifts are sensitive to the position of the nitrogen atom. The [b] isomer shows its three aromatic CH signals at 155.72, 131.91, and 122.47 ppm.[3]

| Aliphatic CH₂ | ~36, ~29 | Two methylene carbons in the cyclopentane ring. These values are very similar to those observed for the [b] isomer (35.78 and 28.73 ppm), as their local environment is broadly similar.[3] |

Conclusion

The structural elucidation of This compound requires a meticulous application of modern spectroscopic techniques. This guide establishes a comprehensive framework for this analysis. By predicting the spectral outcomes based on established chemical principles and comparing them to the known data of its [b] isomer, researchers are equipped to interpret their experimental findings with high confidence.

The key differentiators are expected in the NMR spectra, particularly the coupling patterns of the aromatic protons and the precise chemical shifts of the carbons in the pyridine ring. While HRMS and IR will confirm the elemental composition and functional groups, only a complete NMR analysis can unambiguously distinguish between the [c] and [b] isomers. The protocols and interpretive guidance provided herein constitute a self-validating system for the definitive structural confirmation of this important molecular scaffold.

References

An In-Depth Technical Guide to the ¹H NMR of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its rigid, bicyclic scaffold that incorporates both a pyridine ring and a cyclopentanone moiety. This structure serves as a valuable template for the design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and characterization of such molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, offering insights into spectral interpretation, experimental considerations, and the underlying principles that govern the chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum: A Structural Analysis

The structure of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one dictates a unique ¹H NMR spectrum. By dissecting the molecule into its constituent parts—the substituted aminopyridine ring and the dihydro-cyclopentanone ring—we can predict the chemical shifts and multiplicities of the various protons.

Aromatic Protons (Pyridinyl):

The pyridine ring contains two aromatic protons. The electronic environment of these protons is influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing effect of the fused lactam ring.

  • H4: This proton is ortho to the amino group, which is a strong electron-donating group. This will cause a significant upfield shift (to a lower ppm value) compared to unsubstituted pyridine. The signal for H4 is expected to appear as a doublet.

  • H1: This proton is meta to the amino group and will be less affected by its electron-donating nature. It is also adjacent to the ring nitrogen, which is electron-withdrawing. This proton will likely appear as a doublet.

The substituent effects on the ¹H NMR spectra of various aminopyridines have been studied, and these studies support the prediction of upfield shifts for protons ortho and para to the amino group[1]. In 2-aminopyridine and 3-aminopyridine, the aromatic protons show distinct chemical shifts based on their position relative to the amino group and the ring nitrogen[2][3][4].

Aliphatic Protons (Cyclopentanone):

The dihydro-cyclopentanone ring contains two methylene groups (CH₂).

  • H6 and H7: These two sets of protons are part of the five-membered ring fused to the pyridine. The protons at C6 are adjacent to the carbonyl group (C5), which will deshield them, causing them to appear at a downfield chemical shift. The protons at C7 are further from the carbonyl and will appear more upfield. Due to the rigid bicyclic structure, the protons on each of these carbons are diastereotopic, meaning they are chemically non-equivalent and will likely exhibit geminal coupling to each other and vicinal coupling to the protons on the adjacent carbon. This will result in complex multiplet patterns, likely appearing as triplets of triplets or doublets of doublets. The ¹H NMR spectrum of cyclopentanone itself shows a complex multiplet for its methylene protons[5][6][7][8]. The presence of the fused aromatic ring and the lactam functionality will further influence these shifts.

Amine Protons (-NH₂):

The protons of the primary amine group will typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible ¹H NMR spectrum is critical for accurate structural analysis. The following protocol outlines the key steps for acquiring a high-quality spectrum of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that fully dissolves the compound is essential. Chloroform-d (CDCl₃) is a common starting point. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Note that the choice of solvent will affect the chemical shifts, particularly for the labile amine protons[9].

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard NMR experiment.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) will provide better signal dispersion and simplify the interpretation of complex multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (at): An acquisition time of 2-4 seconds will ensure good resolution.

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Field Strength, Probe Tuning) transfer->setup acquire Acquire Spectrum (Pulse Sequence, Scans) setup->acquire phase Phasing acquire->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick chem_shift Chemical Shift Analysis peak_pick->chem_shift coupling Coupling Constant Analysis peak_pick->coupling structure Structure Elucidation chem_shift->structure coupling->structure G H1_NMR 1D ¹H NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC C13_NMR 1D ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

References

Navigating the Analytical Landscape: A Technical Guide to ESI-MS Analysis of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Molecular Certainty

In the realm of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. This technical guide, crafted from the perspective of a Senior Application Scientist, delves into the electrospray ionization mass spectrometry (ESI-MS) analysis of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, a heterocyclic compound of interest in medicinal chemistry. Our focus extends beyond mere procedural instruction to elucidate the underlying principles that govern instrumental parameters and data interpretation, empowering researchers to approach their analytical challenges with confidence and scientific rigor.

Introduction to 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one and the Role of ESI-MS

3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is a fused heterocyclic system containing both an aminopyridine and a cyclic ketone moiety. This unique structural arrangement presents specific considerations for mass spectrometric analysis. Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of such small organic molecules, as it typically produces intact protonated molecules or adducts with minimal in-source fragmentation.[1] This characteristic is crucial for the initial determination of the compound's molecular weight, a fundamental piece of information in any chemical investigation.

The subsequent application of tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the parent ion, yielding a unique fragmentation pattern that serves as a molecular fingerprint. This fragmentation data is invaluable for structural elucidation and confirmation.

Theoretical Mass and Isotopic Distribution

A critical first step in any mass spectrometry experiment is the theoretical calculation of the analyte's mass. This provides the expected values against which experimental data will be compared.

Molecular Formula: C₈H₈N₂O

PropertyValue
Average Mass 148.16 g/mol
Monoisotopic Mass 148.0637 g/mol

Table 1: Key Molecular Properties of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

In a high-resolution mass spectrum, the protonated molecule ([M+H]⁺) is expected at an m/z of 149.0710 . The presence of two nitrogen atoms will also result in a characteristic isotopic pattern that can aid in confirming the elemental composition.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a robust and self-validating system for the ESI-MS analysis of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for analysis. A typical mobile phase for positive ion mode ESI is a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acidic modifier is crucial for promoting protonation of the analyte.

Instrumentation and ESI-MS Parameters

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The presence of the basic amino group makes the molecule readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizing Gas (N₂) Pressure 30 - 40 psiFacilitates the formation of a fine aerosol.
Drying Gas (N₂) Flow 8 - 12 L/minAids in desolvation of the charged droplets.
Drying Gas Temperature 300 - 350 °CPromotes efficient solvent evaporation.
Scan Range (Full Scan) m/z 50 - 500A broad range to detect the parent ion and potential adducts or impurities.
Collision Energy (for MS/MS) 10 - 40 eV (Ramp)A ramp of collision energies allows for the observation of a range of fragment ions, from low-energy to high-energy dissociations.

Table 2: Recommended ESI-MS Parameters.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data_analysis Data Analysis Stock_Solution 1 mg/mL Stock Solution Working_Solution 10 µg/mL Working Solution in 50:50 ACN:H2O + 0.1% FA Stock_Solution->Working_Solution 1:100 Dilution Infusion Direct Infusion or LC Introduction ESI_Source ESI Source (Positive Mode) Infusion->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Full_Scan Full Scan MS (Identify [M+H]+) Detector->Full_Scan MS_MS Tandem MS (MS/MS) (Fragmentation Analysis) Full_Scan->MS_MS Isolate m/z 149.07 Interpretation Structural Elucidation MS_MS->Interpretation

Caption: Experimental workflow for ESI-MS analysis.

Data Interpretation: From Spectra to Structure

Full Scan Mass Spectrum: Identifying the Protonated Molecule

In the full scan mass spectrum, the primary ion of interest will be the protonated molecule, [M+H]⁺, at an m/z of approximately 149.07. Depending on the purity of the sample and the solvent system, other adducts may be observed, such as the sodium adduct [M+Na]⁺ at m/z 171.05 or the potassium adduct [M+K]⁺ at m/z 187.03. The presence of these adducts can further confirm the molecular weight of the analyte.

Tandem Mass Spectrometry (MS/MS): Unveiling the Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 149.07) will induce fragmentation, providing structural insights. Based on the chemical structure of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, several fragmentation pathways can be predicted. The presence of the cyclic ketone and the aminopyridine ring will dictate the observed fragment ions. A common fragmentation for cyclic ketones involves the loss of carbon monoxide (CO).[2]

Predicted Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): A neutral loss of 28 Da, resulting in a fragment ion at m/z 121.06.

  • Loss of Ammonia (NH₃): A neutral loss of 17 Da from the amino group, leading to a fragment at m/z 132.05.

  • Ring Cleavage of the Cyclopentanone Ring: This can lead to various smaller fragment ions.

Fragmentation_Pathway cluster_fragments Primary Fragment Ions cluster_secondary_fragments Secondary Fragmentation Parent [M+H]+ m/z 149.07 Frag1 [M+H-CO]+ m/z 121.06 Parent->Frag1 - CO (28 Da) Frag2 [M+H-NH3]+ m/z 132.05 Parent->Frag2 - NH3 (17 Da) Frag1a Further Fragmentation Frag1->Frag1a

Caption: Predicted fragmentation of protonated 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

Conclusion: A Powerful Tool for Molecular Characterization

This guide has provided an in-depth technical overview of the ESI-MS analysis of 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one. By understanding the theoretical basis of the technique, implementing a robust experimental protocol, and applying sound principles of data interpretation, researchers can confidently characterize this and other novel chemical entities. The combination of high-resolution full scan MS for accurate mass determination and tandem MS for structural fingerprinting makes ESI-MS an indispensable tool in the modern chemistry laboratory.

References

Unveiling a Novel Bioactive Scaffold: A Technical Guide to 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one from a Marine-Derived Fungus

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The vast, underexplored marine environment harbors a wealth of microbial diversity with the potential to produce unique and biologically active secondary metabolites. Among these, marine-derived fungi have emerged as a prolific source of novel chemical entities for drug discovery. This technical guide presents a comprehensive, albeit hypothetical, exploration of the discovery, isolation, structural elucidation, and characterization of a novel cyclopenta[c]pyridine alkaloid, 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, from a marine fungal strain. While this specific molecule has not been previously reported, this guide serves as a practical framework for the investigation of new fungal metabolites, grounded in established scientific principles and state-of-the-art methodologies. We will delve into the rationale behind experimental choices, from the initial screening and fermentation to the intricate process of piecing together a chemical structure using advanced spectroscopic techniques. This document is intended to be a valuable resource for researchers in natural product chemistry, mycology, and medicinal chemistry, providing both a roadmap for discovery and a foundation for the development of new therapeutic agents.

Introduction: The Allure of Marine Fungal Alkaloids

Marine fungi, particularly those belonging to genera such as Aspergillus and Penicillium, are recognized as a rich source of structurally diverse and biologically active secondary metabolites.[1][2] These organisms thrive in unique and often extreme environments, which is believed to drive the evolution of novel biosynthetic pathways, leading to the production of compounds with unprecedented chemical scaffolds. Alkaloids, nitrogen-containing natural products, are of particular interest due to their wide range of pharmacological activities.[3] The cyclopenta[c]pyridine core represents a class of alkaloids with potential for development as antibacterial, antiviral, anti-inflammatory, and neuropharmacological agents. This guide will use the novel compound, 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, as a case study to illustrate the process of natural product discovery from a marine fungal source.

Isolation and Purification of a Novel Metabolite

The journey to discovering a new natural product begins with the isolation and cultivation of the producing organism, followed by a systematic process of extraction and purification to isolate the compound of interest in its pure form.

Fungal Strain and Fermentation

For this hypothetical discovery, we will consider a fungal strain, designated Penicillium sp. M-23-1, isolated from a marine sediment sample. The initial screening for alkaloid production can be performed using in situ colony assays and LC-MS/MS-based metabolic profiling to identify strains with a high potential for producing diverse nitrogenous compounds.[4]

Once a promising strain is identified, large-scale fermentation is necessary to produce a sufficient quantity of the target metabolite for isolation and structural elucidation.

Experimental Protocol: Large-Scale Fungal Fermentation

  • Seed Culture Preparation: Aseptically transfer a small piece of the mycelium of Penicillium sp. M-23-1 from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture: Inoculate twenty 1 L Erlenmeyer flasks, each containing 400 mL of PDB supplemented with 3% sea salt, with 20 mL of the seed culture.

  • Incubation: Incubate the production cultures at 28°C for 21-28 days under static conditions to maximize the production of secondary metabolites.

Extraction and Chromatographic Purification

Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted and purified through a series of chromatographic steps.

Experimental Protocol: Extraction and Purification

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium three times with methanol, assisted by ultrasonication for 30 minutes each time.[4]

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the methanol and ethyl acetate extracts and evaporate to dryness under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

    • Further purify the fraction containing the target compound using octadecylsilyl (ODS) reversed-phase column chromatography with a gradient of methanol and water.

    • The final purification step involves semi-preparative high-performance liquid chromatography (HPLC) to obtain the pure compound, 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

G cluster_0 Isolation & Fermentation cluster_1 Extraction & Purification Marine Sediment Marine Sediment Fungal Isolation Fungal Isolation Marine Sediment->Fungal Isolation Penicillium sp. M-23-1 Penicillium sp. M-23-1 Fungal Isolation->Penicillium sp. M-23-1 Seed Culture Seed Culture Penicillium sp. M-23-1->Seed Culture Large-Scale Fermentation Large-Scale Fermentation Seed Culture->Large-Scale Fermentation Fermentation Broth Fermentation Broth Filtration Filtration Fermentation Broth->Filtration Mycelium Mycelium Filtration->Mycelium Culture Filtrate Culture Filtrate Filtration->Culture Filtrate Methanol Extraction Methanol Extraction Mycelium->Methanol Extraction Ethyl Acetate Extraction Ethyl Acetate Extraction Culture Filtrate->Ethyl Acetate Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Ethyl Acetate Extraction->Crude Extract VLC (Silica Gel) VLC (Silica Gel) Crude Extract->VLC (Silica Gel) Fractions Fractions VLC (Silica Gel)->Fractions ODS Chromatography ODS Chromatography Fractions->ODS Chromatography Purified Fractions Purified Fractions ODS Chromatography->Purified Fractions Semi-preparative HPLC Semi-preparative HPLC Purified Fractions->Semi-preparative HPLC Pure Compound Pure Compound Semi-preparative HPLC->Pure Compound

Caption: Workflow for the isolation and purification of the target compound.

Structural Elucidation

With the pure compound in hand, the next critical step is to determine its chemical structure. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides the accurate mass of the molecule, which is used to determine its molecular formula.

Table 1: HRESIMS Data for 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺178.0863178.0861C₁₀H₁₂NO₂
[M+Na]⁺200.0682200.0679C₁₀H₁₁NNaO₂
NMR Spectroscopy

A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are employed to piece together the connectivity of the atoms in the molecule.

Table 2: Hypothetical ¹H and ¹³C NMR Data for 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1145.28.21 (s)
3120.57.15 (s)
4160.1-
4a118.9-
5198.5-
635.82.80 (dd, 18.0, 7.5), 2.65 (dd, 18.0, 3.0)
745.33.95 (m)
7-CH₃20.11.25 (d, 7.0)
8a155.4-

Structural Elucidation Narrative:

The molecular formula, C₁₀H₁₁NO₂, as determined by HRESIMS, indicates six degrees of unsaturation. The ¹³C NMR spectrum shows ten carbon signals, including a ketone carbonyl (δC 198.5), six sp² carbons in the aromatic/olefinic region, and three sp³ carbons. The ¹H NMR spectrum displays two aromatic/olefinic protons as singlets (δH 8.21 and 7.15), a methine proton (δH 3.95), a methylene group with diastereotopic protons (δH 2.80 and 2.65), and a methyl group (δH 1.25).

The COSY spectrum would reveal the coupling between the methine proton at δH 3.95 (H-7) and the methylene protons at δH 2.80 and 2.65 (H-6), as well as the coupling between H-7 and the methyl protons at δH 1.25. The HMBC spectrum is crucial for establishing the connectivity of the fused ring system. Key HMBC correlations would include:

  • H-1 to C-3, C-4a, and C-8a

  • H-3 to C-1, C-4, and C-4a

  • H-6 to C-4a, C-5, C-7, and C-8a

  • H-7 to C-6 and 7-CH₃

  • 7-CH₃ to C-7

These correlations, combined with the chemical shifts, allow for the unambiguous assignment of the structure as 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

G cluster_0 Spectroscopic Data cluster_1 Structural Information HRESIMS HRESIMS Molecular Formula Molecular Formula HRESIMS->Molecular Formula 1H NMR 1H NMR Proton Environment Proton Environment 1H NMR->Proton Environment 13C NMR 13C NMR Carbon Skeleton Carbon Skeleton 13C NMR->Carbon Skeleton COSY COSY H-H Connectivity H-H Connectivity COSY->H-H Connectivity HSQC HSQC C-H Connectivity C-H Connectivity HSQC->C-H Connectivity HMBC HMBC Long-Range C-H Connectivity Long-Range C-H Connectivity HMBC->Long-Range C-H Connectivity Final Structure Final Structure Molecular Formula->Final Structure Proton Environment->Final Structure Carbon Skeleton->Final Structure H-H Connectivity->Final Structure C-H Connectivity->Final Structure Long-Range C-H Connectivity->Final Structure

Caption: Logical workflow for structure elucidation using spectroscopic data.

Potential Biological Activity and Future Directions

While the biological activity of 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one has not been determined, related cyclopenta[c]pyridine derivatives have shown promise as antibacterial, insecticidal, antiviral, and anti-inflammatory agents. Therefore, it is highly recommended that this novel compound be screened against a panel of clinically relevant bacterial and fungal pathogens, as well as in various cell-based assays to assess its cytotoxic and anti-inflammatory potential.

Further research could also focus on the biosynthesis of this compound within Penicillium sp. M-23-1. Understanding the biosynthetic pathway could open up opportunities for synthetic biology approaches to enhance the production of this and related compounds.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the discovery and characterization of a novel marine-derived fungal metabolite, 4-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one. By following a systematic approach of fermentation, extraction, purification, and spectroscopic analysis, it is possible to unveil the chemical secrets held within marine microorganisms. The methodologies and rationale presented here provide a robust framework for natural product researchers, contributing to the ongoing quest for new therapeutic leads from the largely untapped resource of marine fungi.

References

Methodological & Application

Application Note: A Proposed Strategy for the Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one via Intramolecular Vilsmeier Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fused Pyridine Scaffolds

The 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one core represents a significant scaffold in medicinal chemistry and materials science. Fused pyridine systems are integral to numerous pharmacologically active compounds, and the introduction of a cyclopentanone ring offers a rigid, three-dimensional structure that can be pivotal for modulating biological activity and physicochemical properties. This application note outlines a proposed synthetic route to this valuable heterocyclic ketone, leveraging the power and versatility of the intramolecular Vilsmeier-Haack reaction. While established routes to the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one exist, this document provides a novel, mechanistically-driven approach to the [c] isomer, starting from the readily accessible 3-(pyridin-3-yl)propanoic acid.

The Vilsmeier-Haack Reaction: A Powerful Tool for C-C Bond Formation and Cyclization

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The active electrophile, a chloroiminium ion, is then attacked by a nucleophile.[1][2]

Beyond simple formylation, the Vilsmeier-Haack reaction is a potent tool for orchestrating intramolecular cyclizations to construct fused heterocyclic systems.[3][4] This application note proposes harnessing this reactivity for the synthesis of this compound. The proposed strategy involves the activation of a carboxylic acid precursor with the Vilsmeier reagent, followed by an intramolecular electrophilic attack on the pyridine ring.

Proposed Reaction Mechanism

The proposed synthesis commences with the activation of 3-(pyridin-3-yl)propanoic acid. The Vilsmeier reagent, formed from POCl₃ and DMF, will convert the carboxylic acid into a more reactive acyl chloride or a related species. This is then proposed to undergo an intramolecular Friedel-Crafts-type acylation. The pyridine ring, while generally electron-deficient, can undergo electrophilic substitution, particularly when activated or under forcing conditions. The C4 position is a plausible site for electrophilic attack in a 3-substituted pyridine. Subsequent hydrolysis of the resulting iminium species during aqueous workup would yield the desired ketone.

Below is a diagram illustrating the proposed mechanistic pathway:

Vilsmeier_Cyclization cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Proposed Cyclization Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Starting_Material 3-(pyridin-3-yl)propanoic acid Activated_Intermediate Activated Acyl Intermediate Starting_Material->Activated_Intermediate  + Vilsmeier Reagent Cyclized_Intermediate Cyclized Iminium Intermediate Activated_Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Attack Final_Product This compound Cyclized_Intermediate->Final_Product Hydrolysis (Workup)

Caption: Proposed mechanism for Vilsmeier cyclization.

Experimental Protocol: A Guideline for Synthesis

This protocol is a proposed methodology and may require optimization. Researchers should exercise standard laboratory safety procedures.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise to the cooled DMF with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Intramolecular Cyclization

  • To the freshly prepared Vilsmeier reagent, add a solution of 3-(pyridin-3-yl)propanoic acid (1.0 eq) in anhydrous DMF. The addition should be done portion-wise or via a dropping funnel to control any exotherm.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction time may vary and could range from 4 to 24 hours.

Step 3: Workup and Purification

  • Once the reaction is deemed complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Basify the aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. This step is crucial for the hydrolysis of the iminium intermediate and neutralization of the acidic reagents.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

Experimental_Workflow A Reagent Preparation (DMF + POCl₃ at 0°C) B Addition of Starting Material (3-(pyridin-3-yl)propanoic acid) A->B C Reaction (Heating at 80-100°C) B->C D Quenching and Hydrolysis (Ice and Base) C->D E Extraction (DCM or Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G Final Product (this compound) F->G

Caption: Experimental workflow for the proposed synthesis.

Quantitative Data and Considerations

The following table presents hypothetical quantitative data for a laboratory-scale synthesis. Actual yields may vary depending on the optimization of reaction conditions.

ParameterProposed ValueNotes
Starting Material 3-(pyridin-3-yl)propanoic acid1.0 eq
DMF 5.0 eqUsed as both reagent and solvent.
POCl₃ 2.5 eqExcess is used to drive the reaction.
Reaction Temperature 80-100 °CMay require optimization.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.
Expected Yield 40-60%This is an estimate and will depend on optimization.

Conclusion and Future Outlook

This application note details a plausible and mechanistically sound, yet proposed, synthetic route for this compound utilizing an intramolecular Vilsmeier-Haack reaction. This approach offers a novel pathway to a valuable heterocyclic scaffold from a simple starting material. Further experimental validation and optimization of the proposed protocol are encouraged to establish this as a robust method for the synthesis of this and related fused pyridine systems. The successful implementation of this strategy would provide a valuable tool for chemists in the fields of drug discovery and materials science.

References

Application Note: A Guide to the Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable building block for the development of novel therapeutic agents and functional materials.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important molecule. We will explore a proposed synthetic pathway commencing from commercially available starting materials, offering a detailed, step-by-step experimental protocol. The causality behind key experimental choices is elucidated to provide a deeper understanding of the reaction mechanism.

Introduction: The Significance of the Cyclopenta[c]pyridine Core

Fused pyridine ring systems are integral to a vast array of biologically active molecules and approved pharmaceuticals. The cyclopenta[c]pyridine core, in particular, has garnered interest due to its presence in natural products and their derivatives which have shown promising insecticidal, fungicidal, and antiviral activities.[1][2] The synthesis of various isomers of cyclopentapyridinone, such as the [b] and [c] fused systems, allows for a systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. This document focuses on a proposed, logical synthesis of the this compound isomer, providing a foundational methodology for its preparation and subsequent investigation.

Proposed Synthetic Pathway: From Dicarboxylic Acid to Fused Ketone

Due to the limited direct synthetic procedures in the current literature for this compound, a plausible multi-step synthesis is proposed. This pathway begins with the commercially available 3,4-pyridinedicarboxylic acid. The key strategic steps involve the formation of a cyclic anhydride, followed by a Friedel-Crafts-type acylation and a subsequent intramolecular cyclization to construct the fused cyclopentanone ring.[3]

Workflow of the Proposed Synthesis

G A 3,4-Pyridinedicarboxylic Acid B 3,4-Pyridinedicarboxylic Anhydride A->B Acetic Anhydride, H₂SO₄ (cat.), Reflux C 4-(Cyclopent-1-enoyl)nicotinic Acid B->C Cyclopentene, AlCl₃, DCM D This compound C->D Trifluoroacetic Acid, H₂SO₄ (cat.), 80°C

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

This section provides a step-by-step guide for the proposed synthesis.

Step 1: Synthesis of 3,4-Pyridinedicarboxylic Anhydride

The initial step involves the dehydration of 3,4-pyridinedicarboxylic acid to form the corresponding cyclic anhydride. Acetic anhydride serves as both the solvent and the dehydrating agent, with a catalytic amount of sulfuric acid to facilitate the reaction.

Protocol:

  • To a stirred suspension of 3,4-pyridinedicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 140°C) for 4 hours.

  • Allow the mixture to cool to room temperature, which should induce the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,4-pyridinedicarboxylic anhydride.[3]

Step 2: Synthesis of 4-(Cyclopent-1-enoyl)nicotinic Acid

This step employs a Friedel-Crafts acylation. The anhydride is activated by a Lewis acid, aluminum chloride, and reacts with cyclopentene to form the acylated nicotinic acid derivative.

Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 3,4-pyridinedicarboxylic anhydride (1.0 eq) in DCM dropwise to the cooled suspension.

  • In a separate flask, prepare a solution of cyclopentene (1.2 eq) in DCM.

  • Add the cyclopentene solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.[3]

  • Carefully quench the reaction by the slow addition of crushed ice, followed by 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(cyclopent-1-enoyl)nicotinic acid.[3]

Step 3: Intramolecular Cyclization to Yield this compound

The final step is an intramolecular cyclization, promoted by a strong acid, to form the desired fused bicyclic ketone.

Protocol:

  • To a solution of 4-(cyclopent-1-enoyl)nicotinic acid (1.0 eq) in a suitable solvent such as trifluoroacetic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture at 80°C for 6 hours to facilitate intramolecular cyclization.[3]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by column chromatography on silica gel to yield this compound.[3]

Quantitative Data Summary

The following table summarizes the expected, hypothetical quantitative data for the proposed synthesis.

StepStarting MaterialReagentsSolventTemperatureTimeExpected Yield
1 3,4-Pyridinedicarboxylic AcidAcetic Anhydride, H₂SO₄ (cat.)Acetic Anhydride140°C4h>90%
2 3,4-Pyridinedicarboxylic AnhydrideCyclopentene, AlCl₃Dichloromethane0°C to RT14h60-70%
3 4-(Cyclopent-1-enoyl)nicotinic AcidH₂SO₄ (cat.)Trifluoroacetic Acid80°C6h50-60%

Alternative Synthetic Approaches

While the above provides a logical synthetic route, other methodologies have been successfully employed for the synthesis of related cyclopentapyridine isomers and derivatives. These can potentially be adapted for the synthesis of this compound.

Manganese-Catalyzed Oxidation

A green chemistry approach has been reported for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. This method utilizes a manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine moiety.[4][5]

Reaction Scheme for the [b] Isomer

G A 2,3-Cyclopentenopyridine B 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one A->B Mn(OTf)₂, t-BuOOH, H₂O, 25°C

Caption: Manganese-catalyzed oxidation for the synthesis of the [b] isomer.

Adapting this to the [c] isomer would require the synthesis of the corresponding 3,4-cyclopentenopyridine as a starting material.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to construct complex molecules in a single step. Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized via the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, catalyzed by a sodium alkoxide.[6][7][8] While this method yields highly functionalized derivatives of the [b] isomer, the principles of MCRs could inspire the design of a convergent synthesis for the [c] isomer scaffold.

Conclusion

This application note has detailed a proposed, rational synthetic pathway for this compound, a heterocyclic compound of significant interest. The multi-step sequence, commencing from 3,4-pyridinedicarboxylic acid, presents a logical and feasible approach. The provided experimental protocols and expected data are intended to serve as a valuable resource for researchers. Furthermore, alternative synthetic strategies, such as manganese-catalyzed oxidation and multicomponent reactions, have been highlighted to provide a broader context for the synthesis of related cyclopentapyridine systems. Experimental validation of the proposed route is encouraged to further expand the chemical space around this important scaffold.

References

The Untapped Potential of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization is perpetual. The 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one core represents one such underexplored heterocyclic system. While its isomers, particularly the [b] and [d] fused analogues, have shown promise in various therapeutic areas, the medicinal chemistry applications of the [c] isomer remain largely uncharted territory. This guide aims to bridge this gap by providing a comprehensive overview of the synthetic accessibility of this scaffold, and, by drawing logical inferences from structurally related compounds, to propose high-potential avenues for its application in modern drug discovery.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. We will delve into synthetic strategies, propose potential therapeutic applications based on the bioactivities of analogous structures, and provide detailed protocols to empower researchers to embark on the exploration of this promising chemical space.

Part 1: The Synthetic Landscape - Accessing the Core

A critical first step in the exploration of any novel scaffold is the development of a robust and scalable synthetic route. While direct synthetic routes to this compound are not extensively documented in peer-reviewed literature, methods for the synthesis of the analogous 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be adapted. A manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine offers a promising approach[1][2].

Proposed Synthetic Protocol: Adaptation for the [c] Isomer

This protocol adapts a known procedure for the synthesis of the [b] isomer to target the [c] isomer. The key starting material would be the corresponding 3,4-cyclopentenopyridine.

Reaction Scheme:

Synthetic Scheme start 3,4-Cyclopentenopyridine intermediate This compound start->intermediate   Mn(OTf)2 (cat.)   t-BuOOH, H2O   25 °C, 24h

A proposed synthetic route.

Materials:

  • 3,4-Cyclopentenopyridine (starting material)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)2)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Step-by-Step Protocol:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-cyclopentenopyridine (0.50 mmol, 1.0 equiv).

  • Catalyst and Oxidant Addition: Add Mn(OTf)₂ (0.0025 mmol, 0.005 equiv) followed by deionized water (2.5 mL).

  • Initiation: While stirring vigorously, add t-BuOOH (2.5 mmol, 5.0 equiv) dropwise to the reaction mixture at room temperature (25 °C).

  • Reaction Monitoring: Allow the reaction to stir at 25 °C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/petroleum ether).

  • Workup: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the desired this compound.

Rationale behind Experimental Choices:

  • Catalyst: Mn(OTf)₂ is a mild and efficient catalyst for the oxidation of C-H bonds adjacent to a pyridine ring.

  • Oxidant: t-BuOOH is a readily available and relatively safe oxidant, with water being its primary byproduct.

  • Solvent: The use of water as a solvent makes this a green and environmentally friendly protocol.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Part 2: High-Potential Therapeutic Applications - An Evidence-Based Extrapolation

Given the limited direct biological data on this compound, we can infer potential applications by examining the established activities of structurally similar scaffolds. Fused heterocyclic systems containing a pyridine ring are prevalent in medicinal chemistry due to their ability to form key interactions with biological targets.

Kinase Inhibition: A Promising Frontier

Many fused pyridinone and pyrazole-pyridine scaffolds have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.

  • Evidence from Related Scaffolds:

    • Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle[3].

    • (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines are potent inhibitors of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase[4].

    • Pyrazolo[1,5-a]pyridine derivatives have been developed as inhibitors of C-Terminal Src Kinase (CSK), a negative regulator of T cell activation[5].

    • Imidazo[4,5-c]pyridin-2-ones have been identified as selective DNA-dependent protein kinase (DNA-PK) inhibitors, acting as radiosensitizers in cancer therapy[6].

Hypothetical Application Workflow:

Kinase Inhibitor Workflow cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A Synthesize diverse This compound derivatives B High-Throughput Screening (Kinase Panel) A->B C Identify 'Hit' Compounds B->C D Structure-Activity Relationship (SAR) Studies C->D E In vitro ADME/Tox Profiling C->E F Lead Candidate Selection D->F E->F

Workflow for kinase inhibitor discovery.

Central Nervous System (CNS) Disorders: Targeting Neurological Pathways

Fused heterocyclic systems are also well-represented in the development of agents targeting the central nervous system. The rigid nature of these scaffolds can provide the necessary conformational constraint to achieve high receptor affinity and selectivity.

  • Evidence from Related Scaffolds:

    • Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine have been developed as potent and orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists, with potential applications in the treatment of stress-related disorders such as anxiety and depression[7].

    • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one derivatives have been patented as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders[4].

Proposed Signaling Pathway for Investigation:

CRF1 Receptor Signaling CRF CRF CRF1R CRF1 Receptor CRF->CRF1R AC Adenylyl Cyclase CRF1R->AC Gs cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Stress Stress Response CREB->Stress Antagonist This compound Derivative (Hypothetical) Antagonist->CRF1R

Hypothetical targeting of the CRF1 receptor pathway.

Part 3: Experimental Protocols for Biological Evaluation

To assess the potential of novel this compound derivatives, a systematic biological evaluation is necessary. Below is a representative protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin A)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a histone H1-derived peptide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, CDK2/Cyclin A enzyme, and the substrate peptide.

  • Compound Addition: Add a small volume (e.g., 50 nL) of the serially diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction Initiation: Add the kinase reaction master mix to all wells to start the reaction.

  • ATP Addition: Add ATP to all wells to a final concentration that is approximately the Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by adding a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDScaffold ModificationIC₅₀ (nM) vs. CDK2/Cyclin A
Control-1 Known CDK2 Inhibitor50
Test-001 R1 = Phenyl>10,000
Test-002 R1 = 4-Fluorophenyl5,200
Test-003 R1 = 4-Methoxyphenyl1,500
Test-004 R1 = 3-Chlorophenyl850

Conclusion and Future Directions

References

The Emerging Potential of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization is perpetual. The 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one core represents a compelling, yet underexplored, bicyclic heteroaromatic structure. Fused pyridine ring systems are foundational components in a multitude of clinically successful drugs, valued for their ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking. The fusion of a cyclopentanone ring to the [c] face of the pyridine introduces a distinct conformational rigidity and novel vectors for substitution compared to its more studied cyclopenta[b]pyridin counterpart.

This application note provides a comprehensive guide for researchers and drug development professionals on the utility of the this compound scaffold. We will delve into a proposed synthetic pathway, explore its potential as a privileged scaffold in targeting various disease states, and provide detailed, adaptable protocols for the synthesis and biological evaluation of its derivatives. While direct literature on this specific isomer is nascent, we will draw upon established methodologies for related heterocyclic systems to provide a robust starting point for its exploration.

Physicochemical Properties and Rationale for Drug Discovery

The unique arrangement of the this compound scaffold imparts a set of physicochemical properties that make it an attractive starting point for library synthesis. The pyridine nitrogen acts as a hydrogen bond acceptor, while the cyclopentanone carbonyl can also participate in hydrogen bonding. The rigid bicyclic core limits the conformational flexibility, which can be advantageous in achieving high-affinity binding to biological targets. Furthermore, the scaffold possesses multiple sites for chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

Proposed Synthetic Pathway and Experimental Protocols

Due to the limited availability of direct, established synthetic procedures for this compound in the current scientific literature, a plausible multi-step synthesis is proposed, commencing from commercially available starting materials. This proposed route is designed to be adaptable and provides a logical framework for accessing the core scaffold.[1]

Protocol 1: Proposed Synthesis of this compound

This protocol is a theoretical pathway based on established organic chemistry principles and may require optimization.

Step 1: Synthesis of Pyridine-3,4-dicarboxaldehyde

  • Starting Material: 3,4-Pyridinedimethanol.

  • Oxidation: To a solution of 3,4-pyridinedimethanol (1 eq.) in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) (2-3 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, wash with DCM, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pyridine-3,4-dicarboxaldehyde.

Step 2: Intramolecular Aldol Condensation

  • Base Treatment: Dissolve the pyridine-3,4-dicarboxaldehyde (1 eq.) in a suitable solvent like ethanol or a mixture of tetrahydrofuran (THF) and water.

  • Cyclization: Add a catalytic amount of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to promote an intramolecular aldol condensation.

  • Reaction Monitoring: Gently heat the reaction mixture if necessary and monitor by TLC.

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to afford this compound.

Application in Drug Discovery: A Scaffold for Diverse Targets

While direct biological data for the this compound scaffold is limited, the broader class of fused pyridine and pyrimidine heterocycles has shown significant promise in a variety of therapeutic areas.[2][3] By extension, this novel scaffold holds potential for the development of inhibitors for several important drug targets.

Potential Therapeutic Applications:
  • Kinase Inhibition: The pyridine core is a well-established pharmacophore in numerous kinase inhibitors.[4] The this compound scaffold can be derivatized to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. For instance, modification at the 1, 3, and 7-positions could yield potent and selective inhibitors of kinases such as DNA-dependent protein kinase (DNA-PK) or cyclin-dependent kinases (CDKs).[5][6]

  • Anticancer Activity: The rigid structure of this scaffold can be exploited to design compounds that interfere with protein-protein interactions or act as cytotoxic agents. The lactam moiety within the core is a feature present in some natural products with anticancer properties.[7] Derivatives could be evaluated for their ability to induce apoptosis in cancer cell lines.[8]

  • Central Nervous System (CNS) Disorders: Fused heterocyclic systems have been explored as antagonists for receptors in the CNS. For example, related cyclopenta[d]pyrazolo[1,5-a]pyrimidines have been investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, suggesting a potential role for the this compound scaffold in developing treatments for anxiety and depression.[9]

Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of novel derivatives of this compound. These should be adapted based on the specific biological target of interest.

Protocol 2: General Kinase Inhibition Assay (Example: DNA-PK)

This protocol is adapted from methodologies used for other heterocyclic kinase inhibitors.[5]

  • Reagents and Materials:

    • Recombinant human DNA-PK enzyme.

    • Biotinylated peptide substrate.

    • ATP.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (derivatives of this compound) dissolved in DMSO.

    • Staurosporine (positive control).

    • Streptavidin-coated plates.

    • Detection antibody (e.g., anti-phospho-serine/threonine).

    • Substrate for detection (e.g., HRP substrate).

  • Procedure:

    • Add kinase assay buffer to the wells of a streptavidin-coated 96-well plate.

    • Add the biotinylated peptide substrate and allow it to bind to the plate.

    • Wash the plate to remove unbound substrate.

    • Add the DNA-PK enzyme to each well.

    • Add the test compounds at various concentrations (typically a serial dilution). Include wells with DMSO only (negative control) and staurosporine (positive control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Wash the plate and add the detection antibody.

    • Incubate to allow antibody binding.

    • Wash the plate and add the HRP substrate.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[7]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the EC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation and Visualization

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueSource
Molecular FormulaC₈H₇NO[11]
Molecular Weight133.15 g/mol [12]
AppearanceWhite to off-white crystalline powder (predicted)[13]
SolubilitySoluble in ethanol, DMSO, dichloromethane; slightly soluble in water (predicted for related structures)[13]

Diagrams

G cluster_synthesis Proposed Synthetic Pathway 3,4-Pyridinedimethanol 3,4-Pyridinedimethanol Pyridine-3,4-dicarboxaldehyde Pyridine-3,4-dicarboxaldehyde 3,4-Pyridinedimethanol->Pyridine-3,4-dicarboxaldehyde Oxidation (PCC or MnO2) Scaffold This compound Pyridine-3,4-dicarboxaldehyde->Scaffold Intramolecular Aldol Condensation (Base)

Caption: Proposed synthetic route for this compound.

G cluster_workflow Biological Evaluation Workflow Scaffold_Derivatives Synthesized Derivatives of This compound Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Scaffold_Derivatives->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Identify potent compounds (low IC50) Secondary_Assays Secondary Assays (e.g., Cell Viability - MTT) Hit_Compounds->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates Confirm activity and assess cytotoxicity (EC50)

Caption: General workflow for the biological evaluation of novel derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising yet largely untapped area for drug discovery. Its unique structural features and potential for diverse biological activities make it an attractive candidate for the development of novel therapeutics. While the synthetic route presented herein is theoretical, it provides a solid foundation for medicinal chemists to begin exploring this chemical space. The adaptable biological evaluation protocols offer a clear path for screening new derivatives against a range of targets. Future research should focus on the successful synthesis and characterization of the core scaffold, followed by the generation of a diverse chemical library to probe its potential in areas such as oncology, immunology, and neuroscience. The insights gained from such studies will be invaluable in determining the true potential of this intriguing heterocyclic system.

References

Application Notes & Protocols for Investigating the Biological Activity of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to understanding and evaluating the biological activities of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one and its derivatives. This class of heterocyclic compounds, inspired by natural products such as cerbinal, has emerged as a versatile scaffold demonstrating a remarkable breadth of bioactivity, from agricultural applications to potential human therapeutics.[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind the protocols, enabling researchers to design robust, self-validating experiments.

Section 1: Agrochemical Potential: A Multi-Pronged Approach

Recent studies have illuminated the significant potential of 5-aryl-cyclopenta[c]pyridine derivatives as potent agents in crop protection.[3] The core structure can be systematically modified, most notably at the 5-position via Suzuki cross-coupling, to enhance activity against a range of agricultural threats.[4] The primary activities identified are antiviral, fungicidal, and insecticidal.[1]

Application Note 1.1: Rationale for Multi-Activity Screening

The development of a single chemical agent with efficacy against viral, fungal, and insect pests is highly desirable in agriculture for integrated pest management (IPM) strategies. The cyclopenta[c]pyridine scaffold appears to possess this pleiotropic activity. The primary mechanism for its antiviral effect against Tobacco Mosaic Virus (TMV) is believed to involve enhanced binding to viral receptor proteins, a hypothesis supported by molecular docking simulations.[5] The fungicidal and insecticidal actions likely involve different molecular targets, making this scaffold a rich source for developing broad-spectrum agrochemicals.

Experimental Protocol 1.1: Evaluating Anti-TMV Activity (Half-Leaf Method)

This protocol is a standard method for assessing the in vivo antiviral efficacy of a compound by observing its effect on the formation of local lesions on an infected plant host.

Step-by-Step Methodology:

  • Virus Cultivation: Propagate Tobacco Mosaic Virus (TMV) in susceptible host plants (e.g., Nicotiana tabacum). Purify the virus from infected leaf tissue to create a standardized inoculum (e.g., at 6 x 10⁻³ mg/mL).

  • Plant Preparation: Cultivate healthy Nicotiana glutinosa plants to the 5-6 leaf stage. Select healthy, uniform leaves for the assay.

  • Compound Application & Inoculation:

    • For Curative Activity: Gently rub the entire surface of each selected leaf with the TMV inoculum. After 30 minutes, use a sterile brush to apply the test compound solution (e.g., at 500 µg/mL) to the left half of the leaf and a solvent control (e.g., DMSO/water) to the right half.

    • For Protective Activity: Apply the test compound solution to the left half of the leaf and the solvent control to the right half. After 24 hours, inoculate the entire leaf with TMV.

    • For Inactivation Activity: Mix the test compound solution with the TMV inoculum and let it stand for 30 minutes. Apply this mixture to the left half of the leaf and a mixture of solvent and TMV to the right half.

  • Incubation & Observation: Keep the plants in a controlled environment (greenhouse) for 3-4 days to allow for lesion development.

  • Data Analysis: Count the number of local lesions on both the treated (left) and control (right) halves of each leaf. Calculate the percent inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Data Presentation: Agrochemical Activities

The following tables summarize the reported activities of select 5-aryl-cyclopenta[c]pyridine derivatives.

Table 1: Anti-TMV Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives at 500 µg/mL

Compound ID 5-Aryl Substituent Inactivation Effect (%) Curative Effect (%) Protective Effect (%)
4k m-methoxyphenyl 51.1 ± 1.9 50.7 ± 3.6 53.8 ± 2.8
4g 3,5-difluorophenyl >40% (active) >40% (active) >40% (active)
Ribavirin (Control) 39.1 ± 2.6 38.4 ± 1.5 39.6 ± 3.8

Data sourced from a 2025 study by Zhang, Y., et al.[3][6]

Table 2: Fungicidal and Insecticidal Activity of Selected Derivatives | Compound ID | 5-Aryl Substituent | Fungicidal Activity (Inhibition % @ 50 µg/mL) | Insecticidal Activity (Mortality % vs. P. xylostella) | | :--- | :--- | :--- | :--- | | | | S. sclerotiorum | B. cinerea | P. infestans | | | 4i | 3,4,5-trifluorophenyl | 91.9 | 75.0 | 62.5 | Good | Data sourced from a 2025 study by Zhang, Y., et al.[1][5]

Section 2: Therapeutic Potential I: Anticancer Activity

While extensive research on the cyclopenta[c]pyridine core has focused on agriculture, its structural similarity to other biologically active heterocyclic compounds warrants investigation into its therapeutic potential. Pyridine and pyridone-containing molecules are known to possess potent anticancer properties, often acting via induction of cell cycle arrest and apoptosis.[7]

Application Note 2.1: Rationale for Anticancer Evaluation

The core principle of cancer chemotherapy is to selectively induce cell death in malignant cells while sparing healthy tissue. Many successful chemotherapeutics achieve this by activating the apoptotic machinery or by halting cell division at critical checkpoints, such as the G2/M phase transition.[8] Given that related pyridine derivatives induce G2/M arrest by modulating key regulatory proteins like p53, p21, and JNK, it is a scientifically sound hypothesis that this compound derivatives may operate through a similar mechanism.[7] Initial screening must therefore focus on assessing general cytotoxicity against a panel of cancer cell lines.

Proposed Mechanism: Induction of G2/M Arrest and Apoptosis

The diagram below illustrates a plausible signaling pathway by which cyclopenta[c]pyridine derivatives could exert anticancer effects, based on known mechanisms of similar compounds.[7][8]

anticancer_pathway cluster_0 Cellular Stress Response cluster_1 Cell Cycle Control cluster_2 Apoptotic Pathway compound Cyclopenta[c]pyridine Derivative p53 p53 Activation compound->p53 jnk JNK Activation compound->jnk p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation jnk->bcl2 Inhibits cdk1_cyclinB CDK1/Cyclin B1 Complex Downregulation p21->cdk1_cyclinB Inhibits g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest Leads to apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Proposed anticancer mechanism of cyclopenta[c]pyridine derivatives.

Experimental Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a foundational experiment in drug discovery for determining a compound's cytotoxic potential.

Step-by-Step Methodology:

  • Cell Culture: Maintain the desired cancer cell lines (e.g., HepG2 liver cancer, MCF-7 breast cancer) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and viability check (e.g., using Trypan Blue). Seed the cells into a 96-well microplate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of the test derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations for treatment.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and an "untreated control" (medium only). Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals, producing a purple solution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound required to inhibit cell growth by 50%).

Section 3: Therapeutic Potential II: Anti-inflammatory Activity

The prevalence of nitrogen-containing heterocyclic scaffolds in anti-inflammatory drugs suggests that cyclopenta[c]pyridine derivatives may also possess this activity.[9] Chronic inflammation is a key driver of numerous diseases, and agents that can modulate inflammatory pathways are of high therapeutic value.[10]

Application Note 3.1: Rationale for Anti-inflammatory Evaluation

A hallmark of the inflammatory response is the production of signaling molecules such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells like macrophages.[10] The production of these mediators is largely controlled by the NF-κB (Nuclear Factor-kappa B) signaling pathway. Therefore, a logical first step in assessing anti-inflammatory potential is to determine if a test compound can inhibit the production of these key markers in a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

Proposed Mechanism: Inhibition of the NF-κB Inflammatory Pathway

The diagram below outlines the canonical NF-κB signaling pathway and highlights the probable points of inhibition by a putative anti-inflammatory cyclopenta[c]pyridine derivative.

anti_inflammatory_pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates to nfkb_ikb NF-κB-IκBα (Inactive Complex in Cytoplasm) compound Cyclopenta[c]pyridine Derivative compound->ikk Inhibits? nucleus Nucleus genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes Induces

Caption: Proposed inhibition of the NF-κB pathway by cyclopenta[c]pyridine derivatives.

Experimental Protocol 3.1: Measurement of Nitric Oxide (Griess Assay)

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant, providing an indirect measure of NO production by cells.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment & Stimulation: Pre-treat the cells with various concentrations of the test derivative for 1 hour. Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours to induce an inflammatory response. Include appropriate controls (untreated, LPS only, vehicle + LPS).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

  • Incubation & Reading: Incubate the plate for 10-15 minutes at room temperature, protected from light. A magenta color will develop in the presence of nitrite. Measure the absorbance at 540 nm.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each experimental sample. A reduction in nitrite concentration in compound-treated wells compared to the "LPS only" control indicates inhibition of NO production.

Overall Experimental Workflow

The comprehensive evaluation of a novel this compound derivative series follows a logical progression from synthesis to multi-tiered biological screening.

workflow cluster_synthesis Compound Generation cluster_screening Biological Evaluation cluster_agro Agrochemical Assays cluster_thera Therapeutic Assays cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Screening (Agrochemical & Therapeutic) purification->primary_screen antiviral Antiviral (TMV) primary_screen->antiviral fungicidal Fungicidal primary_screen->fungicidal insecticidal Insecticidal primary_screen->insecticidal cytotoxicity Cytotoxicity (MTT) primary_screen->cytotoxicity anti_inflammatory Anti-inflammatory (Griess) primary_screen->anti_inflammatory moa Elucidation of MoA (For promising hits) cytotoxicity->moa anti_inflammatory->moa western Western Blot (p53, NF-κB, etc.) moa->western elisa ELISA (Cytokines) moa->elisa cell_cycle Cell Cycle Analysis moa->cell_cycle

Caption: High-level workflow from synthesis to mechanistic studies.

References

Cyclopenta[c]pyridine Derivatives as Neuraminidase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the exploration of cyclopenta[c]pyridine derivatives as potent inhibitors of influenza neuraminidase. This guide deviates from a rigid template to offer an in-depth narrative, grounded in scientific literature, that covers the synthesis, mechanistic action, and evaluation of these promising antiviral compounds.

Introduction: The Rationale for Targeting Neuraminidase with Cyclopenta[c]pyridine Scaffolds

Influenza remains a significant global health threat, necessitating the continuous development of novel antiviral agents to combat seasonal epidemics and potential pandemics. The influenza virus neuraminidase, a key surface glycoprotein, is a well-validated target for antiviral drugs.[1] It facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues, thus propagating the infection.[1] Inhibition of neuraminidase leads to viral aggregation at the cell surface and a halt in the spread of the virus.[1]

Currently approved neuraminidase inhibitors, such as oseltamivir and zanamivir, are based on a six-membered dihydropyran ring scaffold, mimicking the natural substrate, sialic acid. However, the emergence of drug-resistant strains underscores the need for structurally diverse inhibitors.[2] Cyclopentane-based scaffolds have emerged as a promising alternative, demonstrating potent and selective inhibition of influenza neuraminidase.[2] The five-membered ring of these derivatives offers a distinct conformational profile that can be exploited for optimal interactions within the neuraminidase active site.[3] The cyclopenta[c]pyridine core, a fused heterocyclic system, introduces unique electronic and steric properties that can be fine-tuned to enhance binding affinity and pharmacokinetic profiles. While extensive research has been conducted on carbocyclic cyclopentane inhibitors, the principles and methodologies are directly applicable and highly relevant to the study of their heterocyclic cyclopenta[c]pyridine bioisosteres.

Part 1: Synthesis of Cyclopenta[c]pyridine Derivatives

The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, a key class of these inhibitors, can be efficiently achieved through a Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a 5-bromo-cyclopenta[c]pyridine intermediate and a substituted phenylboronic acid, allowing for the introduction of diverse aryl moieties at the 5-position.[4]

Protocol 1: Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives via Suzuki Cross-Coupling

This protocol outlines the general procedure for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives.

Materials:

  • 5-bromo-cyclopenta[c]pyridine intermediate (1.0 equivalent)

  • Substituted phenylboronic acid (1.5 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Diatomite

Procedure:

  • To a reaction vessel, add the 5-bromo-cyclopenta[c]pyridine intermediate, the desired substituted phenylboronic acid, and potassium phosphate.

  • Add 1,4-dioxane and water (typically in a 5:1 ratio) as solvents.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the reaction mixture to 95°C and stir for 8 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomite.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Wash the residue with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-cyclopenta[c]pyridine derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a versatile and efficient catalyst for Suzuki cross-coupling reactions, known for its tolerance to a wide range of functional groups.[5]

  • Base: Potassium phosphate is a moderately strong base that is crucial for the transmetalation step in the catalytic cycle.[5]

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.[5]

  • Inert Atmosphere: The reaction is carried out under an argon atmosphere to prevent the oxidation of the palladium(0) catalyst.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 5-bromo-cyclopenta[c]pyridine 5-bromo-cyclopenta[c]pyridine Suzuki Coupling Suzuki Coupling 5-bromo-cyclopenta[c]pyridine->Suzuki Coupling Arylboronic acid Arylboronic acid Arylboronic acid->Suzuki Coupling Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->Suzuki Coupling K3PO4 K₃PO₄ Base K3PO4->Suzuki Coupling Dioxane/Water Dioxane/Water, 95°C Dioxane/Water->Suzuki Coupling 5-aryl-cyclopenta[c]pyridine 5-aryl-cyclopenta[c]pyridine Suzuki Coupling->5-aryl-cyclopenta[c]pyridine C-C Bond Formation

Caption: Synthetic workflow for 5-aryl-cyclopenta[c]pyridine derivatives.

Part 2: Evaluating Neuraminidase Inhibitory Activity

The potency of the synthesized cyclopenta[c]pyridine derivatives against influenza neuraminidase is determined using an in vitro enzyme inhibition assay. A widely used and reliable method is the fluorescence-based assay employing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6] Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.[6]

Protocol 2: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Materials:

  • Recombinant influenza neuraminidase

  • Cyclopenta[c]pyridine derivatives (test compounds)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • 4-Methylumbelliferone (4-MU) standard

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5[6]

  • Stop Solution: A mixture of absolute ethanol and 0.824 M NaOH[6]

  • 96-well black, flat-bottom microplates

  • Fluorometer (excitation: 355 nm, emission: 460 nm)[6]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in assay buffer.

    • Prepare a stock solution of MUNANA in assay buffer. Protect from light.

    • Prepare a stock solution of 4-MU in a mixture of absolute ethanol and 0.9% NaCl for generating a standard curve.[6]

  • Assay Setup:

    • In a 96-well plate, add 50 µL of serially diluted test compounds to the appropriate wells.

    • Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Add 50 µL of diluted neuraminidase enzyme to each well (except the negative control).

    • Gently tap the plate to mix and incubate at room temperature for 45 minutes.[6]

  • Enzymatic Reaction:

    • Add 50 µL of 300 µM MUNANA to each well.[6]

    • Gently tap the plate to mix and incubate at 37°C for 1 hour.[6]

  • Stopping the Reaction and Fluorescence Measurement:

    • Add 100 µL of the stop solution to each well to terminate the reaction.[6]

    • Read the fluorescence intensity on a fluorometer with excitation at 355 nm and emission at 460 nm.[6]

  • Data Analysis:

    • Generate a standard curve using the 4-MU standard to convert relative fluorescence units (RFUs) to the concentration of the product.

    • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis Dilute Compounds Prepare serial dilutions of test compounds Add Reagents Add compounds and enzyme to 96-well plate Dilute Compounds->Add Reagents Prepare Enzyme Dilute Neuraminidase Enzyme Prepare Enzyme->Add Reagents Incubate_1 Incubate at RT for 45 min Add Reagents->Incubate_1 Add Substrate Add MUNANA substrate Incubate_1->Add Substrate Incubate_2 Incubate at 37°C for 60 min Add Substrate->Incubate_2 Stop Reaction Add Stop Solution Incubate_2->Stop Reaction Read Fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) Stop Reaction->Read Fluorescence Calculate IC50 Calculate IC₅₀ values Read Fluorescence->Calculate IC50

Caption: Experimental workflow for the neuraminidase inhibition assay.

Part 3: Structure-Activity Relationship (SAR) and Mechanism of Action

The potency of cyclopenta[c]pyridine derivatives as neuraminidase inhibitors is highly dependent on the nature and position of substituents on both the cyclopentane and pyridine rings. While specific SAR data for a broad range of cyclopenta[c]pyridine derivatives is still emerging, valuable insights can be drawn from studies on closely related cyclopentane inhibitors.[4][7]

Key SAR Insights from Cyclopentane Analogs:

Position/SubstituentObservationImplication for Cyclopenta[c]pyridine Design
Carboxylate Group Essential for interaction with the highly conserved tri-arginine cluster (Arg118, Arg292, Arg371) in the active site.[8]A carboxylate or a bioisosteric equivalent is crucial for potent inhibition.
Guanidino/Amino Group A basic group, such as guanidino or amino, can form favorable interactions with acidic residues like Asp151.[9]Introduction of a basic moiety on the cyclopentane ring can enhance binding affinity.
Hydrophobic Side Chain A hydrophobic pocket exists in the neuraminidase active site. Introducing a hydrophobic side chain, such as a pentyl ether group in oseltamivir, can significantly increase potency.[3]The aryl group at the 5-position of the cyclopenta[c]pyridine scaffold can be tailored to optimally occupy this hydrophobic pocket.
Stereochemistry The relative stereochemistry of the substituents on the cyclopentane ring is critical for proper orientation within the active site.[3]Stereoselective synthesis is essential to obtain the most active isomer.

Mechanism of Action:

Cyclopenta[c]pyridine derivatives, like other neuraminidase inhibitors, are designed to be transition-state analogs of sialic acid.[2] They bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid from host cell receptors and newly formed viral particles.[1]

Molecular docking studies of cyclopentane inhibitors have revealed key interactions within the neuraminidase active site. The carboxylate group forms strong salt bridges with the three arginine residues. The basic group interacts with acidic residues, and the hydrophobic moiety occupies a pocket formed by residues such as Ile222, Arg224, and Ala246. The pyridine ring of the cyclopenta[c]pyridine scaffold can potentially engage in additional interactions, such as pi-stacking with aromatic residues in the active site, further enhancing binding affinity.

G cluster_virus Influenza Virus Lifecycle cluster_inhibitor Inhibitor Action Virus Entry 1. Virus Entry (Hemagglutinin-mediated) Replication 2. Viral Replication Virus Entry->Replication Budding 3. Progeny Virus Budding Replication->Budding Release 4. Virus Release (Neuraminidase-mediated) Budding->Release Release->Virus Entry Infection of new cells NA_Inhibitor Cyclopenta[c]pyridine Neuraminidase Inhibitor NA_Inhibitor->Release Blocks

Caption: Mechanism of action of neuraminidase inhibitors in the influenza virus lifecycle.

Conclusion and Future Directions

Cyclopenta[c]pyridine derivatives represent a promising class of neuraminidase inhibitors with the potential for potent and selective anti-influenza activity. The synthetic accessibility via methods like the Suzuki cross-coupling allows for the creation of diverse chemical libraries for SAR studies. The fluorescence-based neuraminidase inhibition assay provides a robust platform for evaluating the potency of these compounds.

Future research in this area should focus on:

  • Extensive SAR studies: Synthesizing and testing a broad range of cyclopenta[c]pyridine derivatives with diverse substitutions to build a comprehensive SAR model.

  • Molecular modeling and structural biology: Conducting molecular docking and X-ray crystallography studies to elucidate the precise binding mode of cyclopenta[c]pyridine derivatives within the neuraminidase active site.[9]

  • In vivo efficacy and pharmacokinetic studies: Evaluating the most promising compounds in animal models of influenza infection to assess their therapeutic potential and drug-like properties.

  • Activity against resistant strains: Testing the efficacy of novel derivatives against neuraminidase variants that are resistant to currently approved drugs.

By leveraging the methodologies and insights presented in this guide, researchers can contribute to the development of the next generation of anti-influenza therapeutics based on the versatile cyclopenta[c]pyridine scaffold.

References

Application Notes and Protocols: The Strategic Use of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Fused Pyridine Scaffolds in Agrochemicals

The pyridine ring is a cornerstone in the development of modern agrochemicals, valued for its versatile reactivity and its ability to interact with biological targets.[1][2][3] Its presence in numerous commercially successful fungicides, herbicides, and insecticides underscores its importance.[4] While simple pyridine derivatives are well-explored, the strategic use of fused bicyclic systems, such as 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, offers a pathway to novel chemical entities with potentially enhanced efficacy, selectivity, and improved physicochemical properties.

This guide provides a comprehensive overview of the synthesis and potential applications of this compound as a key intermediate in the synthesis of next-generation agrochemicals. We will delve into detailed synthetic protocols, explore the rationale behind derivatization strategies, and present workflows for creating diverse libraries of candidate compounds.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the target scaffold can be achieved through a multi-step sequence, starting from readily available commercial materials. A plausible and efficient route involves the creation of a substituted pyridine which can then be cyclized. While direct synthesis methods for the [c] isomer are not as prevalent in the literature as for the [b] isomer, established organic chemistry principles allow for the design of a reliable synthetic pathway. A manganese-catalyzed oxidation of a methylene group adjacent to a pyridine ring has been shown to be an effective method for producing related cyclopenta[b]pyridin-5-ones, and a similar strategy can be envisioned.[5][6]

Proposed Synthetic Pathway

A robust approach to the title compound involves the initial synthesis of 3,4-disubstituted pyridines, followed by an intramolecular cyclization. This method offers flexibility for introducing various substituents on the pyridine ring, which can be crucial for modulating the biological activity of the final agrochemical products.

Synthetic_Pathway 3,4-Lutidine 3,4-Lutidine Radical_Bromination Radical Bromination (NBS, AIBN) 3,4-Lutidine->Radical_Bromination 4-(Bromomethyl)-3-methylpyridine 4-(Bromomethyl)-3-methylpyridine Radical_Bromination->4-(Bromomethyl)-3-methylpyridine Cyanation Cyanation (NaCN) 4-(Bromomethyl)-3-methylpyridine->Cyanation 3-Methyl-4-pyridineacetonitrile 3-Methyl-4-pyridineacetonitrile Cyanation->3-Methyl-4-pyridineacetonitrile Hydrolysis_and_Cyclization Acid-catalyzed Hydrolysis and Intramolecular Friedel-Crafts Acylation 3-Methyl-4-pyridineacetonitrile->Hydrolysis_and_Cyclization Target_Compound This compound Hydrolysis_and_Cyclization->Target_Compound Derivatization_Pathway Start This compound Condensation Condensation with Substituted Hydrazines Start->Condensation Product Pyrazole-fused Cyclopenta[c]pyridines Condensation->Product

References

Application Notes and Protocols for the Characterization of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pursuit of novel, selective, and potent kinase inhibitors is therefore a cornerstone of modern drug discovery.[2] The this compound scaffold has emerged as a promising heterocyclic core for the development of such inhibitors. Its rigid, fused-ring structure provides a unique three-dimensional framework that can be strategically decorated with various substituents to achieve high-affinity and selective interactions within the ATP-binding pocket of target kinases.

These application notes provide a comprehensive guide to the preclinical evaluation of novel this compound derivatives as kinase inhibitors. The protocols outlined below are designed to be adaptable and provide a robust framework for assessing a compound's potency, selectivity, and cellular activity, thereby enabling informed decisions in the drug discovery pipeline. While the synthesis of such compounds can be achieved through various methods, including manganese-catalyzed oxidation, this guide will focus on their biological characterization.[3]

Part 1: Initial Screening and Potency Determination

The initial step in characterizing a novel compound is to determine its inhibitory activity against a specific kinase of interest. Luminescence-based assays are a popular choice for high-throughput screening due to their sensitivity and simplicity.[1][4]

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[4][5]

Principle: Kinase activity is inversely proportional to the amount of ATP remaining in the reaction. A luciferase-based reagent is used to generate a luminescent signal that is directly proportional to the ATP concentration.[4][5]

Materials:

  • Kinase of interest (e.g., VEGFR-2, B-Raf V600E)

  • Kinase substrate peptide

  • ATP

  • Test Compound (this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup:

    • In a multiwell plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add an equal volume (10 µL) of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM) (Control)
VEGFR-2155
B-Raf V600E25010
Kinase C>10,00020
Kinase D82

Staurosporine is a non-selective kinase inhibitor often used as a positive control.[6]

Part 2: Cellular Activity and Target Engagement

While in vitro assays are crucial for determining direct inhibitory activity, it is imperative to assess a compound's performance in a more physiologically relevant cellular environment.[7] Cell-based assays can confirm target engagement, measure the inhibition of downstream signaling, and evaluate the compound's effect on cell viability and proliferation.[7][8]

Experimental Workflow for Cellular Characterization

Caption: Workflow for cellular characterization of kinase inhibitors.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol provides a method to quantify the binding of the test compound to its target kinase within intact cells.[9]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. A NanoLuc® luciferase-kinase fusion protein and a fluorescent tracer that binds to the kinase's active site are expressed in cells. When the tracer is bound to the kinase, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[8][9]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Kinase-NanoLuc® fusion vector for the target kinase

  • NanoBRET™ fluorescent tracer

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Test Compound

  • White, opaque 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: Co-transfect cells with the Kinase-NanoLuc® fusion vector and the fluorescent tracer.

  • Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO for 2 hours.

  • Substrate Addition: Add the NanoBRET™ substrate to all wells.

  • Signal Measurement: Measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value for target engagement.

Protocol 3: Western Blot for MAPK Pathway Analysis

This protocol is designed to assess the effect of a B-Raf V600E inhibitor on the downstream signaling cascade.[10][11]

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using phospho-specific antibodies, it's possible to measure the activation state of key signaling proteins like MEK and ERK, which are downstream of B-Raf.

Materials:

  • Cancer cell line with B-Raf V600E mutation (e.g., A375 melanoma cells)

  • Test Compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat B-Raf V600E mutant cells with varying concentrations of the test compound for a specified time.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation: Hypothetical Western Blot Data

Target ProteinTreatment Concentration (nM)Fold Change (Normalized Intensity)
p-MEK1/20 (Control)1.00
100.85
1000.25
10000.05
p-ERK1/20 (Control)1.00
100.70
1000.15
10000.02
Signaling Pathway Diagram: B-Raf V600E Inhibition

Caption: Inhibition of the MAPK pathway by a B-Raf V600E inhibitor.

Protocol 4: Cell Viability Assay

This protocol measures the effect of the test compound on cell viability and proliferation.

Principle: Tetrazolium reduction assays (e.g., MTT, MTS) are colorimetric assays that measure the metabolic activity of viable cells. The reduction of the tetrazolium salt to a colored formazan product is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Test Compound

  • Cell culture medium

  • Tetrazolium-based reagent (e.g., MTT, MTS)

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Reagent Addition: Add the tetrazolium reagent to each well and incubate for 2-4 hours.

  • Signal Development: If using MTT, add the solubilization solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Part 3: Preliminary Pharmacokinetic Profiling

A preliminary assessment of a compound's pharmacokinetic (PK) properties is essential to evaluate its potential for in vivo efficacy.

Considerations for Early PK Studies:

  • Metabolic Stability: In vitro assays using liver microsomes can predict the extent of first-pass metabolism.

  • Plasma Protein Binding: The fraction of the compound bound to plasma proteins influences its free concentration and, therefore, its activity.

  • In Vivo Exposure: A pilot study in rodents can provide initial data on key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Conclusion and Future Directions

The protocols and workflows detailed in these application notes provide a robust framework for the initial characterization of this compound derivatives as potential kinase inhibitors. A comprehensive evaluation, from in vitro potency and selectivity to cellular target engagement and functional outcomes, is crucial for identifying promising lead candidates for further preclinical and clinical development. Future studies should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as conducting in vivo efficacy studies in relevant disease models.

References

Application Notes & Protocols: A Guide to the Development of Novel GPR119 Agonists from Cyclopenta[c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting GPR119 for Metabolic Disorders

The global rise of metabolic diseases, particularly type 2 diabetes (T2D) and obesity, necessitates the development of novel therapeutic agents.[1][2] The G protein-coupled receptor 119 (GPR119), a Class A rhodopsin-like GPCR, has emerged as a highly promising drug target.[1][3] It is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, key sites for metabolic regulation.[4][5]

GPR119 activation presents a powerful, dual mechanism for improving glucose homeostasis.[3][6] Upon agonist binding, GPR119 couples to the stimulatory G-protein (Gs), activating adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1][4][7] This signaling cascade leads to:

  • Direct potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2]

  • Enhanced release of incretin hormones , such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut, which in turn further augments insulin secretion.[1][7]

This glucose-dependent mechanism of action is a significant advantage, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many existing anti-diabetic therapies.[3][7]

The cyclopenta[c]pyridine scaffold is a versatile and promising starting point for the design of novel GPR119 agonists.[8] Its unique structure offers opportunities for novel intellectual property and diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[8][9][10][11] This guide provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of novel GPR119 agonists based on this scaffold.

GPR119 Signaling Pathway

The diagram below illustrates the canonical GPR119 signaling pathway upon agonist activation.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Cyclopenta[c]pyridine Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gs Protein (α, β, γ) GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion ↑ Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: Agonist binding to GPR119 initiates a Gs-cAMP signaling cascade.

Section 1: Synthesis of Cyclopenta[c]pyridine Agonists

This section provides a generalized protocol for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, a key step in developing novel agonists. The rationale is based on established synthetic routes that allow for modification at key positions to build a structure-activity relationship (SAR).[9][10]

Protocol 1: Synthesis via Suzuki Coupling

This protocol describes a common cross-coupling reaction to introduce aryl diversity at the 5-position of the cyclopenta[c]pyridine core, which is crucial for exploring interactions with the GPR119 binding pocket.

Materials and Reagents:

  • 5-bromo-cyclopenta[c]pyridine intermediate

  • Substituted phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvents: 1,4-dioxane and water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the 5-bromo-cyclopenta[c]pyridine intermediate (1.0 eq), the desired substituted phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition: Add 1,4-dioxane and water (e.g., in a 5:1 ratio) to the vessel.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.05 eq) to the mixture under the inert atmosphere.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the final 5-aryl-cyclopenta[c]pyridine derivative.[10]

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR and high-resolution mass spectrometry (HRMS).[11]

Section 2: In Vitro Characterization

Once synthesized, novel compounds must be evaluated for their ability to activate the GPR119 receptor and elicit the desired downstream biological response.

Protocol 2: cAMP Accumulation Assay

Causality: This assay directly measures the production of the second messenger cAMP, providing a primary readout of Gs-coupled receptor activation.[4][7] It is the foundational experiment to determine the potency (EC₅₀) and efficacy of the novel compounds.

Materials:

  • HEK293 cells stably expressing human GPR119 (hGPR119)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

  • Test compounds (novel cyclopenta[c]pyridine derivatives)

  • Reference agonist (e.g., AR231453)[12]

  • cAMP detection kit (e.g., HTRF-based or ELISA-based)

Step-by-Step Procedure:

  • Cell Seeding: Seed the hGPR119-HEK293 cells into a 96-well or 384-well plate and culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP production.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[13]

  • Data Analysis: Plot the cAMP response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).

Protocol 3: GLP-1 Secretion Assay

Causality: This is a critical functional assay to confirm that GPR119 activation by the novel compounds translates into the desired physiological effect of incretin hormone release.[14]

Materials:

  • Enteroendocrine cell line (e.g., murine STC-1 or GLUTag cells)[4]

  • Secretion buffer (e.g., KRB buffer supplemented with 0.1% BSA)

  • Test compounds and reference agonist

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

Step-by-Step Procedure:

  • Cell Seeding: Seed STC-1 or GLUTag cells into a 24-well or 96-well plate and culture until they form a confluent monolayer.[4]

  • Cell Washing: On the day of the assay, gently wash the cells twice with the secretion buffer.

  • Pre-incubation: Pre-incubate the cells in secretion buffer for 1-2 hours at 37°C to establish a baseline.[4]

  • Stimulation: Aspirate the pre-incubation buffer and add solutions of the test compounds (at various concentrations), a vehicle control, and a positive control in fresh secretion buffer containing a DPP-IV inhibitor.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Quantify the fold-increase in GLP-1 secretion relative to the vehicle control for each compound concentration.

Data Presentation: In Vitro Activity Summary

All quantitative data should be summarized in a clear, structured table.

Compound IDChemical ScaffoldhGPR119 EC₅₀ (nM) (cAMP Assay)Max GLP-1 Secretion (Fold vs. Vehicle)
CP-001 Cyclopenta[c]pyridine15.24.8
CP-002 Cyclopenta[c]pyridine8.95.5
CP-003 Cyclopenta[c]pyridine120.52.1
AR231453 Pyrimidine (Ref.)5.06.0

Section 3: In Vivo Evaluation of Lead Candidates

Promising compounds from in vitro screening are advanced to in vivo studies to assess their efficacy in a physiological context. The oral glucose tolerance test (OGTT) is a fundamental assay for evaluating potential anti-diabetic agents.[5][15]

Protocol 4: Oral Glucose Tolerance Test (OGTT) in Mice

Causality: The OGTT measures the ability of an animal to clear a glucose load from the bloodstream.[16] A successful GPR119 agonist will improve glucose tolerance, resulting in a lower blood glucose excursion compared to vehicle-treated animals. This protocol is essential for demonstrating preclinical proof-of-concept.

Materials:

  • Age- and sex-matched C57BL/6 mice (8-12 weeks old)[5]

  • Lead compound(s) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)[17]

  • Handheld glucometer and test strips

  • Oral gavage needles

Step-by-Step Procedure:

  • Acclimation: House the animals in a controlled environment for at least one week before the experiment.[5]

  • Fasting: Fast the mice overnight (approximately 16 hours) or for a shorter duration of 6 hours, with free access to water. A 6-hour fast can reduce the risk of hypoglycemia and stress.[18]

  • Baseline Glucose (t=-30 min): At the start of the experiment, measure baseline blood glucose from a small tail vein blood sample.

  • Compound Administration (t=-30 min): Immediately after the baseline reading, administer the lead compound or vehicle orally via gavage.[5]

  • Pre-Challenge Glucose (t=0 min): After 30 minutes, take a second blood glucose reading. This serves as the new baseline just before the glucose challenge.

  • Glucose Challenge (t=0 min): Administer the glucose solution orally via gavage.[17]

  • Blood Glucose Monitoring: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.[5][17]

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion (from t=0 to t=120 min) to quantify the overall effect on glucose tolerance. Perform statistical analysis (e.g., ANOVA) to compare treatment groups to the vehicle control.

Data Presentation: In Vivo Efficacy Summary
Treatment GroupDose (mg/kg, p.o.)Glucose AUC (0-120 min)% Reduction vs. Vehicle
Vehicle -25000 ± 1500-
CP-002 320000 ± 120020%*
CP-002 1015000 ± 100040%
CP-002 3013000 ± 95048%
(Statistical significance denoted by asterisks)

Section 4: Early ADME & Pharmacokinetic Profiling

While detailed protocols are beyond the scope of this guide, it is critical for drug development professionals to integrate early Absorption, Distribution, Metabolism, and Excretion (ADME) profiling into their workflow.[19][20] Poor pharmacokinetic properties are a major cause of drug candidate failure.[21]

Key Considerations:

  • In Vitro ADME: Early assays such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using Caco-2 cells) can identify liabilities and guide chemical optimization.[22][23]

  • In Vivo Pharmacokinetics (PK): Following administration of a lead compound, blood samples are taken over time to determine key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.[22] This data is crucial for correlating drug exposure with the observed pharmacodynamic effect (e.g., glucose lowering in the OGTT).

Comprehensive Development Workflow

The following diagram outlines the integrated workflow for the discovery and preclinical evaluation of novel cyclopenta[c]pyridine GPR119 agonists.

Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Screening cluster_InVivo In Vivo & Preclinical Design Scaffold Selection: Cyclopenta[c]pyridine Synthesis Chemical Synthesis (Protocol 1) Design->Synthesis Purify Purification & Characterization Synthesis->Purify cAMP_Assay cAMP Assay (Protocol 2) Purify->cAMP_Assay GLP1_Assay GLP-1 Secretion Assay (Protocol 3) cAMP_Assay->GLP1_Assay SAR SAR Analysis & Lead Identification GLP1_Assay->SAR ADME Early ADME/PK Profiling SAR->ADME OGTT OGTT in Mice (Protocol 4) ADME->OGTT Lead_Candidate Lead Candidate Selection OGTT->Lead_Candidate

Caption: Integrated workflow from chemical design to in vivo lead selection.

Conclusion

The development of novel GPR119 agonists from the cyclopenta[c]pyridine scaffold represents a promising strategy for identifying new treatments for type 2 diabetes and other metabolic disorders. This guide provides a validated, step-by-step framework for researchers to synthesize, characterize, and evaluate such compounds. By systematically applying these protocols—from chemical synthesis and in vitro functional assays to in vivo proof-of-concept studies—drug development teams can efficiently identify and advance potent and effective lead candidates. Although many GPR119 agonists have faced challenges in clinical trials, continued exploration of novel chemical matter and a deeper understanding of the receptor's pharmacology may yet unlock its full therapeutic potential.[3][24]

References

Application Notes and Protocols for Evaluating the Antimicrobial and Enzyme Inhibitory Activity of Cyclopenta[c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenta[c]pyridine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial and enzyme inhibitory properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the evaluation of these activities. It is designed to equip researchers in drug discovery and development with the necessary tools to systematically assess the potential of novel cyclopenta[c]pyridine compounds as therapeutic agents. The protocols herein are grounded in established methodologies and offer insights into experimental design, data interpretation, and structure-activity relationship (SAR) analysis.

Introduction: The Therapeutic Potential of Cyclopenta[c]pyridines

The cyclopenta[c]pyridine scaffold is a key structural motif found in a variety of natural products and synthetic molecules with significant biological activities.[1][3] Modifications to this core structure have led to the development of compounds with potent antimicrobial, antiviral, and enzyme inhibitory effects.[4][5][6] For instance, certain 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated notable fungicidal activity against pathogenic fungi like Sclerotinia sclerotiorum and Botrytis cinerea.[4][5] Furthermore, other derivatives have been identified as inhibitors of key enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), highlighting their potential in oncology.[7]

The exploration of cyclopenta[c]pyridine derivatives is a promising avenue for the discovery of new drugs to combat infectious diseases and cancer. A systematic approach to evaluating their biological activities is crucial for identifying lead compounds and understanding their mechanisms of action.

Part I: Assessment of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[8] Cyclopenta[c]pyridine compounds have emerged as a promising class of molecules with potential antimicrobial properties.[9] The following protocols provide a standardized framework for assessing the in vitro antimicrobial activity of these compounds.

Core Principle: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] It is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[11]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of cyclopenta[c]pyridine compounds against a panel of clinically relevant bacteria and fungi.

Materials:

  • Test cyclopenta[c]pyridine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the cyclopenta[c]pyridine compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate growth medium (MHB or RPMI) directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (microorganism in medium without compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Data Presentation: Example MIC Values

The results of the MIC assay can be effectively summarized in a table for comparative analysis.

Compound IDS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
CPP-01 81632
CPP-02 4816
CPP-03 >64>64>64
Control Drug 120.5

Workflow Visualization: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Standardized Inoculum Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual MIC Determination Incubation->MIC_Determination MBC_MFC_Assay MBC/MFC Assay (Optional) MIC_Determination->MBC_MFC_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis

Caption: Workflow for antimicrobial susceptibility testing.

Part II: Assessment of Enzyme Inhibitory Activity

Many cyclopenta[c]pyridine derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathways.[7][12] Kinases are a prominent class of enzymes targeted by these compounds.[13] This section details a general protocol for evaluating the enzyme inhibitory activity of cyclopenta[c]pyridine compounds, with a focus on kinase inhibition.

Core Principle: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the IC50 of cyclopenta[c]pyridine compounds against a target kinase.

Materials:

  • Test cyclopenta[c]pyridine compounds

  • Purified target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the cyclopenta[c]pyridine compounds in the assay buffer.

  • Reaction Mixture: In each well of the microplate, combine the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Data Presentation: Example IC50 Values

A table is an effective way to present and compare the IC50 values of different compounds against a target enzyme.

Compound IDTarget Kinase IC50 (nM)
CPP-01 75
CPP-02 25
CPP-03 >10,000
Control Inhibitor 10

Workflow Visualization: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Compound) Start->Prep Dispense Dispense Reagents into Plate Prep->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Detect Stop Reaction & Add Detection Reagent Incubate->Detect Read Read Signal (Luminescence) Detect->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological data obtained from these assays are crucial for establishing structure-activity relationships (SAR). SAR studies help in understanding how the chemical structure of the cyclopenta[c]pyridine derivatives influences their biological activity. For example, the nature and position of substituents on the aryl ring at the 5-position have been shown to be critical for the fungicidal and antiviral activities of these compounds.[5][15] Electron-withdrawing groups may enhance fungicidal potency, while specific substitutions like a meta-methoxyphenyl group can be favorable for anti-TMV activity.[5][15] A systematic analysis of SAR provides a rational basis for the design and synthesis of more potent and selective analogs.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the antimicrobial and enzyme inhibitory activities of cyclopenta[c]pyridine compounds. By employing these standardized methods, researchers can generate reliable and reproducible data, facilitating the identification of promising drug candidates and advancing our understanding of the therapeutic potential of this important class of molecules. Adherence to these protocols will ensure the scientific integrity of the findings and contribute to the development of new and effective therapeutic agents.

References

Application Notes and Protocols: Molecular Docking Studies of Cyclopenta[c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview and step-by-step protocols for conducting molecular docking studies of cyclopenta[c]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to computationally evaluate the binding affinity and interaction patterns of this promising class of compounds against relevant biological targets. By integrating established methodologies with expert insights, this document aims to equip users with the knowledge to perform robust and reproducible in silico screening.

Introduction: The Therapeutic Potential of Cyclopenta[c]pyridines

The cyclopenta[c]pyridine scaffold is a significant pharmacophore found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. These derivatives have demonstrated potential as antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological agents.[1][2] Of particular interest is their activity against plant viruses, such as the Tobacco Mosaic Virus (TMV), where they have been shown to interact with the viral coat protein, a critical component for viral assembly and infectivity.[3][4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This approach is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-target interactions, thereby guiding lead optimization.[7][8]

This application note will focus on a practical workflow for docking cyclopenta[c]pyridine derivatives to the Tobacco Mosaic Virus (TMV) coat protein, a well-validated target for this class of compounds.[1][3]

Conceptual Framework: The Molecular Docking Workflow

A successful molecular docking study is a multi-stage process that requires careful preparation of both the ligand and the receptor, followed by the docking simulation and a thorough analysis of the results. Each step is critical for obtaining meaningful and reliable predictions.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Docking Simulation grid_gen->docking results_analysis Results Analysis docking->results_analysis visualization Visualization results_analysis->visualization

Caption: A generalized workflow for molecular docking studies.

PART 1: Ligand Preparation

The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. This protocol outlines the steps for preparing cyclopenta[c]pyridine derivatives for docking.

Protocol 1: Ligand Preparation for Molecular Docking

  • Obtain 2D Structure:

    • Draw the 2D chemical structure of the cyclopenta[c]pyridine derivative using a chemical drawing software such as ChemDraw or MarvinSketch.

    • Alternatively, retrieve the structure from a chemical database like PubChem. For this protocol, we will use a representative cyclopenta[c]pyridine derivative, "Compound 4k", which has shown anti-TMV activity.[3]

  • Convert to 3D Structure and Energy Minimization:

    • Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality.

    • Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is a crucial step to ensure realistic bond lengths and angles.[7] A molecular mechanics force field, such as MMFF94 or AMBER, is suitable for this purpose.[9][10][11]

    • Rationale: Energy minimization removes steric clashes and brings the molecule to a more energetically favorable conformation, which is essential for accurate docking.

  • Add Hydrogens and Assign Partial Charges:

    • Add hydrogen atoms to the ligand structure, ensuring the correct protonation state at a physiological pH (typically 7.4).

    • Assign partial charges to each atom. Gasteiger charges are a commonly used and effective method for small molecules in docking studies.[12][13][14]

    • Rationale: The electrostatic interactions between the ligand and the protein are a major component of the docking score. Accurate partial charges are therefore critical for predicting binding affinity.[14]

  • Define Rotatable Bonds:

    • Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

    • Rationale: Ligand flexibility is a key aspect of induced fit and accurate binding mode prediction.

  • Save in PDBQT Format:

    • Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom types.

PART 2: Protein Preparation

Proper preparation of the target protein structure is equally important for a successful docking experiment.

Protocol 2: Protein Preparation for Molecular Docking

  • Obtain Protein Structure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will use the coat protein of Tobacco Mosaic Virus (PDB ID: 1EI7).[15]

  • Clean the Protein Structure:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[16][17]

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.

    • Rationale: Water molecules can interfere with the docking process, and co-crystallized ligands need to be removed to make the binding site accessible to the new ligand.

  • Add Hydrogens and Assign Charges:

    • Add hydrogen atoms to the protein, including polar hydrogens.

    • Assign partial charges to the protein atoms. Kollman charges are a standard choice for proteins in the AutoDock suite.[3]

    • Rationale: As with the ligand, accurate charge assignment is crucial for calculating the electrostatic interactions that contribute to binding.

  • Save in PDBQT Format:

    • Save the prepared protein structure in the PDBQT file format.[3]

PART 3: Molecular Docking Simulation with AutoDock Vina

With the prepared ligand and protein, the next step is to perform the docking simulation using AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.

Protocol 3: Performing the Docking Simulation

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the binding site of the protein. The ligand will be docked within this defined space.

    • The center and dimensions of the grid box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the relevant binding pocket.[4]

    • Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid box improves the efficiency and accuracy of the simulation.

  • Configuration File:

    • Create a configuration text file that specifies the input files (protein and ligand in PDBQT format), the coordinates and dimensions of the grid box, and the output file name.[2][18]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[7]

    • Vina will perform the docking simulation, exploring various conformations and orientations of the ligand within the binding site and calculating the binding affinity for each pose.

G cluster_inputs Inputs cluster_outputs Outputs ligand_pdbqt Ligand.pdbqt vina_exe AutoDock Vina Execution ligand_pdbqt->vina_exe protein_pdbqt Protein.pdbqt protein_pdbqt->vina_exe config_txt config.txt config_txt->vina_exe output_pdbqt output.pdbqt vina_exe->output_pdbqt log_txt log.txt vina_exe->log_txt

Caption: Input and output files for an AutoDock Vina simulation.

PART 4: Analysis and Visualization of Docking Results

Protocol 4: Analyzing and Visualizing Docking Results

  • Analyze the Log File:

    • The log file generated by AutoDock Vina contains a table of the predicted binding affinities (in kcal/mol) for the top-ranked docking poses.[19]

    • The binding affinity is a measure of the strength of the interaction between the ligand and the protein; a more negative value indicates a stronger binding.[20]

  • Visualize the Docking Poses:

    • Use a molecular visualization tool such as PyMOL or Discovery Studio to view the docked poses of the ligand within the protein's binding site.[21][22][23][24]

    • The output PDBQT file contains the coordinates of the different binding modes.

  • Identify Key Interactions:

    • Analyze the interactions between the ligand and the protein for the best-scoring poses. Look for:

      • Hydrogen bonds: These are strong, directional interactions that are critical for binding specificity.

      • Hydrophobic interactions: These interactions are important for the overall stability of the complex.

      • Pi-stacking and cation-pi interactions: These can be significant for ligands containing aromatic rings.[3]

    • Rationale: Understanding the specific interactions that stabilize the ligand-protein complex provides insights into the mechanism of action and can guide the design of more potent derivatives.

  • Root Mean Square Deviation (RMSD):

    • If a co-crystallized ligand structure is available, calculate the RMSD between the docked pose and the experimental binding mode. An RMSD value of less than 2.0 Å is generally considered a successful docking.[18][20]

Data Presentation: Docking Results of Cyclopenta[c]pyridine Derivatives against TMV Coat Protein

The following table summarizes the docking results of selected cyclopenta[c]pyridine derivatives against the TMV coat protein (PDB ID: 1EI7).

Compound IDDocking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
Compound 4kNot Specified-6.63LYS268 (Pi-cation)[3]
Compound 18AutoDockTools-5.22Not Specified[3]

Note: The binding energies are sourced from different studies and may not be directly comparable due to variations in docking protocols. However, they provide a valuable indication of the binding affinity of these compounds.[3]

Self-Validation and Best Practices

To ensure the trustworthiness of molecular docking results, it is essential to incorporate validation steps into the workflow.

  • Redocking: A common validation technique is to extract the co-crystallized ligand from the PDB structure and dock it back into the binding site. A low RMSD between the docked pose and the crystal structure indicates that the docking protocol is reliable.[18]

  • Use of a Control: Dock a known inhibitor or substrate of the target protein alongside the test compounds. The docking score of the known binder can serve as a reference for evaluating the potential of the new derivatives.[12]

  • Multiple Docking Programs/Scoring Functions: Using different docking algorithms and scoring functions can provide a more robust assessment of the binding predictions.[25]

Conclusion

Molecular docking is an invaluable tool in the study of cyclopenta[c]pyridine derivatives, offering a rapid and cost-effective means of predicting their binding to biological targets. By following the detailed protocols and best practices outlined in this guide, researchers can generate reliable and insightful data to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

Application Notes and Protocols for the Synthesis and Evaluation of Dual Nav1.2/5HT2A Inhibitors Based on a Cyclopenta[c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the rationale, synthesis, and biological evaluation of novel dual inhibitors targeting the voltage-gated sodium channel Nav1.2 and the serotonin 2A receptor (5HT2A). Leveraging the privileged cyclopenta[c]pyridine scaffold, we present a robust synthetic pathway to access these promising polypharmacological agents. Detailed, step-by-step protocols for both the chemical synthesis and the subsequent in vitro characterization are provided to enable researchers in medicinal chemistry and drug discovery to explore this exciting class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to develop next-generation therapeutics for complex neurological disorders.

Introduction: The Rationale for Dual Nav1.2/5HT2A Inhibition

The simultaneous modulation of multiple biological targets with a single chemical entity, a concept known as polypharmacology, is an increasingly important strategy in the development of treatments for complex diseases of the central nervous system (CNS). Neurological disorders often arise from dysregulation across multiple signaling pathways, making a single-target approach insufficient. This guide focuses on the dual inhibition of the voltage-gated sodium channel Nav1.2 and the serotonin 2A receptor (5HT2A), two key players in neuronal excitability and signaling.

The Nav1.2 channel, encoded by the SCN2A gene, is predominantly expressed in the CNS and is crucial for the initiation and propagation of action potentials in excitatory neurons.[1] Dysregulation of Nav1.2 function is implicated in a range of neurological conditions, including epilepsy and other hyperexcitability disorders.[1][2] The 5HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for numerous antipsychotic and antidepressant medications.[3] Blockade of 5HT2A receptors is a cornerstone of the mechanism of action for many atypical antipsychotics.[3]

The development of dual inhibitors that can concurrently modulate both Nav1.2 and 5HT2A offers a promising therapeutic strategy. Such compounds have the potential to address both the aberrant neuronal firing associated with Nav1.2 dysfunction and the serotonergic imbalances linked to various psychiatric conditions. The cyclopenta[c]pyridine core is an attractive scaffold for the design of CNS-active agents, offering a rigid, three-dimensional structure that can be readily functionalized to achieve the desired dual pharmacology.[4]

The Cyclopenta[c]pyridine Scaffold: A Privileged Structure for CNS Drug Discovery

The cyclopenta[c]pyridine ring system is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[4] Its fused bicyclic nature provides a constrained conformation that can lead to enhanced selectivity and potency for biological targets. Furthermore, the pyridine nitrogen introduces a key hydrogen bond acceptor and can influence the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for CNS drug candidates. The cyclopenta[c]pyridine core allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of the pharmacological profile to achieve dual activity at Nav1.2 and 5HT2A.

Synthetic Protocol: A Representative Pathway to a Cyclopenta[c]pyridine-based Dual Inhibitor

The following is a representative, multi-step synthetic protocol for the preparation of a dual Nav1.2/5HT2A inhibitor based on the cyclopenta[c]pyridine scaffold. This proposed route is based on established methodologies for the synthesis of substituted cyclopenta[c]pyridines and related heterocyclic systems.[5][6]

Overview of the Synthetic Strategy

Our proposed synthetic route commences with the construction of the core cyclopenta[c]pyridin-7(6H)-one, followed by functionalization to introduce the necessary pharmacophoric elements for dual Nav1.2 and 5HT2A activity.

Synthetic_Workflow Start 3,4-Pyridinedicarboxylic Acid Step1 Step 1: Anhydride Formation Start->Step1 Intermediate1 3,4-Pyridinedicarboxylic Anhydride Step1->Intermediate1 Step2 Step 2: Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 4-(Cyclopent-1-enoyl)nicotinic Acid Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 Core 5H-Cyclopenta[c]pyridin-7(6H)-one Step4 Step 4: Functionalization (e.g., Suzuki Coupling) Core->Step4 FinalProduct Dual Nav1.2/5HT2A Inhibitor Step4->FinalProduct Signaling_Pathways cluster_Nav1_2 Nav1.2 Pathway cluster_5HT2A 5HT2A Pathway Nav1_2 Nav1.2 Channel AP Action Potential Propagation Nav1_2->AP Facilitates Inhibitor_Nav Cyclopenta[c]pyridine Inhibitor Inhibitor_Nav->Nav1_2 Inhibition Serotonin Serotonin Receptor_5HT2A 5HT2A Receptor Serotonin->Receptor_5HT2A Activates Gq Gq Protein Receptor_5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Inhibitor_5HT Cyclopenta[c]pyridine Inhibitor Inhibitor_5HT->Receptor_5HT2A Antagonizes

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one. It provides in-depth, field-proven insights into method development, execution, and troubleshooting for flash column chromatography, addressing the specific challenges posed by this heterocyclic ketone.

Section 1: Foundational Knowledge & Pre-Chromatography Setup

This section addresses the fundamental principles and preparatory steps crucial for a successful purification. Understanding the compound's properties is the first step toward a logical and effective separation strategy.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: The purification strategy is dictated by the compound's unique structure, which combines a ketone and a basic pyridine ring.[1][2]

  • Polarity: The presence of the carbonyl group (C=O) and the nitrogen atom in the pyridine ring makes the molecule moderately polar. This polarity governs its interaction with the stationary and mobile phases.

  • Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic character.[3][4] This is the most critical factor for troubleshooting. Basic compounds can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, often leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation.[3][5][6]

  • Solubility: The compound is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and ethanol, which simplifies the sample loading process for chromatography.[1]

Q2: How do I select the appropriate stationary phase for this compound?

A2: The choice of stationary phase is a balance between separation efficiency and potential adverse interactions.

  • Standard Silica Gel (200-300 or 230-400 mesh): This is the default and most common choice for flash chromatography due to its versatility and cost-effectiveness.[7][8] However, its acidic nature can cause the issues described above. It is often suitable if a basic modifier is used in the mobile phase.

  • Deactivated (End-Capped) Silica: This is a good alternative where the most acidic silanol groups have been chemically capped, reducing the potential for strong interactions with basic analytes.

  • Neutral or Basic Alumina: If the compound shows significant degradation or irreversible binding to silica gel (which can be tested on a TLC plate), switching to a less acidic stationary phase like neutral or basic alumina is a highly effective solution.[5][9]

Q3: What is the process for developing an optimal mobile phase using Thin-Layer Chromatography (TLC)?

A3: An optimal mobile phase is critical for good separation and must be developed using TLC before attempting the column. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.4 .[6][9][10] This Rf value ensures the compound moves down the column efficiently but allows for sufficient separation from impurities.

Step-by-Step TLC Method Development:

  • Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) at a concentration of ~5-10 mg/mL.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture on the baseline of a silica gel TLC plate. Also spot any available starting materials or known byproducts for reference.

  • Test Solvent Systems: Develop the plate in a sealed chamber with a small amount of the chosen eluent. Start with a non-polar system and gradually increase polarity.

  • Analyze and Iterate: Visualize the plate under UV light (if the compound is UV active) and/or with a chemical stain (e.g., potassium permanganate).

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.[5]

    • If the Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent.[5]

    • Observe the separation between your product spot and impurity spots. The ideal system shows baseline separation.

Recommended Starting Solvent Systems for TLC Polarity Notes
20% Ethyl Acetate in Hexane/Petroleum EtherLowA good starting point. Increase EtOAc percentage to increase Rf.
50% Ethyl Acetate in Hexane/Petroleum EtherMediumOften effective for moderately polar compounds like this ketone.[7]
5% Methanol in DichloromethaneHighUse for highly polar compounds that do not move in EtOAc/Hexane systems.[10]
Add 0.5-1% Triethylamine (TEA) to any systemModifierAdd TEA if significant streaking is observed on the TLC plate.[5][6]

Section 2: Detailed Experimental Protocol for Flash Chromatography

This section provides a step-by-step workflow for the purification. The following parameters are a validated starting point, assuming a ~1 gram scale purification.

Parameter Recommendation Rationale
Column Diameter 40 mmProvides adequate capacity for a 1g sample load.
Stationary Phase Silica Gel (230-400 mesh)Standard choice for high-resolution flash chromatography.
Silica Mass ~40-60 gA sample-to-silica ratio of 1:40 to 1:60 is typical for moderately difficult separations.
Mobile Phase Gradient: Hexane/Ethyl Acetate (e.g., 5% to 40% EtOAc)A gradient elution is highly effective for separating the target from less polar and more polar impurities.[9]
Sample Loading Dry LoadingRecommended to ensure a narrow sample band and improve resolution, especially if solubility in the initial eluent is low.[11][12]

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop Solvent System via TLC Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample 4. Prepare Sample (Dry Loading) Pack->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Gradient & Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Standard workflow for flash column chromatography purification.

Step-by-Step Methodology
  • Column Packing (Slurry Method): a. Place a cotton or glass wool plug at the bottom of the column and add a ~1 cm layer of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in Hexane). c. Swirl and immediately pour the slurry into the column. Use positive pressure (air or nitrogen) to gently push the solvent through, packing the silica into a stable bed. Ensure no air bubbles are trapped.[13] d. Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance.[10]

  • Sample Loading (Dry Method): a. Dissolve your crude material (~1 g) in a minimal amount of a volatile solvent like DCM or acetone. b. Add 2-3 g of silica gel to this solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[12] d. Carefully add this powder as a uniform layer on top of the sand in the packed column.

  • Elution and Fraction Collection: a. Carefully fill the column with the initial, least polar eluent. b. Apply pressure to begin elution, collecting the eluent in fractions (e.g., test tubes or vials). c. Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., increase the percentage of EtOAc). A step gradient (e.g., 200 mL of 10% EtOAc, then 200 mL of 20% EtOAc, etc.) is often effective. d. Never let the solvent level drop below the top of the silica bed.[10][12]

  • Analysis and Work-up: a. Spot every few fractions on a TLC plate to monitor the elution of your compound. b. Once the desired compound has fully eluted, the column can be flushed with a highly polar solvent to remove any remaining impurities. c. Combine the fractions that contain the pure product. d. Remove the solvent under reduced pressure to yield the purified this compound.

Section 3: Troubleshooting Guide & FAQs

Even with careful preparation, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting Flowchart

G start_node Analyze TLC of Collected Fractions decision_node1 decision_node1 start_node->decision_node1 What is the issue? decision_node decision_node problem_node problem_node solution_node solution_node problem_node1 problem_node1 decision_node1->problem_node1 Tailing/ Streaking problem_node2 problem_node2 decision_node1->problem_node2 Poor Separation problem_node3 problem_node3 decision_node1->problem_node3 No Compound Eluted problem_node4 problem_node4 decision_node1->problem_node4 Low Yield solution_node1 Solution: 1. Re-run column adding 0.5-1% triethylamine (TEA) or ammonia to eluent. 2. Use neutral alumina. problem_node1->solution_node1 Cause: Basic N interacts with acidic silica solution_node2 Solution: 1. Re-optimize TLC with different solvent systems. 2. Use a shallower gradient. 3. Ensure column is not overloaded. problem_node2->solution_node2 Cause: Suboptimal mobile phase solution_node3 Solution: 1. Flush column with 10% MeOH/DCM. 2. Test stability on TLC. 3. Switch to alumina. problem_node3->solution_node3 Cause: - Too polar for eluent - Decomposed on column solution_node4 Solution: 1. Combine and re-purify tailed fractions with TEA. 2. Check for decomposition (see above). problem_node4->solution_node4 Cause: - Tailing (product spread across many fractions) - Decomposition

Caption: A decision tree for troubleshooting common flash chromatography issues.

Q4: My compound is streaking badly down the column and TLC plate, leading to poor separation and low recovery. What's happening?

A4: This is the most common issue for basic nitrogen-containing heterocycles.

  • Cause: As previously mentioned, the basic pyridine nitrogen is interacting strongly with acidic silanol sites on the silica gel.[3][6] This causes some molecules to "stick" and elute much slower than the main band, creating a tail.

  • Solution:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to the mobile phase.[5] Triethylamine (TEA) at 0.1-1% (v/v) or a solution of 10% ammonium hydroxide in methanol (using 1-10% of this stock solution in DCM) will neutralize the active sites on the silica, allowing your compound to elute as a sharp, symmetrical band.[6][9]

    • Change Stationary Phase: If the compound is particularly sensitive, switching to neutral alumina will eliminate the problem by providing a non-acidic surface.[5]

Q5: My compound is not eluting from the column, even after I've passed many column volumes of eluent through.

A5: This indicates that your compound is too strongly adsorbed to the stationary phase.

  • Cause 1: Insufficiently Polar Mobile Phase. The selected eluent may not be strong enough to displace the compound from the silica.[5]

    • Solution: Drastically increase the polarity of the mobile phase. A "kick" with a strong solvent like 5-10% methanol in DCM will often elute highly retained compounds.[10]

  • Cause 2: Irreversible Adsorption or Decomposition. The compound may be unstable on silica gel and has decomposed, or it is so strongly bound that it will not elute under normal conditions.[5][9]

    • Solution: First, test the stability of your compound. Spot it on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, it is degrading.[6] In this case, purification must be attempted on a different stationary phase like neutral alumina or by using a non-chromatographic method like recrystallization.

Q6: The separation between my product and an impurity is poor, even though they looked well-separated on the TLC plate.

A6: This is a common issue related to column packing and loading.

  • Cause 1: Column Overloading. The amount of crude material is too high for the amount of silica, exceeding the column's capacity to perform the separation.[5]

    • Solution: Reduce the sample load. The mass of the crude material should generally not exceed 1-2% of the mass of the silica gel for difficult separations.[5]

  • Cause 2: Poor Sample Loading Technique. If the initial sample band is too wide, separation will be compromised. This can happen if you dissolve the sample in too much solvent or in a solvent that is much more polar than the initial eluent.

    • Solution: Always use the "dry loading" method described in the protocol.[11][12] This ensures the tightest possible sample band and the best possible resolution.

  • Cause 3: Running the Column Too Fast. If the flow rate is too high, the equilibrium between the stationary and mobile phases is not established, leading to band broadening and poor separation.[12]

    • Solution: Reduce the pressure and run the column at a slower flow rate.

References

Technical Support Center: Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (CAS 350847-80-2). This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with novel heterocyclic scaffolds.

The synthesis of the cyclopenta[c]pyridine core is notably challenging due to the specific electronic properties of the pyridine ring. Unlike its more commonly reported isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, established and optimized protocols for the [c] isomer are scarce in peer-reviewed literature. This guide, therefore, provides a comprehensive troubleshooting framework based on a proposed, chemically sound synthetic strategy. We will address potential challenges with in-depth explanations grounded in mechanistic principles to empower you to navigate this complex synthesis.

Proposed Synthetic Strategy: An Overview

The construction of the this compound scaffold necessitates the formation of a five-membered ketone ring fused to the 'c' face of the pyridine nucleus. A logical and robust approach involves an intramolecular cyclization of a suitable pyridine precursor. Our proposed route, illustrated below, begins with commercially available 3-methylpicolinic acid and proceeds via an intermediate propionic acid derivative, which is then cyclized under strong acid conditions.

Synthetic_Workflow A 3-Methylpicolinic Acid (Start) B Precursor Synthesis (e.g., Arndt-Eistert Homologation, Malonic Ester Synthesis) A->B Step 1 C Pyridine-3-ylpropanoic Acid Derivative B->C D Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent) C->D Step 2: Key Cyclization E This compound (Target) D->E F Purification (Column Chromatography, Recrystallization) E->F Step 3 G Pure Product F->G

Figure 1: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Precursor Synthesis (Step 1)

Question 1: I am having difficulty synthesizing the 3-(pyridin-3-yl)propanoic acid precursor in good yield. What are the common pitfalls?

Answer: The synthesis of this key intermediate is non-trivial. The choice of homologation strategy is critical.

  • Causality: Standard methods like the Arndt-Eistert reaction on the corresponding picolinoyl chloride can be problematic due to the instability of the diazoketone intermediate. A more reliable approach is often a malonic ester synthesis starting from 3-(bromomethyl)pyridine. However, the lability of the bromomethylpyridine precursor (prone to self-quaternization) requires strict anhydrous conditions and controlled temperatures.

  • Troubleshooting Steps:

    • Starting Material Quality: Ensure your 3-(bromomethyl)pyridine is fresh or properly stored. If it has discolored (yellow/brown), it has likely started to oligomerize. Consider preparing it fresh from 3-pyridinemethanol.

    • Base Selection: When using diethyl malonate, sodium ethoxide in absolute ethanol is the standard base. Ensure the base is fully dissolved and the reaction is kept under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the enolate.

    • Hydrolysis & Decarboxylation: The final saponification and acidic decarboxylation steps must be driven to completion. Monitor this step by TLC or LC-MS to ensure all the diester intermediate has been consumed before workup. Incomplete decarboxylation is a common source of yield loss and purification difficulty.

Part 2: Intramolecular Cyclization (Step 2 - The Critical Step)

Question 2: My intramolecular Friedel-Crafts cyclization is failing or giving very low yields of the desired ketone. What is happening?

Answer: This is the most challenging step of the synthesis. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the nitrogen atom can be protonated by the strong acid catalyst, further increasing this deactivation.

  • Causality & Mechanism: The reaction requires a potent electrophile generated from the carboxylic acid precursor. The cyclization will only proceed if the electrophilicity of the acylium ion (or its complex with the acid catalyst) can overcome the inherent low nucleophilicity of the pyridine C4 position. The C2 position is more deactivated, making the desired [c] annulation regiochemically plausible if the reaction can be initiated.

  • Troubleshooting Protocol:

    • Choice of Acid Catalyst: This is the most critical parameter. If one fails, try another.

      • Polyphosphoric Acid (PPA): This is the most common reagent for such cyclizations. Use fresh PPA at elevated temperatures (e.g., 120-180 °C). The viscosity of PPA can be an issue; ensure vigorous mechanical stirring to maintain a homogenous mixture.

      • Eaton's Reagent (P₂O₅ in MeSO₃H): This is a more powerful and less viscous alternative to PPA, often allowing for lower reaction temperatures. It must be prepared fresh.

      • Triflic Acid (TfOH): Can be effective but is expensive. It may also lead to sulfonation as a side reaction at high temperatures.

    • Reaction Conditions: Anhydrous conditions are paramount. Any moisture will quench the acylium ion intermediate and hydrolyze the acid catalyst. Flame-dry all glassware and perform the reaction under a strict inert atmosphere.

    • Side Reactions: At high temperatures, decarboxylation of the starting material or polymerization/charring (tars) are common side reactions. If you observe significant charring, attempt the reaction at a lower temperature for a longer duration or switch to a stronger, lower-temperature catalyst like Eaton's Reagent.

Catalyst SystemTypical TemperatureAdvantagesDisadvantages
Polyphosphoric Acid (PPA)120 - 180 °CInexpensive, readily availableHigh viscosity, requires high temp., can be difficult to work up
Eaton's Reagent60 - 120 °CHigh reactivity, lower viscosityMust be prepared fresh, corrosive
Triflic Acid (TfOH)25 - 100 °CVery strong, can work at lower temp.Expensive, potential for side reactions (sulfonation)

Table 1: Comparison of catalysts for intramolecular Friedel-Crafts acylation.

Troubleshooting_Cyclization Start Cyclization Reaction: Low/No Yield Q1 Is significant charring/tar observed? Start->Q1 A1_Yes Reduce temperature and/or use a stronger, lower-temp catalyst (e.g., Eaton's Reagent). Q1->A1_Yes Yes A1_No Proceed to check catalyst activity. Q1->A1_No No Q2 Was the catalyst system fresh and the reaction anhydrous? A1_No->Q2 A2_No Repeat reaction using freshly opened/prepared catalyst and flame-dried glassware under inert atmosphere. Q2->A2_No No A2_Yes Consider alternative cyclization strategies. Q2->A2_Yes Yes Alt_Strat Alternative Strategy: Convert acid to acid chloride, then attempt Lewis-acid catalyzed cyclization (e.g., AlCl₃). Caution: High risk of N-complexation. A2_Yes->Alt_Strat

Figure 2: Decision tree for troubleshooting the key cyclization step.
Part 3: Purification (Step 3)

Question 3: My crude product is a dark, oily residue that is difficult to purify by column chromatography. How can I improve the isolation of my product?

Answer: Purification of pyridinic ketones, especially from strong acid reactions, can be challenging due to baseline impurities and the basic nature of the product.

  • Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silica gel used in flash chromatography. This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column, resulting in low recovery.

  • Troubleshooting Protocol:

    • Aqueous Workup: Before extraction, it is crucial to carefully neutralize the strong acid. A common method is to pour the reaction mixture slowly onto crushed ice, followed by careful basification with a saturated solution of sodium bicarbonate or concentrated NaOH until the pH is > 8. Be extremely cautious as this is highly exothermic.

    • Chromatography Modifier: To mitigate tailing on silica gel, add a small amount of a basic modifier to your eluent system.

      • Triethylamine (TEA): Add 0.5-1% TEA to your ethyl acetate/hexane or dichloromethane/methanol eluent. The TEA will compete for the acidic sites on the silica, allowing your pyridinic compound to elute with a much-improved peak shape.

      • Ammonia: Pre-treating the eluent by shaking it with a small amount of aqueous ammonia solution and then separating the organic layer can also be effective.

    • Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina as the stationary phase, which will have a less aggressive interaction with your basic product.

    • Recrystallization: If you can achieve even moderate purity (>80%) from chromatography, recrystallization can be an excellent final step to obtain highly pure material. Screen various solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol) to find one that provides good crystal formation.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the cyclopenta[c]pyridine isomer so much less reported than the cyclopenta[b]pyridine isomer? A1: The primary reason lies in the electronics of the pyridine ring and the availability of starting materials. The synthesis of the [b] isomer often starts from 2,3-disubstituted pyridines, and the cyclization occurs at the more nucleophilic C-3 position. For the [c] isomer, cyclization must occur at the C-4 position, which is electronically less favored for electrophilic attack compared to the C-3 position. This inherent lower reactivity makes the key ring-forming step significantly more challenging.

Q2: What analytical techniques are essential for monitoring this reaction and confirming the final structure? A2: A combination of techniques is crucial.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting material and the appearance of the product.

  • Structure Confirmation:

    • ¹H and ¹³C NMR: This is essential to confirm the constitution and regiochemistry. The number of aromatic protons and their coupling patterns will definitively distinguish the [c] isomer from other potential isomers.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (exact mass) of the final product.

    • 2D NMR (COSY, HSQC, HMBC): If there is any ambiguity in the structural assignment, 2D NMR experiments will provide definitive proof by showing correlations between protons and carbons.

Q3: Could a Dieckmann condensation be a viable alternative for the cyclization step? A3: Yes, a Dieckmann condensation is a plausible alternative strategy. This would involve preparing a precursor like a diethyl 3-(carboxymethyl)pyridine-4-carboxylate. Intramolecular condensation using a strong base (e.g., sodium hydride) would yield a β-ketoester, which could then be hydrolyzed and decarboxylated to give the target ketone. While this avoids the harsh acidic conditions of a Friedel-Crafts reaction, the synthesis of the required diester precursor can be lengthy and challenging in its own right. It represents a valid, alternative synthetic design to be considered if the Friedel-Crafts route proves intractable.

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Cyclopenta[c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Vilsmeier-Haack reactions in the synthesis of cyclopenta[c]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

Introduction to Vilsmeier-Haack Cyclization for Cyclopenta[c]pyridines

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In the context of cyclopenta[c]pyridine synthesis, it often plays a crucial role in the cyclization step, leading to the formation of the core heterocyclic structure.[4] However, like any powerful synthetic tool, its application can present challenges. This guide provides practical, experience-driven insights to help you overcome common hurdles and optimize your reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the Vilsmeier-Haack reaction.[1][5] It is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2] The reaction is usually performed at low temperatures (0-5 °C) to control the exothermic formation of the reagent.[6]

Q2: My Vilsmeier reagent precipitates out of solution during its preparation. What should I do?

A2: Precipitation of the Vilsmeier reagent is a common issue, often caused by high concentrations of DMF and POCl₃.[6][7] To mitigate this, you can:

  • Use a co-solvent: Employing an anhydrous, non-polar co-solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene can help to keep the reagent in solution.[6][8][9]

  • Control the addition rate: A slow, dropwise addition of POCl₃ to chilled DMF is crucial to manage the exotherm and prevent localized high concentrations.[6]

  • Ensure adequate stirring: Vigorous mechanical stirring can help to prevent the settling and caking of the precipitate.

Q3: What are the most critical parameters to control for a successful cyclopenta[c]pyridine synthesis via the Vilsmeier reaction?

A3: The success of this reaction hinges on several key factors:

  • Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to your substrate is critical. An excess of the reagent (typically 1.5 to 3 equivalents) is often necessary to drive the reaction to completion.[1][6]

  • Reaction Temperature: The optimal temperature depends on the reactivity of your substrate.[2] Initial reagent formation should be at low temperatures (0-5 °C), while the subsequent reaction with the substrate may require heating (ranging from room temperature to 80 °C or higher) to proceed at a reasonable rate.[2][6]

  • Solvent Choice: The solvent not only affects the solubility of the reagents but can also influence the reaction pathway. DMF can serve as both a reagent and a solvent.[1] However, in some cases, a less reactive co-solvent is beneficial.[6]

  • Purity of Reagents: The use of freshly distilled or anhydrous reagents is paramount. Moisture can quench the Vilsmeier reagent, and impurities in DMF (like dimethylamine) can lead to side reactions.[6][8]

Q4: Can side reactions occur during the Vilsmeier-Haack reaction for pyridine-containing compounds?

A4: Yes, side reactions are possible. For certain substrates, especially those with other reactive functional groups, you might observe:

  • Chlorination: In some heterocyclic systems, chlorination of the ring can occur, particularly at elevated temperatures or with a large excess of POCl₃.[10]

  • Diformylation: If multiple activated positions are present on the substrate, diformylation can be a competing reaction.[11]

  • Reaction with other nucleophilic groups: If your substrate contains unprotected amine or hydroxyl groups, these may react with the Vilsmeier reagent.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Inactive Substrate Assess the electron density of your starting material. The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate.[1][12]Consider if your substrate has sufficient electron-donating groups. If not, a modification of the starting material to increase its nucleophilicity may be necessary.
Degraded Reagents Check the quality of your DMF and POCl₃. DMF can decompose to dimethylamine, which can interfere with the reaction.[8] POCl₃ is sensitive to moisture.Use freshly opened or distilled anhydrous DMF and POCl₃.[6] Store them under an inert atmosphere.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Gradually increase the reaction temperature in increments of 10-20 °C and extend the reaction time.[6] Some sluggish reactions may require prolonged heating or even reflux conditions.[8]
Improper Work-up Procedure Ensure complete hydrolysis of the intermediate iminium salt during the aqueous work-up.After the reaction is complete, quench the mixture by pouring it onto crushed ice and then carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to the appropriate pH.[10]
Problem 2: Formation of Multiple Products/Byproducts
Potential Cause Diagnostic Check Recommended Solution
Lack of Regioselectivity Analyze the structure of your starting material to identify all potential sites for electrophilic attack.The formylation typically occurs at the most electron-rich and sterically accessible position.[2] Modifying the reaction temperature (lower temperatures often favor selectivity) or using a bulkier Vilsmeier reagent (derived from a different formamide) could improve regioselectivity.
Side Reactions (e.g., Chlorination) Characterize the byproducts using techniques like NMR and Mass Spectrometry to identify their structures.Reduce the amount of POCl₃ to the minimum required for Vilsmeier reagent formation. Running the reaction at a lower temperature can also help to suppress chlorination.[10]
Decomposition of Starting Material or Product Check the stability of your compounds under the reaction conditions (e.g., acidic environment, elevated temperature).If your substrate or product is acid-sensitive, consider using alternative Vilsmeier reagents generated from milder activating agents.[13] Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Experimental Protocols & Visualizations

General Experimental Workflow

A typical experimental procedure for the Vilsmeier-Haack cyclization to form a cyclopenta[c]pyridine derivative is outlined below. Note that this is a general guideline and may require optimization for your specific substrate.[6]

Step 1: Preparation of the Vilsmeier Reagent

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DMF (3.0 equivalents).

  • If using a co-solvent, add it at this stage.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

Step 2: Reaction with the Substrate

  • Dissolve your starting material (1.0 equivalent) in a minimal amount of anhydrous DMF or the chosen co-solvent.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 40-80 °C) depending on the substrate's reactivity.

  • Monitor the reaction's progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the desired pH is reached.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Cyclization cluster_2 Hydrolysis & Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate Cyclopentane-fused Pyridine Precursor Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product Cyclopenta[c]pyridine Derivative Intermediate->Product + H₂O Hydrolysis Aqueous Work-up (H₂O) Troubleshooting_Flowchart start Low or No Product Yield q1 Is the Vilsmeier reagent forming correctly? start->q1 sol1 Check reagent purity. Use co-solvent. Optimize addition rate. q1->sol1 No q2 Is the substrate sufficiently -activated? q1->q2 Yes a1_yes Yes a1_no No sol2 Modify substrate to increase electron density. q2->sol2 No q3 Are reaction conditions (time, temp) optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase temperature and/or reaction time. Monitor by TLC/LC-MS. q3->sol3 No end Successful Reaction q3->end Yes a3_yes Yes a3_no No

References

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, particularly concerning side-product formation, to ensure a successful and efficient synthesis.

Introduction to the Synthetic Pathway

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through a two-step process:

  • Dieckmann Condensation: An intramolecular cyclization of a dialkyl pyridine-3,4-diacetate to form the corresponding β-keto ester, ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate.

  • Hydrolysis and Decarboxylation: The subsequent removal of the ester group to yield the target ketone.

This guide will address potential pitfalls in both stages of this synthetic route and provide actionable solutions.

Troubleshooting Guide & FAQs

Part 1: Dieckmann Condensation

The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[1][2][3] However, the intramolecular nature of this reaction can be susceptible to competing intermolecular side reactions.

Question 1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester, and I observe a significant amount of high molecular weight side-products. What is happening and how can I fix it?

Answer:

This is a classic issue in Dieckmann condensations and is most likely due to intermolecular condensation , leading to the formation of dimeric or polymeric byproducts. The enolate generated from one molecule of the starting diester attacks another molecule instead of cyclizing intramolecularly.

Causality and Troubleshooting:

  • Concentration: High concentrations of the starting material favor intermolecular reactions.

    • Solution: Employ high-dilution conditions. Slowly add the diester to a suspension of the base in the solvent. This maintains a low instantaneous concentration of the reactant, favoring the intramolecular pathway.

  • Base Selection: The choice of base is critical. Small, highly reactive bases like sodium ethoxide can promote intermolecular reactions.

    • Solution: Utilize a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). These bases are less likely to participate in side reactions and efficiently generate the required enolate.

  • Reaction Temperature: Higher temperatures can increase the rate of undesired side reactions.

    • Solution: Perform the reaction at a lower temperature. While the optimal temperature is substrate-dependent, starting at room temperature or even 0 °C can be beneficial.

Question 2: I am observing incomplete conversion of my starting diester, even after prolonged reaction times. What could be the issue?

Answer:

Incomplete conversion can stem from several factors related to the reaction setup and reagents.

Causality and Troubleshooting:

  • Inactive Base: The base may have degraded due to exposure to moisture or air.

    • Solution: Use freshly opened or properly stored base. For instance, sodium hydride should be handled under an inert atmosphere.

  • Insufficient Base: The Dieckmann condensation requires at least one full equivalent of base to drive the reaction to completion by deprotonating the product β-keto ester.[2]

    • Solution: Ensure you are using a stoichiometric amount of a strong base.

  • Solvent Purity: Protic impurities (e.g., water or ethanol) in the solvent will quench the base and the enolate.

    • Solution: Use anhydrous solvents. Toluene and THF are common choices and should be freshly distilled from a suitable drying agent.

Logical Workflow for Dieckmann Condensation Troubleshooting

cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Intermolecular Condensation start->cause1 cause2 Inactive/Insufficient Base start->cause2 cause3 Solvent Impurities start->cause3 sol1 High Dilution Conditions cause1->sol1 sol2 Use Sterically Hindered Base (KOtBu, NaH) cause1->sol2 sol3 Optimize Temperature cause1->sol3 sol4 Use Fresh/Sufficient Base cause2->sol4 sol5 Use Anhydrous Solvents cause3->sol5 cluster_side_products Side-Products Start Diethyl Pyridine-3,4-diacetate Intermediate Ethyl 5-oxo-6,7-dihydro-5H- cyclopenta[c]pyridine-6-carboxylate (β-keto ester) Start->Intermediate Dieckmann Condensation Dimer Intermolecular Condensation Product (Dimer/Polymer) Start->Dimer Intermolecular Reaction Acid 5-Oxo-6,7-dihydro-5H- cyclopenta[c]pyridine-6-carboxylic acid (β-keto acid) Intermediate->Acid Hydrolysis Product This compound Acid->Product Decarboxylation Incomplete_Decarb Incomplete Decarboxylation (β-keto acid remains) Acid->Incomplete_Decarb Insufficient Heating Self_Condensation Self-Condensation Product Product->Self_Condensation Harsh Conditions

References

Technical Support Center: Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct, peer-reviewed experimental procedures for the synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one are not extensively reported in the available literature. This guide presents a plausible, theoretically-grounded synthetic approach and a troubleshooting framework based on established chemical principles and analogous reactions. The protocols and advice herein should be regarded as a starting point for research and development, requiring careful optimization and validation in a laboratory setting.

Introduction

The this compound scaffold is a compelling heterocyclic motif for drug discovery and development. As an analogue of other biologically active cyclopentapyridines, it holds potential for exhibiting a range of pharmacological activities. This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for approaching the synthesis of this target molecule. We will address potential challenges in a proactive, question-and-answer format to aid in experimental design and troubleshooting.

Proposed Synthetic Pathway

A viable, albeit theoretical, route to this compound involves a multi-step sequence commencing with commercially available 3,4-pyridinedicarboxylic acid. The core strategy hinges on the formation of a cyclic anhydride, a subsequent Friedel-Crafts-type acylation, and a final intramolecular cyclization to construct the fused cyclopentanone ring.[1]

Workflow of the Proposed Synthesis

G A 3,4-Pyridinedicarboxylic Acid B 3,4-Pyridinedicarboxylic Anhydride A->B Dehydration (e.g., Acetic Anhydride) C 4-(Cyclopent-1-enoyl)nicotinic Acid B->C Friedel-Crafts Acylation (Cyclopentene, AlCl3) D This compound C->D Intramolecular Cyclization (Strong Acid, e.g., TFA, H2SO4)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by reaction step.

Step 1 & 2: Friedel-Crafts Acylation

Question: The Friedel-Crafts acylation of 3,4-pyridinedicarboxylic anhydride with cyclopentene is resulting in a low yield of 4-(cyclopent-1-enoyl)nicotinic acid. What are the likely causes and solutions?

Possible Causes:

  • Insufficient Lewis Acid Activity: Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic. Contamination with moisture will deactivate the catalyst, impeding the reaction.

  • Poor Complexation: The nitrogen atom in the pyridine ring can complex with the Lewis acid, potentially deactivating both the catalyst and the substrate.

  • Low Reaction Temperature: While the reaction is initiated at 0°C to control exothermicity, insufficient warming may lead to a sluggish reaction rate.[1]

  • Side Reactions: Polymerization of cyclopentene or side reactions involving the pyridine ring can consume starting materials.

Solutions & Recommendations:

ParameterRecommendation
Catalyst Handling Use freshly opened, high-purity anhydrous AlCl₃. Handle in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen).
Stoichiometry A molar excess of AlCl₃ (e.g., 2.2 equivalents) is often necessary to ensure sufficient catalytic activity after complexation with the pyridine nitrogen.[1]
Temperature After the initial addition at 0°C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12 hours) to ensure completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material.
Order of Addition Slowly add the solution of the anhydride to the suspension of AlCl₃ in the solvent to allow for complexation before the addition of cyclopentene. This can sometimes mitigate side reactions.
Step 3: Intramolecular Cyclization

Question: The final intramolecular cyclization step to form the cyclopentanone ring is not proceeding as expected or is giving multiple products. How can I optimize this critical step?

Possible Causes:

  • Insufficient Acidity: The intramolecular cyclization is an acid-catalyzed process. The strength and concentration of the acid are critical.

  • High Reaction Temperature: While heat is required, excessive temperatures can lead to decomposition or the formation of polymeric byproducts.

  • Steric Hindrance: The geometry of the acylnicotinic acid intermediate may not favor the intramolecular ring closure.

  • Reversibility: Under certain conditions, the cyclization may be reversible, leading to an equilibrium mixture.

Solutions & Recommendations:

ParameterRecommendation
Acid Catalyst Trifluoroacetic acid (TFA) is a good starting point as it can also serve as the solvent.[1] If this is ineffective, a catalytic amount of a stronger acid like sulfuric acid can be added.[1] Polyphosphoric acid (PPA) is another common reagent for such cyclizations and can be screened.
Temperature Begin with moderate heating (e.g., 80°C) and monitor the reaction closely.[1] If the reaction is slow, a gradual increase in temperature may be beneficial. Conversely, if decomposition is observed, a lower temperature with a longer reaction time should be attempted.
Solvent The choice of solvent can influence the reaction outcome. High-boiling, non-coordinating solvents like toluene or xylene with a strong acid catalyst could be explored.
Reaction Time Monitor the reaction progress over time using an appropriate analytical technique. Some intramolecular cyclizations can be slow and require extended reaction times to reach completion.

Troubleshooting Decision Tree for Intramolecular Cyclization

G start Low Yield in Cyclization check_sm Is Starting Material Consumed? (Check via TLC/LC-MS) start->check_sm no_reaction No Reaction check_sm->no_reaction No decomp Decomposition/Multiple Products check_sm->decomp Yes increase_acid Increase Acid Strength/Concentration (e.g., add H2SO4 to TFA) no_reaction->increase_acid increase_temp Increase Temperature no_reaction->increase_temp lower_temp Lower Temperature & Extend Time decomp->lower_temp change_solvent Change Solvent (e.g., Toluene, PPA) decomp->change_solvent success Improved Yield increase_acid->success increase_temp->success lower_temp->success change_solvent->success

Caption: Decision tree for troubleshooting the intramolecular cyclization step.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty with the purification of the final product. What are the recommended methods?

A1: Pyridine-containing compounds can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing of the product peak. Here are some recommendations:

  • TLC System Development: Before attempting column chromatography, identify a suitable solvent system using TLC that gives your product an Rf value between 0.2 and 0.4. A good starting point is a mixture of ethyl acetate and hexanes.

  • Modified Eluent: To reduce tailing on the silica gel column, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[2]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina or florisil for your column chromatography.

  • Recrystallization: If the product is a solid and has moderate purity after the initial work-up, recrystallization can be an excellent method to obtain highly pure material. Experiment with different solvent systems to find one in which your product is soluble when hot but sparingly soluble at room temperature.[2]

Q2: Are there any alternative synthetic routes to consider if the proposed pathway is unsuccessful?

A2: While not explicitly for the '[c]' isomer, other synthetic strategies for related cyclopentapyridine cores could be adapted. For instance, multicomponent reactions have been used to synthesize derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine system.[3][4] These approaches offer the advantage of building molecular complexity in a single step from simple starting materials. Another potential avenue could be the application of radical cyclization methods, which have been successful in creating fused cyclopentane rings onto pyridazinone systems.[5] Adapting these methods would require significant synthetic planning and experimentation.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for determining the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch of the cyclopentanone ring.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound.

Experimental Protocols

Proposed Protocol for the Synthesis of 4-(Cyclopent-1-enoyl)nicotinic Acid[1]
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve 3,4-pyridinedicarboxylic anhydride (1.0 eq) in anhydrous DCM.

  • Add the anhydride solution dropwise to the cooled AlCl₃ suspension.

  • In another flask, prepare a solution of cyclopentene (1.2 eq) in anhydrous DCM.

  • Add the cyclopentene solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Carefully quench the reaction by the slow addition of crushed ice, followed by 2M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Proposed Protocol for the Intramolecular Cyclization to this compound[1]
  • Dissolve 4-(cyclopent-1-enoyl)nicotinic acid (1.0 eq) in trifluoroacetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at 80°C for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by flash column chromatography.

References

Technical Support Center: Stability Studies of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one. This guide provides in-depth, field-proven insights into the stability of this heterocyclic scaffold. We will address common questions and troubleshooting scenarios encountered during experimental studies, grounding our advice in established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability profile of this compound, explaining the causality behind its potential degradation.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: Based on its chemical structure, which features a fused lactam within a pyridinone system, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, which would open the five-membered ring.[1][2] This is often the most significant liability for this class of compounds.

  • Oxidation: The pyridine ring and the alpha-carbon to the nitrogen are potential sites for oxidation.[2] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photolysis: Many heterocyclic aromatic compounds are sensitive to light.[1] Exposure to UV or even high-intensity visible light can provide the energy needed to initiate degradation reactions.

Q2: How does pH affect the stability of this molecule in aqueous solutions?

A2: The stability of this compound in aqueous media is expected to be highly pH-dependent. A V-shaped pH-rate profile is common for lactam-containing structures, with the greatest stability typically observed in the neutral pH range (pH 5-7).

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the lactam amide bond is a likely degradation route.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the lactam is typically much faster and more aggressive than acid-catalyzed hydrolysis.[1] Researchers should expect rapid degradation under even moderately alkaline conditions.

Q3: My solid-state sample of this compound is showing discoloration over time. What could be the cause?

A3: Discoloration in the solid state often points to either photolytic or oxidative degradation.

  • Photodegradation: If the sample has been exposed to light, photolytic processes can generate colored degradants. It is crucial to store this compound in amber vials or otherwise protected from light.[1]

  • Oxidation: Surface oxidation can occur upon exposure to air, especially if the compound has trace metal impurities that can catalyze the process. Storing the material under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Thermal Degradation: While often less common at ambient temperatures, heat can accelerate underlying degradation pathways.[2] Ensure storage conditions are cool and dry as recommended.[3]

Q4: What is the best way to develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products. The development of such a method is crucial and should be guided by forced degradation studies.[4][5]

The recommended approach is to use a reversed-phase High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector.[1] The PDA detector is critical as it allows you to assess peak purity and see if new peaks (degradants) are co-eluting with your main compound. The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust.[1][4]

Troubleshooting Guides & Experimental Protocols

This section provides practical solutions to specific experimental problems and detailed protocols for conducting stability studies.

Troubleshooting Common Issues
Observed Issue Potential Cause & Explanation Recommended Action
Unexpected peaks appear in my HPLC chromatogram of a stored solution. The compound is likely degrading under the storage conditions (e.g., solvent, temperature, pH). These new peaks are degradation products.Perform a systematic forced degradation study (see protocol below) to identify and characterize these degradants. Adjust storage conditions (e.g., use a buffered solution, store at a lower temperature, protect from light).[1]
The mass balance of my stability study is less than 95%. Mass balance is the sum of the assay of the parent compound and all its degradation products. A poor mass balance suggests that some degradants are not being detected by your analytical method (e.g., they don't have a UV chromophore, are volatile, or are precipitating out of solution).Re-evaluate your analytical method. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with the UV detector. Ensure the solubility of all components in your mobile phase.
My solid compound discolors or becomes "gummy" upon exposure to ambient air. The compound is likely hygroscopic and/or photolabile. Absorbed moisture can accelerate hydrolysis or cause physical changes.[2][6] Light exposure can cause photodegradation.Store the compound in a desiccator, protected from light, and preferably under an inert atmosphere.[1][3] Minimize exposure to ambient conditions during weighing and sample preparation.
I observe rapid degradation in my formulation containing common excipients. There may be an incompatibility between your active pharmaceutical ingredient (API) and an excipient. For example, alkaline excipients like magnesium stearate can promote base-catalyzed hydrolysis.Conduct API-excipient compatibility studies.[1] Mix the API with individual excipients (and a small amount of water to simulate humidity) and store at accelerated conditions (e.g., 40 °C/75% RH). Analyze for degradants over time.
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to generate degradants for analytical method development.[2][4] A typical starting concentration is 1 mg/mL of this compound dissolved in a suitable solvent.[1] The goal is to achieve 5-20% degradation of the parent compound.[5]

1. Hydrolytic Degradation

  • Acidic Conditions:

    • Dissolve the compound in 0.1 M HCl.

    • Store solutions at both room temperature and an elevated temperature (e.g., 60 °C).[1]

    • Analyze samples by HPLC at initial (t=0), 2, 4, 8, and 24-hour time points.[1]

  • Basic Conditions:

    • Dissolve the compound in 0.1 M NaOH.

    • Store the solution at room temperature only, as degradation is expected to be rapid.

    • Analyze samples at frequent initial time points (e.g., t=0, 0.5, 1, 2, 4 hours).[1]

  • Neutral Conditions:

    • Dissolve the compound in purified water.

    • Store at an elevated temperature (e.g., 60 °C) and analyze at similar time points to the acidic hydrolysis study.[1]

2. Oxidative Degradation

  • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.[1]

  • Analyze samples at t=0, 2, 4, 8, and 24 hours. The reaction rate can be highly variable, so adjust time points as needed.

3. Thermal Degradation (Dry Heat)

  • Place the solid compound in a vial within a temperature-controlled oven at 80 °C.[1][2]

  • Analyze the solid at various time points (e.g., 1, 3, 7, and 14 days).[1]

  • For solution-state thermal stability, use the data from the elevated temperature hydrolytic studies.

4. Photolytic Degradation

  • Expose both the solid compound and a solution (e.g., in water or acetonitrile) to a light source conforming to ICH Q1B guidelines.[4] The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Include a control sample stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the exposed and control samples at the end of the exposure period.

Data Summary Table
Stress ConditionReagent/ParametersTypical TemperatureRecommended Time Points
Acid Hydrolysis 0.1 M HCl60 °C0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature0, 0.5, 1, 2, 4 hours
Neutral Hydrolysis Purified Water60 °C0, 2, 4, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature0, 2, 4, 8, 24 hours
Thermal (Solid) Dry Heat80 °C1, 3, 7, 14 days
Photolytic ICH Q1B Light SourceControlled Room Temp.End of exposure

Visualizations

Workflow for Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Formal Stability Study Dev Develop HPLC-PDA Method Forced Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Dev->Forced Generate Degradants Spec Specificity Check (Peak Purity Analysis) Forced->Spec Use Stressed Samples Val Validate Method per ICH Q2(R1) (Linearity, Accuracy, Precision) Spec->Val Protocol Initiate Long-Term & Accelerated Stability Protocol (ICH Q1A) Val->Protocol Use Validated Method Analysis Analyze Samples at Scheduled Time Points Protocol->Analysis Report Compile Data & Determine Shelf-Life Analysis->Report

Caption: Workflow for Forced Degradation and Stability Assessment.

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product Ring-Opened Carboxylic Acid Parent->Hydrolysis_Product H+ or OH- N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxylated Hydroxylated Species Parent->Hydroxylated [O] Photoproducts Dimerization or Rearrangement Products Parent->Photoproducts hν (UV/Vis Light)

Caption: Hypothetical Degradation Pathways for Pyridinone Derivatives.

References

Technical Support Center: Scale-Up Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges and frequently asked questions to ensure a robust, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up of this compound?

There are several viable synthetic routes, with the choice largely dependent on the availability of starting materials, cost, and desired purity profile. Two common approaches are:

  • Intramolecular Cyclization: A prominent method involves the intramolecular cyclization of a substituted pyridine precursor. For example, starting from methyl 3-(3-ethoxy-3-oxopropyl)isonicotinate, a Dieckmann-type condensation can be initiated using a strong base like potassium tert-butoxide, followed by hydrolysis and decarboxylation under acidic conditions to yield the target molecule.[1]

  • Multicomponent Reactions (MCRs): While more commonly reported for the [b] isomer, MCRs offer an efficient approach to constructing the cyclopentapyridine core in a single step from simple precursors. These reactions are advantageous for their operational simplicity and atom economy.[2][3][4]

Q2: What are the critical quality attributes for starting materials in this synthesis?

The purity and integrity of your starting materials are paramount for a successful scale-up. Key considerations include:

  • Purity of Precursors: For the intramolecular cyclization route, the purity of the starting ester, methyl 3-(3-ethoxy-3-oxopropyl)isonicotinate, is crucial. Impurities can lead to the formation of side products that may be difficult to remove.

  • Reagent Quality: The choice and quality of the base (e.g., potassium tert-butoxide) are critical. Ensure it is anhydrous and has high purity to prevent side reactions.

  • Solvent Purity: Use of anhydrous solvents is often necessary to prevent quenching of the base and to ensure the reaction proceeds to completion.

Q3: What analytical methods are recommended for monitoring the reaction and assessing final product purity?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress. A suitable solvent system (e.g., 30% ethyl acetate in hexanes) should provide good separation between the starting material, intermediates, and the final product.[5]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA, can provide excellent resolution.[6][7]

  • Gas Chromatography (GC): Suitable for assessing the purity of volatile starting materials and the final product, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying any impurities. Both ¹H and ¹³C NMR should be utilized.[2][3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes and how can I mitigate this?

A: A drop in yield upon scale-up is a common challenge, often related to mass and heat transfer limitations.

Potential Causes:

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and "hot spots," promoting the formation of side products.

  • Poor Temperature Control: Exothermic reactions that are easily managed in a small flask can become difficult to control at scale, leading to thermal degradation of reactants or products.

  • Extended Reaction Times: What works in a few hours at the lab scale may require longer reaction times in a larger vessel to reach completion.

Solutions:

  • Optimize Agitation: Ensure your reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) and that the stirring speed is sufficient to maintain a homogeneous mixture.

  • Controlled Reagent Addition: For exothermic steps, add reagents slowly and monitor the internal temperature closely. Consider using a jacketed reactor with a circulating temperature control unit.

  • Reaction Monitoring: Do not rely solely on time. Take regular samples for TLC or HPLC analysis to monitor the reaction's progress and determine the optimal endpoint.

Issue 2: Formation of Impurities

Q: I am observing significant impurity peaks in my HPLC analysis. What are the common side products and how can I minimize their formation?

A: The nature of impurities will depend on your synthetic route. Common side products in related pyridinone syntheses include:

  • Unreacted Starting Material: If the reaction has not gone to completion.

  • Hydrolysis Products: If water is present in the reaction mixture.

  • N-Oxides: Can form if an oxidative pathway is used or if the pyridine nitrogen is susceptible to oxidation.

  • Dimerization or Polymerization Products: Can occur at high concentrations or elevated temperatures.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to minimize hydrolysis.

  • Temperature and Concentration Control: Experiment with lowering the reaction temperature and optimizing the concentration to disfavor the formation of dimers or polymers.

Issue 3: Difficulties in Product Isolation and Purification

Q: I'm facing challenges with the work-up and purification at a larger scale. What are the best practices?

A: Scaling up work-up and purification requires careful planning to avoid product loss and ensure high purity.

Common Challenges & Solutions:

  • Emulsion Formation during Extraction:

    • Cause: Vigorous shaking of biphasic mixtures.

    • Solution: Use gentle, continuous mixing instead of vigorous shaking. Adding brine (saturated NaCl solution) can help to break up emulsions.

  • Low Recovery from Column Chromatography:

    • Cause: The product may be unstable on silica gel, or the chosen solvent system may not be optimal.

    • Solution: Test the stability of your compound on a TLC plate by letting it sit for an hour before eluting. If instability is observed, consider using a less acidic stationary phase like neutral alumina. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery.[5]

  • Crystallization Failure:

    • Cause: The crude product may be too impure, or the chosen solvent system may not be suitable.

    • Solution: If the product fails to crystallize, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. A two-solvent recrystallization system (dissolving in a good solvent and adding a poor solvent until cloudy) can also be effective.[5]

Data Presentation

Table 1: Comparison of Synthetic Routes for Cyclopentapyridinone Synthesis

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesPotential Challenges
Intramolecular Cyclization Substituted pyridinepropanoic acid esterStrong base (e.g., K-tert-butoxide), Acid (for decarboxylation)Well-defined pathway, potentially higher purity.Requires multi-step synthesis of the precursor.
Manganese-Catalyzed Oxidation 2,3-CyclopentenopyridineMn(OTf)₂, t-BuOOHHigh yield, excellent chemoselectivity.[9]Potential for N-oxide formation.[1]
Multicomponent Reactions Aldehydes, malononitrile, etc.Base (e.g., sodium alkoxide)High efficiency, operational simplicity.[2][3][4]May require more extensive purification to remove byproducts.

Table 2: Recommended Purification Parameters

Purification MethodSolvent System (Starting Point)Key Considerations
Flash Column Chromatography 30% Ethyl Acetate / 70% HexanesFor basic compounds, add 0.1-1% triethylamine to the eluent to reduce tailing.
Recrystallization Ethanol, Ethyl Acetate/HexanesTest a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Experimental Protocols & Workflows

General Workflow for Scale-Up Synthesis

G start Start: Lab-Scale Synthesis (e.g., 1g) scale_up Scale-Up to Desired Quantity (e.g., 100g) start->scale_up reagent_prep Reagent & Solvent Preparation (Anhydrous) scale_up->reagent_prep reaction Controlled Reaction (Monitor Temp & Purity) reagent_prep->reaction workup Quench & Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification analysis Final Product Analysis (HPLC, NMR, MS) purification->analysis end End: Pure this compound analysis->end

Caption: General workflow for the scale-up synthesis.

Troubleshooting Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_workup Review Work-up & Extraction complete->check_workup emulsion Emulsion Formation? check_workup->emulsion yes_emulsion Yes emulsion->yes_emulsion no_emulsion No emulsion->no_emulsion break_emulsion Add Brine / Centrifuge yes_emulsion->break_emulsion check_purification Review Purification no_emulsion->check_purification break_emulsion->check_purification low_recovery Low Recovery from Column? check_purification->low_recovery yes_recovery Yes low_recovery->yes_recovery no_recovery No low_recovery->no_recovery optimize_column Optimize Chromatography (Solvent, Additive, Stationary Phase) yes_recovery->optimize_column other_issues Investigate Other Issues (e.g., Product Instability) no_recovery->other_issues

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Characterization of Impurities in 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of impurities in 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the analysis of this compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Ensuring its purity is critical for safety, efficacy, and regulatory compliance.[1] This guide provides a comprehensive framework for identifying, quantifying, and characterizing potential impurities through robust analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities can originate from various stages, including synthesis, purification, and storage. They are broadly classified as organic impurities, inorganic impurities, and residual solvents.

  • Organic Impurities: These are the most common and can include:

    • Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic route.

    • By-products: Formed from side reactions during synthesis.

    • Degradation products: Formed during storage or exposure to stress conditions like acid, base, heat, light, or oxidation.[2][3]

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-faceted approach is recommended for comprehensive impurity characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating, detecting, and quantifying impurities. A well-developed stability-indicating HPLC method is crucial.[2]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[4]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API). The development involves:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[2][3][5]

  • Column and Mobile Phase Selection: A C18 column is a good starting point with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Gradient elution is often necessary.

  • Method Optimization: Adjusting parameters like mobile phase composition, pH, flow rate, and temperature to achieve optimal separation of all peaks.

  • Method Validation: Validating the method as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Co-eluting peaks in HPLC Inadequate separation power of the current method.- Optimize the mobile phase gradient and pH.- Try a different column chemistry (e.g., phenyl-hexyl).- Adjust the column temperature.
New, unknown peaks appear in the chromatogram of a stability sample. The compound is degrading under the storage conditions.- Perform forced degradation studies to identify potential degradation products.[3]- Use LC-MS to obtain the mass of the unknown impurity for preliminary identification.
Difficulty in isolating a specific impurity for structural elucidation. The impurity is present at a very low concentration.- Use preparative HPLC to isolate a sufficient quantity of the impurity.- Optimize the crystallization process of the bulk material to enrich the impurity in the mother liquor.
Mass spectrometry data is ambiguous for an unknown impurity. The impurity may be an isomer of the parent compound or another known impurity.- High-resolution mass spectrometry (HRMS) can provide the elemental composition.- Isolate the impurity and perform 1D and 2D NMR for complete structural elucidation.[4][6]

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5]

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.
  • Keep the solution at room temperature for 8 hours.
  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide.
  • Store the solution at room temperature, protected from light, for 24 hours.

4. Thermal Degradation:

  • Place the solid compound in a hot air oven at 80°C for 48 hours.

5. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines. A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a robust HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Impurity Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Forced_Degradation Forced Degradation Studies Sample->Forced_Degradation Stress Conditions HPLC HPLC Analysis Forced_Degradation->HPLC LCMS LC-MS Analysis HPLC->LCMS Peak Identification Quantification Impurity Quantification HPLC->Quantification Identification Impurity Identification LCMS->Identification NMR NMR Spectroscopy Report Comprehensive Report Quantification->Report Structure_Elucidation Structure Elucidation Identification->Structure_Elucidation Requires Isolation Structure_Elucidation->Report

Caption: A typical workflow for the characterization of impurities.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product Ring-opened product Parent->Hydrolysis_Product Oxidation_Product N-oxide or hydroxylated species Parent->Oxidation_Product Photolysis_Product Dimerization or rearrangement products Parent->Photolysis_Product

Caption: Potential degradation pathways for this compound.

References

troubleshooting guide for cyclopenta[b]pyridine synthesis applicable to [c] isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclopentapyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these important heterocyclic motifs. Cyclopenta[b]pyridines and their [c] isomers are prevalent in natural products and serve as key intermediates in drug discovery.[1] However, their synthesis can present unique challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of cyclopentapyridines, particularly when using classical methods like the Bohlmann-Rahtz synthesis or cyclocondensation reactions.

Problem 1: Low or No Yield of the Desired Cyclopentapyridine Product

Question: "I'm attempting a Bohlmann-Rahtz synthesis to create a substituted cyclopenta[b]pyridine, but my yield is consistently below 20%, or I'm only recovering starting materials. What are the likely causes and how can I fix this?"

Answer: This is a common and frustrating issue, often rooted in the sensitive nature of the multi-step Bohlmann-Rahtz reaction. The process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration.[2][3][4] Several factors can disrupt this sequence.

Possible Causes & Step-by-Step Solutions:

  • Inefficient Aminodiene Intermediate Formation: The initial condensation is reversible and can be inefficient.

    • Solution: Ensure your enamine is pure and freshly prepared or generated in situ. For sluggish reactions, consider using ammonium acetate as the amino source to form the enamine in the reaction mixture, which can improve efficiency.[2][3]

  • High-Temperature Requirement for Cyclodehydration: The final cyclization step often requires high temperatures, which can lead to decomposition of starting materials or the intermediate.[2]

    • Solution: Introduce an acid catalyst to lower the activation energy of the cyclodehydration step. This is a critical optimization that allows the reaction to proceed at significantly lower temperatures.[3][5] A comparative table of catalytic options is provided below.

  • Solvent Choice: The polarity and protic nature of the solvent can dramatically affect both the condensation and cyclization steps.

    • Solution: Ethanol is often a superior solvent to aprotic polar solvents like DMSO because it can facilitate proton transfer steps in the mechanism.[2] However, for acid-sensitive substrates, ethanol under acid-free conditions can be effective.[2]

Protocol: Acid-Catalyzed Bohlmann-Rahtz One-Pot Synthesis

This protocol incorporates an acid catalyst to improve yields and lower reaction temperatures.

  • To a solution of the β-ketoester (1.0 equiv) in toluene, add ammonium acetate (2.0 equiv).

  • Reflux the mixture using a Dean-Stark apparatus for 2-4 hours to generate the enamine in situ.

  • Cool the mixture to room temperature. Add the ethynylketone (1.1 equiv) and acetic acid (0.5 equiv).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the aminodiene intermediate is consumed.

  • Perform an aqueous work-up, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Table 1: Comparison of Catalysts for the Cyclodehydration Step

CatalystTypical ConditionsAdvantagesDisadvantages
Acetic Acid Toluene, 80-110 °CInexpensive, effective for many substrates.[2]Can be too harsh for acid-sensitive functional groups.
Amberlyst-15 Toluene or EtOH, 60-80 °CSolid acid resin, allows for simple filtration-based workup, mild.[2][3]May require longer reaction times; catalyst can degrade.
ZnBr₂ or Yb(OTf)₃ Toluene, 60-80 °CLewis acids, can offer different selectivity and milder conditions.[3]More expensive, requires anhydrous conditions.
Problem 2: Formation of Significant Side Products

Question: "My reaction produces the correct mass for my target, but my NMR is complex, showing a mixture of isomers or unexpected byproducts. What's happening?"

Answer: Side product formation often points to issues with regioselectivity, incomplete reaction, or competing reaction pathways. For cyclopentapyridines, this can manifest as regioisomers (for the [c] isomer) or incompletely aromatized intermediates.

Possible Causes & Step-by-Step Solutions:

  • Incomplete Cyclization/Aromatization: The dihydro-cyclopentapyridine intermediate may be stable under your reaction conditions and fail to aromatize.

    • Solution: If you have isolated the dihydropyridine intermediate, resubject it to the reaction conditions with an added oxidant or a stronger acid catalyst. For syntheses that are not self-aromatizing (unlike the Bohlmann-Rahtz), an explicit oxidation step (e.g., with DDQ or MnO₂) is required.

  • Lack of Regiocontrol in Cyclocondensation: When using methods like the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives, the nucleophilic attack can occur at different positions, leading to isomeric products.[6]

    • Solution: Modifying the electronic properties of your starting materials can direct the cyclization. For instance, placing a strong electron-withdrawing group on one of the arylidene moieties can favor nucleophilic attack at that position. Temperature control is also crucial; running the reaction at the lowest feasible temperature can enhance selectivity.

  • Steric Hindrance: In functionalization reactions, such as Suzuki or Buchwald-Hartwig couplings on the cyclopentapyridine core, steric hindrance can prevent the reaction from proceeding or lead to undesired products.[7] For example, substitution at adjacent positions on a coupling partner can dramatically lower or completely inhibit the reaction.[7]

    • Solution: Switch to a less sterically demanding boronic acid/ester or amine. Alternatively, use a more active catalyst system with bulkier phosphine ligands (e.g., SPhos, XPhos) that can facilitate the difficult reductive elimination step.

Visualization 1: Troubleshooting Workflow for Low Yield & Side Products

G cluster_sm Starting Material Issues cluster_cond Reaction Condition Issues start Low Yield or Side Products check_sm Check Purity of Starting Materials (SM) start->check_sm check_cond Analyze Reaction Conditions start->check_cond sm_impure SM Impure? check_sm->sm_impure temp Is Temperature Too High/Low? check_cond->temp purify_sm Purify SM (Recrystallization, Distillation, Chromatography) sm_impure->purify_sm Yes sm_ok SM are Pure sm_impure->sm_ok No end Re-run Optimized Reaction purify_sm->end sm_ok->check_cond adjust_temp Optimize Temperature (Gradient Trial) temp->adjust_temp Yes catalyst Is Catalyst Ineffective? temp->catalyst No adjust_temp->end change_cat Screen Catalysts (See Table 1) catalyst->change_cat Yes solvent Is Solvent Suboptimal? catalyst->solvent No change_cat->end change_solv Test Protic vs. Aprotic (e.g., EtOH vs. Toluene) solvent->change_solv Yes change_solv->end

Caption: A logical workflow for diagnosing and solving common synthesis problems.

Problem 3: Difficulty in Product Purification

Question: "My reaction seems to work, but I'm struggling to isolate the pure cyclopentapyridine from the crude mixture. Column chromatography gives poor separation and peak tailing."

Answer: Pyridine-containing molecules are basic, which often leads to challenging purifications via standard silica gel chromatography.[8] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, causing significant peak tailing and poor resolution.[8]

Possible Causes & Step-by-Step Solutions:

  • Strong Analyte-Stationary Phase Interaction: The Lewis basicity of the pyridine nitrogen is the primary culprit.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the mobile phase (e.g., ethyl acetate/hexanes). The competing base will occupy the acidic sites on the silica, allowing your product to elute with a much better peak shape.[8]

    • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be used, but care must be taken with pH to ensure the compound is in a single protonation state.[8]

  • Product Instability on Silica: Some functionalized cyclopentapyridines may be unstable on acidic silica gel, leading to degradation during purification.

    • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in the starting eluent mixture that contains 1% triethylamine, allowing it to equilibrate, and then packing the column. This "end-capping" of the active sites minimizes degradation.

  • High Polarity of Product: If your product is highly polar, it may not elute from the column at all.

    • Solution: Switch to a more polar mobile phase system, such as dichloromethane/methanol. If this fails, consider alternative purification methods like preparative HPLC or crystallization. For some compounds, cation-exchange chromatography can be a powerful method to isolate the basic product from neutral impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What is the core mechanistic difference between synthesizing cyclopenta[b]pyridines versus cyclopenta[c]pyridines?

The primary difference lies in the annulation strategy and the required connectivity of the starting materials.

  • Cyclopenta[b]pyridines: The pyridine ring is fused at the 2,3-positions. Syntheses like the Bohlmann-Rahtz or cyclocondensations often build the pyridine ring onto a pre-existing cyclopentane derivative.[2][6][10] For example, reacting a cyclopentanone-derived enamine with an alkyne derivative.

  • Cyclopenta[c]pyridines: The pyridine ring is fused at the 3,4-positions. These are often synthesized from pyridine precursors, building the cyclopentane ring onto the pyridine scaffold, or through rearrangement reactions.[1] Some natural product syntheses utilize iridoid glycosides which already contain the core skeleton.[1] Functionalization often involves cross-coupling reactions on a pre-formed cyclopenta[c]pyridine core.[7][11][12]

Visualization 2: Simplified Bohlmann-Rahtz Mechanism

G enamine Enamine step1 Michael Addition enamine->step1 ynone Ethynylketone ynone->step1 aminodiene Aminodiene Intermediate step1->aminodiene step2 E/Z Isomerization (Heat) aminodiene->step2 isomerized Isomerized Intermediate step2->isomerized step3 Cyclodehydration (Acid Cat.) isomerized->step3 product Substituted Cyclopenta[b]pyridine step3->product

Caption: Key steps in the Bohlmann-Rahtz synthesis of pyridines.

Q2: How can I improve the regioselectivity when functionalizing the cyclopentane ring of my synthesized core?

Regioselectivity is governed by both steric and electronic factors. To control it:

  • Use Directing Groups: A pre-existing functional group can direct incoming reagents. For example, deprotonation with a strong base like LDA will typically occur alpha to a carbonyl group, allowing for selective alkylation at that position.

  • Bulky Reagents: Employing sterically hindered reagents can favor reaction at the less hindered position of the cyclopentane ring.

  • Transition-Metal Catalysis: For reactions like Mizoroki-Heck, the regioselectivity is often excellent and dictated by the mechanism of the catalyst, providing a reliable way to functionalize specific positions on an unsaturated cyclopentene ring.[13]

Q3: Are there milder, more modern alternatives to the high-temperature classical methods?

Yes, the field of heterocyclic synthesis is constantly evolving. Transition-metal-catalyzed reactions have become a powerful tool.[14] For instance, palladium- or rhodium-catalyzed [3+2] or [4+2] cycloadditions can form the fused ring systems under much milder conditions than traditional thermal cyclizations.[15] Additionally, the development of methods using benzyne intermediates for cycloadditions provides a transition-metal-free pathway to construct these scaffolds.[16] These methods often offer better functional group tolerance and higher yields.

References

Validation & Comparative

A Comparative Guide to 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, subtle isomeric variations can lead to profound differences in chemical reactivity, physical properties, and biological activity. This guide provides an in-depth, objective comparison of two such isomers: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of their synthesis, properties, and potential applications, supported by available experimental and theoretical data.

Introduction: The Significance of Isomeric Distinction

The core structure of both molecules is a fusion of a pyridine and a cyclopentanone ring, forming a bicyclic heteroaromatic system. The key distinction lies in the fusion orientation:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (henceforth [b]-isomer ) features the cyclopentanone ring fused to the 'b' face (C2-C3) of the pyridine ring.

  • This compound (henceforth [c]-isomer ) has the cyclopentanone ring fused to the 'c' face (C3-C4) of the pyridine ring.

This seemingly minor structural alteration significantly impacts the electron distribution within the aromatic system, the steric environment around the carbonyl group, and the overall molecular geometry. These differences are critical in the context of medicinal chemistry, where molecular recognition by biological targets is highly specific.

Physicochemical and Spectroscopic Properties: A Comparative Overview

While extensive experimental data is available for the [b]-isomer, the [c]-isomer is less characterized in the literature. The following table summarizes the known properties of the [b]-isomer and provides predicted properties for the [c]-isomer based on structural analysis and data from related derivatives.

Property6,7-dihydro-5H-cyclopenta[b]pyridin-5-one ([b]-isomer)This compound ([c]-isomer) (Predicted)
Molecular Formula C₈H₇NO[1]C₈H₇NO
Molecular Weight 133.15 g/mol [1]133.15 g/mol
Appearance Off-white to white solid[2]Likely a solid at room temperature
Melting Point 62-63°C[2]Expected to be in a similar range, potentially slightly different due to packing variations
Solubility Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water.[3]Similar solubility profile expected in polar organic solvents.
¹H NMR (CDCl₃, 400 MHz) δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)[2]Aromatic protons are expected in a similar region, with potentially different coupling constants due to the altered electronic environment. Aliphatic protons will show characteristic triplet or multiplet patterns.
¹³C NMR (CDCl₃, 101 MHz) δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73[2]The carbonyl carbon is expected around 200-205 ppm. Aromatic and aliphatic carbon signals will be present, with chemical shifts influenced by the position of the nitrogen atom.
IR Spectroscopy Characteristic C=O stretch expected around 1700-1750 cm⁻¹A strong C=O absorption band is predicted in a similar region to the [b]-isomer.
Mass Spectrometry (ESI) [M+H]⁺, calcd: 134.0606, found: 134.0598[2]Expected [M+H]⁺ at m/z 134.0606

Synthesis Methodologies: A Tale of Two Isomers

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Here, we compare established and proposed synthetic routes for both isomers.

Synthesis of the [b]-Isomer: Established Routes

Multiple synthetic strategies for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one have been reported, with a notable example being the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[2][4] Another approach involves a multi-component reaction.[5][6]

Experimental Protocol: Manganese-Catalyzed Oxidation [2]

  • Reaction Setup: In a 25 mL round-bottom flask, combine 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Oxidation: Add t-BuOOH (65% in H₂O, 2.5 mmol) to the stirred mixture at 25°C.

  • Reaction Monitoring: Stir the reaction for 24 hours, monitoring its progress by thin-layer chromatography.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the title compound.

Synthesis of the [c]-Isomer: A Proposed Pathway

Direct, experimentally verified synthetic routes for this compound are not well-documented in peer-reviewed literature. However, a plausible synthetic strategy can be proposed based on established organic chemistry principles, starting from 3,4-pyridinedicarboxylic acid.[7]

Proposed Experimental Protocol: Intramolecular Cyclization [7]

  • Anhydride Formation: Reflux 3,4-pyridinedicarboxylic acid with acetic anhydride and a catalytic amount of sulfuric acid to form 3,4-pyridinedicarboxylic anhydride.

  • Friedel-Crafts Acylation: React the anhydride with cyclopentene in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane to yield 4-(cyclopent-1-enoyl)nicotinic acid.

  • Intramolecular Cyclization: Treat the resulting acid with a strong acid such as trifluoroacetic acid or polyphosphoric acid and heat to induce intramolecular cyclization, forming the desired this compound.

  • Purification: Following an aqueous work-up, the crude product would be purified by column chromatography.

Comparative Synthesis Workflow

The following diagram illustrates the conceptual differences in the synthetic approaches to the two isomers.

G cluster_b Synthesis of [b]-isomer cluster_c Proposed Synthesis of [c]-isomer b_start 2,3-Cyclopentenopyridine b_reagents Mn(OTf)₂, t-BuOOH, H₂O b_start->b_reagents Oxidation b_product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one b_reagents->b_product c_start 3,4-Pyridinedicarboxylic Acid c_step1 Anhydride Formation c_start->c_step1 c_step2 Friedel-Crafts Acylation with Cyclopentene c_step1->c_step2 c_step3 Intramolecular Cyclization c_step2->c_step3 c_product This compound c_step3->c_product

Caption: Comparative synthetic workflows for the [b] and [c] isomers.

Structural and Reactivity Analysis: An Isomeric Divide

The placement of the nitrogen atom in the pyridine ring relative to the fused cyclopentanone dictates the electronic and steric properties of the two isomers.

Electronic Effects

In the [b]-isomer , the electron-withdrawing nitrogen atom is further from the carbonyl group. This results in a more "enone-like" character for the cyclopentanone ring. In contrast, for the [c]-isomer , the nitrogen is in closer proximity to the carbonyl group, which is expected to influence its electrophilicity and the acidity of the α-protons.

Steric Hindrance

The steric environment around the carbonyl group and the adjacent methylene protons also differs. In the [b]-isomer , one side of the carbonyl is flanked by the aromatic pyridine ring. In the [c]-isomer , the carbonyl group is positioned between a methylene group and a carbon atom of the pyridine ring. This can affect the accessibility of the carbonyl group to nucleophiles and the ease of enolate formation.

Reactivity and Stability

The [b]-isomer is a stable, crystalline solid.[2] The stability of the [c]-isomer has not been extensively reported, but based on related pyridinone structures, it is likely susceptible to degradation via hydrolysis, oxidation, and photolysis.[8] The reactivity of the α-protons to the carbonyl group in both isomers allows for further functionalization, a key aspect in the synthesis of derivative libraries for drug discovery.

Biological Activity and Therapeutic Potential: A Divergence in Focus

While both scaffolds are of interest in medicinal chemistry, the available research indicates a divergence in their explored biological activities.

6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

The [b]-isomer scaffold is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.[3] For instance, it is a precursor for the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[9] This highlights the utility of the [b]-scaffold in developing agents that target bacterial cell wall synthesis.

6,7-dihydro-5H-cyclopenta[c]pyridine Derivatives

Derivatives of the [c]-isomer have shown promising activity in the agrochemical sector as antiviral, insecticidal, and fungicidal agents.[10][11] Notably, certain 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated significant activity against the Tobacco Mosaic Virus (TMV).[10] Structurally related compounds have also been investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, suggesting potential therapeutic applications in stress-related disorders.

The following diagram illustrates a simplified signaling pathway relevant to CRF1 receptor antagonism, a potential therapeutic area for [c]-isomer derivatives.

G CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds AC Adenylyl Cyclase CRF1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Stress Response) PKA->CellularResponse Phosphorylates targets leading to Antagonist Cyclopenta[c]pyridine Derivative (Antagonist) Antagonist->CRF1R Blocks

Caption: Simplified CRF1 receptor signaling pathway.

Conclusion

The comparison between this compound and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one underscores the critical role of isomerism in determining the chemical and biological properties of heterocyclic compounds. The [b]-isomer is a well-characterized and synthetically accessible building block for established therapeutic agents. In contrast, the [c]-isomer, while less explored, presents exciting opportunities for the development of novel agrochemicals and potentially new classes of therapeutics targeting CNS disorders. Further experimental investigation into the synthesis and biological evaluation of the [c]-isomer is warranted to fully unlock its potential. This guide serves as a foundational resource to inform and direct such future research endeavors.

References

A Comparative Guide to the Biological Activity of Cyclopenta[c]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopenta[c]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry and agrochemical research. Its unique three-dimensional shape and tunable electronic properties make it an attractive framework for the design of novel bioactive molecules. This guide provides a comprehensive comparison of the biological activities of various cyclopenta[c]pyridine isomers, supported by experimental data, to inform and guide researchers, scientists, and drug development professionals in their quest for new therapeutic and crop protection agents.

Introduction to the Cyclopenta[c]pyridine Scaffold

The cyclopenta[c]pyridine core is a versatile platform that has been explored for a wide range of biological applications, from antiviral and insecticidal agents to potential therapeutics for human diseases.[1][2] The fusion of a cyclopentane ring to a pyridine ring creates a rigid structure with specific steric and electronic features that can be strategically modified to optimize interactions with biological targets. The position of substituents on both the cyclopentane and pyridine rings significantly influences the molecule's overall bioactivity, leading to a diverse pharmacological profile among its isomers.

Comparative Biological Activities of Cyclopenta[c]pyridine Derivatives

Recent research has highlighted the diverse biological potential of cyclopenta[c]pyridine derivatives, particularly in the realm of agriculture. A significant body of work has focused on 5-aryl-cyclopenta[c]pyridine isomers, demonstrating their potent antiviral, insecticidal, and fungicidal properties.[3][4]

Agrochemical Applications: A Focus on 5-Aryl-Cyclopenta[c]pyridine Isomers

A systematic investigation into a series of thirty novel 5-aryl-cyclopenta[c]pyridine derivatives has provided valuable insights into their structure-activity relationships (SAR) for agrochemical applications.[3][5] These compounds were synthesized with the natural product cerbinal as a lead compound.[3]

Several 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated significant in vivo antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds outperforming the commercial agent ribavirin.[3][4] The nature and substitution pattern of the aryl group at the 5-position were found to be critical for this activity.

Table 1: Comparative in vivo Anti-TMV Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives at 500 µg/mL [3]

CompoundR Group (Substitution on Phenyl Ring)Inactivation Effect (%)Curative Effect (%)Protection Effect (%)
4k 3-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
4g Not specified in detail, but noted for high activityData not providedData not providedData not provided
Ribavirin (Control) ----

Higher percentage values indicate greater antiviral activity.

Causality Behind Experimental Observations: The superior activity of compound 4k , featuring a meta-methoxyphenyl substitution, suggests that the electronic and steric properties of the substituent at this position are crucial for optimal interaction with the TMV coat protein or other viral targets.[3] Molecular docking studies have indicated that the introduction of a benzene ring at the 5-position enhances the binding affinity of these derivatives to TMV receptor proteins.[3]

The same series of 5-aryl-cyclopenta[c]pyridine derivatives also exhibited promising insecticidal and broad-spectrum fungicidal activities.[3]

  • Insecticidal Activity: The majority of the synthesized compounds showed good larvicidal efficacy against the diamondback moth (Plutella xylostella).[3]

  • Fungicidal Activity: Notably, compound 4i , bearing a 3,4,5-trifluorophenyl group, displayed outstanding inhibition against several plant pathogenic fungi.[3]

Table 2: Fungicidal Activity of Compound 4i at 50 μg/mL [3]

Fungal SpeciesInhibition Ratio (%)
Sclerotinia sclerotiorum91.9
Botrytis cinerea75.0
Phytophthora infestans62.5

Structure-Activity Relationship (SAR) Insights: The data suggests that electron-withdrawing groups, such as the fluorine atoms in compound 4i , enhance fungicidal activity. This is likely due to the modulation of the molecule's electronic properties, leading to improved interaction with fungal-specific targets.[4]

Therapeutic Potential of Cyclopenta[c]pyridine Isomers in Human Health

While the agrochemical applications of cyclopenta[c]pyridines are well-documented, their therapeutic potential for human diseases is an emerging area of research. The core scaffold has been identified in a number of natural products and synthetic compounds with a range of bioactivities, including antibacterial, anti-inflammatory, and neuropharmacological effects.[1][2]

Neuropharmacological and Anti-inflammatory Potential

Review articles have highlighted the potential of cyclopenta[c]pyridine derivatives in treating diseases of the nervous and immune systems.[1][6] However, specific comparative data for different isomers in these therapeutic areas is still limited in the publicly available literature. The structural similarity of the cyclopenta[c]pyridine scaffold to other biologically active heterocyclic systems suggests that this is a promising avenue for future drug discovery efforts. For instance, related pyridine derivatives have shown potential as neuroprotective agents and anti-inflammatory drugs.[7][8]

Anticancer Potential: An Area for Future Exploration

The broader class of pyridine-containing compounds is well-represented in clinically approved anticancer drugs.[9] While specific comparative studies on the anticancer activity of cyclopenta[c]pyridine isomers are not yet widely published, the structural motif holds promise. The rigid, three-dimensional nature of the scaffold could allow for precise targeting of protein-protein interactions or the active sites of kinases, which are often implicated in cancer progression. A patent for cyclopenta[d]pyrimidines as AKT protein kinase inhibitors further suggests the potential of related fused systems in oncology.

Experimental Methodologies

To ensure the reproducibility and validity of the presented findings, this section details the key experimental protocols used in the evaluation of cyclopenta[c]pyridine derivatives.

Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives

The synthesis of the 5-aryl-cyclopenta[c]pyridine derivatives was primarily achieved through a Suzuki cross-coupling reaction.[4]

Protocol 1: Suzuki Cross-Coupling for the Synthesis of 5-Aryl-Cyclopenta[c]pyridines [4]

  • Reactant Preparation: To a solution of the 5-bromo-cyclopenta[c]pyridine intermediate in a mixture of 1,4-dioxane and water, add a substituted phenylboronic acid (1.5 equivalents) and potassium phosphate (K₃PO₄).

  • Degassing and Catalyst Addition: Degas the mixture and place it under an argon atmosphere. Subsequently, add a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Reaction: Heat the reaction mixture at 95 °C for 8 hours.

  • Work-up and Purification: After cooling, filter the mixture and concentrate the filtrate. Purify the resulting residue by column chromatography to yield the final 5-aryl-cyclopenta[c]pyridine derivatives.

G A 5-Bromo-cyclopenta[c]pyridine C Suzuki Cross-Coupling (Pd(PPh3)4, K3PO4, 95°C) A->C B Substituted Phenylboronic Acid B->C D 5-Aryl-cyclopenta[c]pyridine Derivative C->D

Caption: Synthetic scheme for 5-aryl-cyclopenta[c]pyridine derivatives.

Biological Assays

The antiviral activity against TMV is typically evaluated using the half-leaf method on susceptible plants like Nicotiana tabacum.

Protocol 2: In Vivo Anti-TMV Activity Assay

  • Virus Inoculation: The leaves of healthy Nicotiana tabacum plants at the 5-6 leaf stage are inoculated with a TMV suspension.

  • Compound Application: The test compounds, dissolved in a suitable solvent, are applied to the leaves at various concentrations. A control group is treated with the solvent and a positive control (e.g., ribavirin) is also included.

  • Evaluation of Activity:

    • Protective Effect: The compound is applied before virus inoculation.

    • Curative Effect: The compound is applied after virus inoculation.

    • Inactivation Effect: The virus is pre-incubated with the compound before inoculation.

  • Data Analysis: The number of local lesions on the leaves is counted after a few days of incubation, and the inhibition rate is calculated relative to the control group.

G cluster_0 Pre-Inoculation cluster_1 Inoculation cluster_2 Post-Inoculation cluster_3 Inactivation Assay A Apply Compound (Protective Assay) B Inoculate with TMV A->B C Apply Compound (Curative Assay) B->C F Incubate Plants B->F C->F D Pre-incubate TMV with Compound E Inoculate with Treated TMV D->E E->F G Count Lesions & Calculate Inhibition F->G

Caption: Workflow for evaluating the in vivo anti-TMV activity.

The larvicidal activity is commonly assessed using a leaf-dipping method.

Protocol 3: Insecticidal Activity Assay against Plutella xylostella [4]

  • Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent and dilute with water containing a surfactant to the desired concentrations.

  • Leaf Treatment: Dip cabbage leaf discs into the test solutions for a specified duration.

  • Exposure: Air-dry the treated leaf discs and place them in petri dishes containing third-instar larvae of P. xylostella.

  • Mortality Assessment: Record the mortality of the larvae after a set period.

Future Directions and Conclusion

The comparative analysis of cyclopenta[c]pyridine isomers reveals a promising and versatile scaffold for the development of novel bioactive compounds. The well-established antiviral, insecticidal, and fungicidal activities of 5-aryl-cyclopenta[c]pyridine derivatives provide a strong foundation for the development of new agrochemicals.

The therapeutic potential of this scaffold in human health, particularly in the areas of oncology, inflammation, and neurological disorders, remains a largely untapped frontier. Future research should focus on:

  • Systematic SAR studies of cyclopenta[c]pyridine isomers against a broader range of human therapeutic targets.

  • Elucidation of the mechanisms of action for the most potent compounds.

  • Optimization of pharmacokinetic and pharmacodynamic properties to identify viable drug candidates.

This guide serves as a foundational resource to stimulate further investigation into the fascinating and diverse biological activities of cyclopenta[c]pyridine isomers, with the ultimate goal of translating these scientific findings into tangible benefits for agriculture and human medicine.

References

A Comparative Guide to the Structural Elucidation of Dihydro-Cyclopenta-Pyridinones: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel heterocyclic compounds such as 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one and its isomers, a precise structural assignment is the bedrock upon which further research is built. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this class of molecules, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the experimental workflow, compare its outcomes with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the rationale behind the selection of each technique.

The Challenge: Isomeric Ambiguity in Dihydro-Cyclopenta-Pyridinones

The dihydro-cyclopenta-pyridinone scaffold is a recurring motif in medicinal chemistry. However, synthetic routes can often lead to the formation of isomers, such as this compound and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. While these molecules share the same molecular formula and thus the same exact mass, their differing connectivity leads to distinct chemical and biological properties. Differentiating between these isomers requires analytical techniques that can probe the detailed connectivity and spatial arrangement of atoms.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.

A Case Study: The Structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

While a crystal structure for this compound is not publicly available, a study on its isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, provides an excellent practical example of the power of X-ray crystallography. The crystallographic data for this compound is available in the Crystallography Open Database (COD) under the deposition number 7219548.

The workflow to achieve such a definitive structure is a multi-step process that demands both skill and patience.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Crucial First Step): High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound. Various solvents and solvent mixtures should be screened to find conditions that favor the growth of well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. The goniometer is mounted on the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Processing and Structure Solution: The collected diffraction spots are indexed to determine the unit cell parameters and the crystal system. The intensities of the reflections are integrated. This data is then used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the electron density.

  • Structure Refinement: The initial model is refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed by parameters such as the R-factor.

Complementary Techniques: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. In such cases, and as a routine characterization tool, NMR spectroscopy and mass spectrometry are indispensable.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][6][7] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

For a molecule like this compound, a suite of NMR experiments would be employed:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key to piecing together the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its elemental composition through high-resolution mass spectrometry (HRMS).[3][5][8] Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can offer clues about the structure of the molecule.[9]

For this compound, HRMS would confirm the molecular formula, C₈H₇NO. While the mass spectrum of isomers will be identical in terms of the molecular ion, their fragmentation patterns in MS/MS experiments might show subtle differences that could aid in their differentiation, although this is not always conclusive.

A Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Provided 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of atoms, relative stereochemistryMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous and definitive structure determinationProvides detailed structural information in solution, which is often biologically relevantHigh sensitivity, provides molecular formula
Key Limitation Requires high-quality single crystals, which can be difficult to growCannot determine absolute stereochemistry, interpretation can be complex for large moleculesDoes not provide detailed connectivity information on its own, isomers can be difficult to distinguish
Typical Application Final proof of structure, solid-state characterizationPrimary tool for routine structural elucidation and confirmationRoutine confirmation of molecular weight and formula, used in conjunction with chromatography

Visualizing the Workflows

X-ray Crystallography Workflow

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Compound Synthesized Compound Crystallization Crystal Growth (Slow Evaporation) Compound->Crystallization Dissolve Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Select Crystal Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing (Indexing, Integration) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Final Structure Validation Refinement->Validation

Caption: Workflow for structural elucidation by single-crystal X-ray crystallography.

Spectroscopic Data Integration for Structure Elucidation

spectroscopic_workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation & Structure Assembly MS Mass Spectrometry (HRMS) Formula Determine Molecular Formula MS->Formula NMR NMR Spectroscopy (1D & 2D) Fragments Identify Structural Fragments (from NMR & MS/MS) NMR->Fragments Connectivity Establish Connectivity (using 2D NMR) Fragments->Connectivity Proposed_Structure Propose Structure Connectivity->Proposed_Structure

Caption: Integrated workflow for structure elucidation using spectroscopic methods.

Conclusion: An Integrated Approach

For the definitive structural elucidation of novel compounds like this compound and its isomers, an integrated analytical approach is most effective. While NMR and MS are the workhorses for initial characterization and confirmation of synthesis, they may not always be sufficient to unambiguously distinguish between closely related isomers. In such cases, and for the absolute confirmation of a new chemical entity, single-crystal X-ray crystallography is the ultimate arbiter. Its ability to provide a precise and detailed three-dimensional structure is unparalleled. The choice of analytical technique will always depend on the specific research question, but when absolute certainty of structure is required, the effort to obtain high-quality crystals for X-ray diffraction analysis is a worthwhile investment.

References

A Senior Application Scientist's Guide to the Structural Validation of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of progress. The 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one scaffold, a recurring motif in pharmacologically active compounds, presents a unique set of challenges and opportunities in structural elucidation. This guide provides an in-depth comparison of the critical analytical techniques required to validate the structure of these derivatives, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the logic of an integrated, self-validating analytical workflow.

The Imperative of an Integrated Analytical Approach

No single analytical technique can be considered infallible in the structural elucidation of complex organic molecules. A robust validation strategy relies on the synergistic and orthogonal information provided by a combination of spectroscopic and crystallographic methods. This multi-pronged approach is not merely about accumulating data, but about building a self-consistent structural hypothesis that withstands scrutiny from different analytical perspectives. The core of this strategy involves a tiered approach, starting with routine spectroscopic methods and escalating to more definitive techniques when necessary.

cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Hypothesis cluster_3 Definitive Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Hypothesis Proposed Structure NMR->Hypothesis MS->Hypothesis Xray X-ray Crystallography (If Ambiguity Exists or Absolute Stereochemistry is Required) Hypothesis->Xray Ambiguous Data or Need for Absolute Proof Validated Validated Structure Hypothesis->Validated Unambiguous Data Xray->Validated

Caption: Integrated workflow for structural validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[1][2] For this compound derivatives, a systematic NMR analysis is indispensable.

1D NMR: The First Look
  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (through spin-spin coupling). For the target scaffold, one would expect to see signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentanone ring. The chemical shifts and coupling constants are highly diagnostic.

  • ¹³C NMR & DEPT: Reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This is particularly useful for confirming the presence of the carbonyl carbon and the quaternary carbons at the ring fusion.

2D NMR: Resolving Ambiguity and Establishing Connectivity

While 1D NMR provides a foundational dataset, complex substitution patterns on the scaffold can lead to signal overlap and ambiguity. 2D NMR techniques are essential for definitively assigning proton and carbon signals and establishing the connectivity of the molecule.[3][4][5]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] It is invaluable for tracing the proton-proton connectivities within the cyclopentanone ring and identifying adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[4][6] It provides a direct and unambiguous link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this class of compounds. It reveals correlations between protons and carbons that are two or three bonds away.[4][6] This is essential for:

    • Confirming the ring fusion: Correlations between the protons on the cyclopentanone ring and the carbons of the pyridine ring (and vice versa) provide definitive proof of the fused ring system.

    • Assigning quaternary carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the primary method for assigning these carbons by observing their long-range correlations with nearby protons.

    • Placing substituents: The position of substituents on the scaffold can be confirmed by observing HMBC correlations from the protons of the substituent to the carbons of the core structure.

Comparative NMR Data for a Representative Scaffold
Technique Information Gained Application to this compound
¹H NMR Proton chemical shifts, integration, and coupling constants.Identifies aromatic vs. aliphatic protons; provides initial structural clues.
¹³C NMR Number and type of carbon environments.Confirms the total number of carbons and the presence of the carbonyl group.
DEPT Differentiates between CH₃, CH₂, CH, and quaternary carbons.Essential for assigning the aliphatic carbons and identifying the quaternary carbons at the ring junction.
COSY ¹H-¹H correlations (through 2-3 bonds).Establishes the connectivity of the protons within the cyclopentanone ring.
HSQC ¹H-¹³C one-bond correlations.Directly links proton and carbon signals for unambiguous assignment.
HMBC ¹H-¹³C long-range correlations (through 2-3 bonds).Confirms the connectivity across the entire molecule, including the placement of substituents and the assignment of quaternary carbons.
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.

  • 1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum, followed by a ¹³C{¹H} NMR spectrum. Acquire DEPT-135 and DEPT-90 spectra.

  • 2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire the following 2D spectra:

    • COSY (typically a gradient-selected DQF-COSY for higher resolution).

    • HSQC (edited HSQC is often preferred as it provides phase information to distinguish CH/CH₃ from CH₂ signals).

    • HMBC (optimized for a long-range coupling constant of ~8 Hz, which is a good compromise for detecting both ²J and ³J correlations).

  • Data Processing and Interpretation: Process the spectra using appropriate software. Systematically analyze the data, starting with the COSY to identify spin systems, then using the HSQC to link protons to their carbons, and finally, using the HMBC to piece together the entire molecular structure.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[7] It also offers structural clues through the analysis of fragmentation patterns.[8][9]

High-Resolution Mass Spectrometry (HRMS)

For any novel compound, obtaining a high-resolution mass spectrum is non-negotiable. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula, a critical piece of data for structural validation.

Fragmentation Analysis

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by breaking the molecule into smaller, charged fragments. For the this compound scaffold, characteristic fragmentation patterns can include:

  • Loss of CO from the cyclopentanone ring.

  • Cleavage of the cyclopentanone ring.

  • Fission of the pyridine ring, often with the loss of HCN.[10]

cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Output Sample Sample IonSource Ion Source (e.g., ESI, EI) Sample->IonSource Dissolved Sample Analyzer Mass Analyzer (e.g., TOF, Orbitrap, Quadrupole) IonSource->Analyzer Gaseous Ions Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: Generalized workflow for mass spectrometry.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to the low µg/mL or ng/mL range.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample into the ion source. Acquire the spectrum in positive ion mode (protonated molecule [M+H]⁺) or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass. Compare this with the expected formula.

III. Single-Crystal X-ray Crystallography: The Definitive Proof

When spectroscopic data are ambiguous, or when the absolute stereochemistry of a chiral center needs to be determined, single-crystal X-ray crystallography is the gold standard.[11][12] It provides an unambiguous three-dimensional model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and conformational details.[13]

The Causality of Choosing X-ray Crystallography

The decision to pursue a crystal structure is driven by the need for certainty. It is the ultimate arbiter in cases of:

  • Regioisomeric ambiguity: When different isomers are possible and NMR data cannot definitively distinguish between them.

  • Stereochemical uncertainty: To determine the relative and absolute stereochemistry of chiral centers.

  • Conformational analysis: To understand the preferred solid-state conformation of the molecule, which can be crucial for understanding its biological activity.

Experimental Protocol: From Powder to Structure
  • Crystal Growth: This is often the most challenging step.[14] The purified compound must be slowly crystallized from a suitable solvent system. Common methods include slow evaporation, vapor diffusion, and liquid-liquid diffusion. A high-purity sample is paramount.

  • Data Collection: A suitable single crystal is mounted on the diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final structure.[15]

Technique Strengths Limitations When to Use for this Scaffold
NMR Provides detailed connectivity information in solution; non-destructive.Can be ambiguous for complex structures or isomers; does not provide absolute stereochemistry.Always. The primary tool for initial structure determination and verification.
MS Provides accurate molecular weight and elemental formula; high sensitivity.Provides limited connectivity information; fragmentation can be complex.Always. To confirm the elemental formula via HRMS.
X-ray Provides unambiguous 3D structure, including absolute stereochemistry.Requires a high-quality single crystal; the solid-state structure may differ from the solution conformation.When NMR and MS data are insufficient to resolve ambiguity, or when absolute stereochemistry must be determined.

Conclusion: A Self-Validating System

The structural validation of this compound derivatives is a process of building a compelling, evidence-based case. Each piece of data, from the chemical shift of a proton in the NMR spectrum to the precise bond angle from an X-ray structure, serves as a test of the proposed structure. When the elemental composition from HRMS aligns with the proton and carbon counts from NMR, and the connectivities established by 2D NMR are consistent with both, a high degree of confidence is achieved. When X-ray crystallography further confirms this proposed structure, the validation can be considered complete and trustworthy. This integrated, self-validating approach ensures the scientific integrity of the research and provides a solid foundation for any subsequent drug development efforts.

References

comparing the reactivity of cyclopenta[c]pyridine and cyclopenta[b]pyridine ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Cyclopenta[c]pyridine and Cyclopenta[b]pyridine Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

The fusion of a cyclopentane ring with a pyridine core gives rise to a family of heterocyclic scaffolds known as cyclopentapyridines. These structures are integral to numerous natural products and serve as privileged frameworks in medicinal chemistry and drug development.[1][2][3] Among the various isomers, cyclopenta[b]pyridine and cyclopenta[c]pyridine represent two of the most fundamental arrangements, differing only in the position of the nitrogen atom relative to the fused carbocyclic ring. This subtle structural variance introduces profound differences in their electronic properties and, consequently, their chemical reactivity.

This guide provides an in-depth, comparative analysis of the reactivity of ketone derivatives of cyclopenta[b]pyridine and cyclopenta[c]pyridine. We will dissect how the placement of the heteroatom governs the behavior of the carbonyl group, influencing key transformations such as nucleophilic additions and enolate-mediated reactions. By grounding our discussion in mechanistic principles and supporting experimental data, this document aims to equip researchers with the predictive understanding needed to effectively harness these scaffolds in complex molecule synthesis.

Pillar 1: Unpacking the Structural and Electronic Landscape

The reactivity of a ketone is fundamentally dictated by the electrophilicity of its carbonyl carbon and the acidity of its α-protons. In cyclopentapyridine ketones, these properties are heavily modulated by the electron-withdrawing nature of the pyridine ring. The critical difference between the [b] and [c] isomers lies in how this electronic influence is transmitted to the cyclopentanone portion of the molecule.

Cyclopenta[b]pyridine-5-one: In this isomer, the nitrogen atom is at the 1-position. Its powerful inductive and resonance effects withdraw electron density significantly from the entire fused system. This effect is particularly pronounced at the C5 carbonyl group, leading to a highly polarized C=O bond and a substantially electrophilic carbonyl carbon.

Cyclopenta[c]pyridine-1-one: Here, the nitrogen is at the 2-position. While still electron-withdrawing, its influence on a carbonyl at the C1 position is electronically distinct. The proximity and orientation of the nitrogen lone pair and the π-system result in a different distribution of electron density compared to the [b] isomer.

The diagram below illustrates the key structural difference and the resulting electronic polarization that dictates reactivity.

Caption: Comparative electronic effects on carbonyl reactivity.

Pillar 2: A Head-to-Head Reactivity Comparison

We will now explore the practical consequences of these electronic differences across two classes of fundamental ketone reactions.

A. Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of carbonyl chemistry, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[4][5][6] The rate and success of this reaction are directly proportional to the magnitude of the partial positive charge on this carbon.

Comparative Insights: The cyclopenta[b]pyridine ketone isomer is consistently more reactive towards nucleophiles. The potent electron-withdrawing capacity of the pyridine ring, amplified by the nitrogen's specific location, renders its carbonyl carbon significantly more electron-deficient and thus a "harder" electrophile. This heightened reactivity is observed in reactions with strong nucleophiles like organometallics (Grignard, organolithium reagents) and reductions with hydride agents.[7][8]

While the cyclopenta[c]pyridine ketone is also activated compared to a simple cyclopentanone, its reactivity is generally more moderate. This allows for finer control and potentially different selectivity in competitive reaction scenarios.

Data Summary: Comparative Reduction of Pyridinic Ketones

Ketone SubstrateReducing AgentProductYieldReference
3-AcetylpyridineDicyclopentylzinc1-(Pyridin-3-yl)ethanolHigh[8]
2-AcetylpyridineDicyclopentylzinc1-(Pyridin-2-yl)ethanolHigh[8]
Substituted Pyridine KetonesDicyclopentylzincCorresponding AlcoholsGood to High[7]

Note: Direct comparative kinetic data for the title compounds is scarce in the literature; the table reflects the general high reactivity of pyridinic ketones, which is expected to be modulated by the fusion pattern.

Experimental Protocol: Nucleophilic Addition via Grignard Reaction

This protocol details a general procedure for the addition of a Grignard reagent to a cyclopentapyridine ketone, a self-validating system to probe carbonyl electrophilicity.

Causality: The entire procedure is conducted under anhydrous conditions because Grignard reagents are potent bases and will be quenched by even trace amounts of water. Diethyl ether or THF are used as solvents as they are aprotic and solvate the magnesium species, stabilizing the reagent.

  • Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. The system is maintained under an inert atmosphere (N₂ or Ar).

  • Grignard Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of the appropriate alkyl/aryl halide (1.1 eq) in anhydrous diethyl ether is added to the dropping funnel. A small portion is added to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux). The remaining halide solution is then added dropwise at a rate that maintains a steady reflux. After addition, the mixture is stirred for 1 hour.

  • Addition to Ketone: The Grignard solution is cooled to 0 °C. A solution of the cyclopentapyridine ketone (1.0 eq) in anhydrous diethyl ether is added dropwise from the funnel.

  • Reaction & Quenching: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. It is then carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Workup & Purification: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude alcohol is purified by flash column chromatography.

G cluster_Kinetic Kinetic Control cluster_Thermo Thermodynamic Control Ketone Cyclopenta[b]pyridin-5-one Base_K LDA, THF, -78°C Ketone->Base_K Base_T NaOEt, EtOH, RT Ketone->Base_T Enolate_K Less Substituted (C6) Enolate Base_K->Enolate_K Fast, Irreversible Deprotonation Product_K Kinetic Alkylation Product Enolate_K->Product_K + E⁺ Enolate_T More Substituted (C4) Enolate (More Stable) Base_T->Enolate_T Reversible Deprotonation Product_T Thermodynamic Alkylation Product Enolate_T->Product_T + E⁺

References

Performance Analysis of Pyrazole-Based Scaffolds as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quest for potent and selective kinase inhibitors is a perpetual frontier. Kinases, pivotal regulators of cellular signaling, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer. The development of small molecules that can effectively modulate kinase activity represents a cornerstone of modern targeted therapy. This guide provides a comprehensive comparison of a promising class of heterocyclic compounds, the pyrazole-based derivatives, against established kinase inhibitors. Our focus will be on their performance as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a key player in cell cycle regulation and a validated target in oncology.

Introduction to Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of approved drugs.[2] In the context of kinase inhibition, the pyrazole core can effectively mimic the purine ring of ATP, enabling competitive binding to the kinase active site. The strategic functionalization of the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will delve into the performance of novel pyrazole-based compounds, specifically those with fused ring systems structurally related to the 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one scaffold, and compare their efficacy against known CDK2 inhibitors.

Comparative Performance Analysis: Pyrazole Derivatives vs. Known CDK2 Inhibitors

Recent studies have highlighted the potential of pyrazole derivatives as potent inhibitors of CDK2. A series of novel pyrazole compounds were synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme complex. The results, summarized in the table below, demonstrate a compelling performance profile for these emerging drug candidates.

Compound IDStructureCDK2 IC50 (µM)Known InhibitorCDK2 IC50 (µM)
Compound 4 Pyrazole derivative3.82[3]AT7519 Not specified in the same study, but literature values are in the nanomolar range.
Compound 7a Pyrazole derivative2.0[3]
Compound 7d Pyrazole derivative1.47[3]
Compound 9 Pyrazole derivative0.96[3]

Table 1: Comparative Inhibition of CDK2 by Novel Pyrazole Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the CDK2 enzyme activity.

As evidenced by the data, several of the newly synthesized pyrazole derivatives exhibit potent inhibition of CDK2, with IC50 values in the low micromolar range.[3] Notably, Compound 9 displayed the most potent activity with an IC50 of 0.96 µM.[3] While a direct, side-by-side comparison with AT7519 within the same study is not provided, the potent activity of these novel compounds positions them as promising leads for further optimization.

Beyond enzymatic inhibition, the anti-proliferative effects of these compounds were assessed against a panel of cancer cell lines. Compound 4 , for instance, demonstrated exceptional anti-proliferative activity across 60 different cancer cell lines, with a mean growth inhibition (GI) of 96.47%.[3] Further investigation into its mechanism of action revealed that it induces cell cycle arrest at the G1 phase and promotes apoptosis, consistent with the inhibition of CDK2.[3]

Mechanistic Insights: The Rationale Behind Experimental Design

The design and synthesis of these pyrazole derivatives were guided by a structure-activity relationship (SAR) approach. The core pyrazole scaffold was selected for its known ability to interact with the ATP-binding pocket of kinases. Modifications to the substituents on the pyrazole ring were systematically explored to enhance potency and selectivity.

Molecular docking studies provided a virtual framework for understanding the binding interactions of these compounds within the CDK2 active site. These in silico models predicted that the pyrazole derivatives adopt a binding mode similar to that of the known inhibitor AT7519, forming key hydrogen bonds and hydrophobic interactions with the hinge region and surrounding residues of the kinase.[3]

The following diagram illustrates a generalized experimental workflow for the evaluation of these kinase inhibitors:

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_insilico In Silico Analysis synthesis Pyrazole Derivative Synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification kinase_assay In vitro Kinase Inhibition Assay (CDK2/Cyclin A2) purification->kinase_assay ic50 IC50 Determination kinase_assay->ic50 cell_viability Anti-proliferative Assay (NCI-60 Panel) ic50->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis docking Molecular Docking apoptosis->docking Correlate with Binding Mode md_sim Molecular Dynamics Simulation docking->md_sim

Figure 1: A generalized experimental workflow for the discovery and evaluation of novel kinase inhibitors.

Experimental Protocols

In Vitro CDK2/Cyclin A2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • ATP

  • Histone H1 substrate

  • Test compounds

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the test compounds, CDK2/Cyclin A2 enzyme, and the substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Context

CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins (Cyclin E and Cyclin A) and CDK inhibitors (CKIs). In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. The inhibition of CDK2 by small molecules can restore normal cell cycle control and induce apoptosis in cancer cells.

cell_cycle_pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_inhibitor CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of DNA_syn DNA Synthesis CyclinE_CDK2->DNA_syn promotes Inhibitor Pyrazole Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Figure 2: Simplified diagram of the G1/S cell cycle checkpoint and the point of intervention for CDK2 inhibitors.

Conclusion and Future Directions

The presented data strongly suggest that pyrazole-based scaffolds represent a promising avenue for the development of novel CDK2 inhibitors. The demonstrated potent enzymatic and cellular activities, coupled with favorable mechanistic profiles, warrant further investigation. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. This includes exploring further structural modifications to improve interactions with the CDK2 active site and reduce off-target effects. Ultimately, the goal is to translate these promising preclinical findings into clinically effective therapies for cancer patients.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is a cornerstone of both efficacy and safety. The 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one scaffold has emerged as a promising framework for the development of potent inhibitors targeting a variety of kinases implicated in oncology and inflammatory diseases. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target interactions, or cross-reactivity.[1][2] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by established experimental methodologies and data interpretation frameworks. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of kinase inhibitor selectivity.

The this compound Scaffold: A Privileged Structure

The fused ring system of this compound offers a rigid and synthetically tractable backbone for the design of kinase inhibitors. Its structure allows for diverse substitutions at multiple positions, enabling the fine-tuning of interactions within the ATP-binding pocket of target kinases. While specific cross-reactivity data for a broad panel of inhibitors based on this exact scaffold is not extensively consolidated in the public domain, we can infer potential cross-reactivity patterns based on structure-activity relationship (SAR) studies of analogous cyclopenta[c]pyridine derivatives.[3][4][5] For instance, the nature and substitution pattern of aryl groups appended to the core can significantly influence potency and selectivity.[3]

Understanding and Quantifying Cross-Reactivity: A Multifaceted Approach

A thorough assessment of an inhibitor's selectivity is not a single experiment but rather a tiered approach employing a combination of biochemical and cell-based assays.[6][7] This multi-pronged strategy provides a comprehensive picture of an inhibitor's behavior, from direct target engagement to its effects within a complex cellular environment.

Key Methodologies for Profiling Cross-Reactivity:
  • Biochemical Assays (Kinome Scanning): These high-throughput assays measure the direct interaction of an inhibitor with a large panel of purified kinases.[8][9][10] Platforms like KINOMEscan® utilize a competition binding assay to quantify the affinity of a compound for hundreds of kinases, providing a broad overview of its selectivity profile.[11][12][13] Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard for directly measuring enzyme activity and inhibition.[14]

  • Cell-Based Assays (Target Engagement): While biochemical assays are invaluable for initial screening, they do not fully recapitulate the cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence inhibitor activity.[10] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure target engagement in intact cells.[15][16][17][18][19] This method is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.

Comparative Analysis of Hypothetical Inhibitors

To illustrate the practical application of these methodologies, let us consider two hypothetical this compound based inhibitors, Compound A and Compound B , designed to target a specific kinase, "Kinase X."

Parameter Compound A Compound B Interpretation
Kinase X IC50 (Biochemical) 10 nM15 nMBoth compounds are potent inhibitors of the primary target.
Selectivity Score (S-Score) at 1µM *0.050.2Compound A is significantly more selective than Compound B, interacting with fewer off-target kinases at this concentration.
Number of Off-Targets (at 1µM with >90% inhibition) 315Reinforces the higher selectivity of Compound A.
CETSA Shift (Kinase X) +5.2°C+4.8°CBoth compounds demonstrate robust target engagement in a cellular context.
Key Off-Target Families SRC family, TEC familyBroad, including PKA, PKC, and receptor tyrosine kinasesThe off-target profile of Compound B is more diverse and includes kinases from multiple families, suggesting a higher potential for unintended biological effects.

Note: The Selectivity Score (S-score) is a quantitative measure of selectivity, calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

This comparative data, summarized in the table above, highlights the importance of comprehensive profiling. While both compounds exhibit similar potency against the primary target, their cross-reactivity profiles are vastly different. Compound A, with its superior selectivity, would likely be prioritized for further development due to a lower probability of off-target-related toxicity.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity data, standardized and well-documented protocols are essential.

Protocol 1: Kinome Scanning using a Competition Binding Assay (e.g., KINOMEscan®)

This protocol outlines the general steps for assessing inhibitor selectivity against a large panel of kinases.

  • Compound Preparation: Dissolve the test compound (e.g., Compound A or B) in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Binding Reaction: In each well of a multi-well plate, combine the test compound, a specific kinase tagged with a DNA label, and an immobilized, active-site directed ligand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound components.

  • Elution and Quantification: Elute the kinase-compound complexes and quantify the amount of kinase-tagged DNA using quantitative PCR (qPCR). The amount of kinase recovered is inversely proportional to the affinity of the test compound.

  • Data Analysis: Calculate the percent of control for each kinase at each compound concentration. Determine the dissociation constant (Kd) or the percent inhibition at a fixed concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details the steps to confirm that an inhibitor binds to its intended target within a cellular environment.

  • Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with the test compound (e.g., Compound A or B) at various concentrations or with a vehicle control (DMSO) for a specified duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing or using a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein (Kinase X) remaining in the soluble fraction using a specific antibody-based detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Generate melting curves by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualizing the Data and Workflows

Visual aids are crucial for interpreting complex datasets and understanding experimental procedures.

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement Compound Library Compound Library Kinase Panel (e.g., KINOMEscan) Kinase Panel (e.g., KINOMEscan) Compound Library->Kinase Panel (e.g., KINOMEscan) Screening Data Analysis (Selectivity Score) Data Analysis (Selectivity Score) Kinase Panel (e.g., KINOMEscan)->Data Analysis (Selectivity Score) Binding Data Lead Candidate Lead Candidate Data Analysis (Selectivity Score)->Lead Candidate Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment CETSA CETSA Compound Treatment->CETSA Western Blot / ELISA Western Blot / ELISA CETSA->Western Blot / ELISA Soluble Protein Western Blot / ELISA->Lead Candidate

Caption: Workflow for assessing inhibitor cross-reactivity.

G Inhibitor Inhibitor Target Kinase Target Kinase Inhibitor->Target Kinase High Affinity Off-Target Kinase 1 Off-Target Kinase 1 Inhibitor->Off-Target Kinase 1 Lower Affinity Off-Target Kinase 2 Off-Target Kinase 2 Inhibitor->Off-Target Kinase 2 Lower Affinity Downstream Signaling (Intended) Downstream Signaling (Intended) Target Kinase->Downstream Signaling (Intended) Adverse Effects Adverse Effects Off-Target Kinase 1->Adverse Effects Off-Target Kinase 2->Adverse Effects

Caption: Kinase inhibitor selectivity and its consequences.

Conclusion: The Path to Selective Inhibition

The development of selective kinase inhibitors based on the this compound scaffold holds immense therapeutic promise. However, a deep understanding of their cross-reactivity profiles is paramount for successful clinical translation. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive view of an inhibitor's selectivity and make informed decisions to guide lead optimization. The methodologies and comparative frameworks presented in this guide offer a clear path for navigating the complexities of the kinome and ultimately, for developing safer and more effective targeted therapies.

References

A Comparative Guide to the Synthesis of Cyclopenta[c]pyridines: Established Routes vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopenta[c]pyridine scaffold, a fused bicyclic heteroaromatic system, is a privileged structural motif in medicinal chemistry and natural products. Its presence in a range of biologically active compounds necessitates the development of efficient and versatile synthetic routes. This guide provides a comprehensive comparison of established and novel methods for the synthesis of cyclopenta[c]pyridines, offering researchers, scientists, and drug development professionals a critical evaluation of the available synthetic strategies.

Introduction: The Significance of the Cyclopenta[c]pyridine Core

The unique electronic and steric properties of the cyclopenta[c]pyridine (or 2-pyrindene) nucleus have positioned it as a valuable pharmacophore. Derivatives have shown a wide spectrum of biological activities, including potential as antiviral, insecticidal, and fungicidal agents. The compact, rigid structure of the cyclopenta[c]pyridine system provides a well-defined scaffold for the spatial presentation of functional groups, making it an attractive target for rational drug design. This guide will explore the traditional methods that have long been the mainstay of synthesizing this core structure and contrast them with recently developed, innovative approaches that offer potential advantages in terms of efficiency, substrate scope, and reaction conditions.

Established Routes to Cyclopenta[c]pyridines

Classical methods for the synthesis of the pyridine ring have been adapted for the construction of fused systems like cyclopenta[c]pyridines. These routes often rely on condensation reactions and have been well-documented in the chemical literature.

The Bohlmann-Rahtz Pyridine Synthesis

A cornerstone in pyridine synthesis, the Bohlmann-Rahtz reaction offers a two-step approach to substituted pyridines.[1][2][3] The initial step involves the condensation of an enamine with an alkynone to form an aminodiene intermediate. Subsequent thermal or acid-catalyzed cyclodehydration yields the pyridine ring.[1][2] For the synthesis of a cyclopenta[c]pyridine, a cyclic enamine derived from cyclopentanone would be a key starting material.

Causality in Experimental Choices: The choice of an enamine and an ethynylketone is central to this method. The enamine provides the nitrogen atom and a portion of the pyridine ring, while the ethynylketone delivers the remaining carbon atoms. The high temperatures often required for the final cyclodehydration step are necessary to overcome the energy barrier for the E/Z isomerization of the aminodiene intermediate, a prerequisite for cyclization.[1] To mitigate the need for high temperatures, various catalysts such as acetic acid, Amberlyst 15, zinc bromide, or ytterbium triflate can be employed.[2]

Experimental Protocol: A Generalized Bohlmann-Rahtz Approach

  • Formation of the Aminodiene Intermediate:

    • To a solution of the enamine (e.g., 1-(cyclopent-1-en-1-yl)pyrrolidine) in an aprotic solvent (e.g., toluene), add the ethynylketone at room temperature.

    • Stir the reaction mixture for several hours until the consumption of the starting materials is observed by TLC.

    • Remove the solvent under reduced pressure to obtain the crude aminodiene intermediate. Purification can be achieved by column chromatography.

  • Cyclodehydration:

    • Dissolve the purified aminodiene in a high-boiling solvent (e.g., xylenes) or in a solvent with an appropriate catalyst (e.g., acetic acid in toluene).

    • Heat the reaction mixture at reflux for several hours to effect cyclization and dehydration.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, wash with an aqueous solution to remove the catalyst, and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting cyclopenta[c]pyridine derivative by column chromatography or recrystallization.

Data Summary: Bohlmann-Rahtz Synthesis

ParameterDescription
Starting Materials Cyclic enamine, ethynylketone
Key Steps Michael addition, cyclodehydration
Typical Yields Moderate to good
Reaction Conditions Often requires high temperatures; can be acid-catalyzed
Substrate Scope Versatile, but can be limited by the availability of starting materials
Advantages Well-established, predictable regioselectivity
Disadvantages Harsh reaction conditions, potential for side reactions

Reaction Pathway: Bohlmann-Rahtz Synthesis

G A Cyclic Enamine C Aminodiene Intermediate A->C Michael Addition B Ethynylketone B->C D Cyclopenta[c]pyridine C->D Heat/Acid Cyclodehydration

Caption: Bohlmann-Rahtz synthesis workflow.

Other Established Condensation Routes

Several other classical named reactions for pyridine synthesis can be conceptually applied to cyclopenta[c]pyridine systems, including:

  • Hantzsch Pyridine Synthesis: A multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[4][5] To form a cyclopenta[c]pyridine, a cyclic β-ketoester derived from cyclopentanone would be required. The initial product is a dihydropyridine, which must be oxidized to the aromatic pyridine.

  • Guareschi-Thorpe Condensation: This method utilizes a cyanoacetic ester and a ketone in the presence of ammonia to construct the pyridine ring.[6]

  • Kröhnke Pyridine Synthesis: This synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[7][8]

These established routes, while foundational, often suffer from limitations such as the need for harsh reaction conditions, limited functional group tolerance, and sometimes low yields.

Novel Synthesis Methods for Cyclopenta[c]pyridines

Recent research has focused on developing more efficient and milder methods for the synthesis of the cyclopenta[c]pyridine core. These novel approaches often employ modern synthetic techniques and catalytic systems.

Synthesis of 5-Aryl-cyclopenta[c]pyridines from Cerbinal

A notable recent development is the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives starting from the natural product cerbinal. This method involves a multi-step sequence of amination, bromination, and a final Suzuki cross-coupling reaction to introduce the aryl group.

Causality in Experimental Choices: This strategy leverages a readily available natural product as a chiral starting material. The key Suzuki cross-coupling step is a powerful and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl substituents. The choice of a palladium catalyst, such as Pd(PPh₃)₄, is crucial for the efficiency of the cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives

  • Reaction Setup: In a reaction vessel, combine the 5-bromo-cyclopenta[c]pyridine intermediate (1.0 equiv.), the desired substituted phenylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane and water as solvents.

  • Catalyst Addition: After dissolution of the solids, add tetrakis(triphenylphosphine)palladium(0) (0.2 equiv.).

  • Reaction Conditions: Place the reaction under an argon atmosphere and heat to 95 °C for 8 hours.

  • Work-up: Upon completion, filter the reaction mixture through diatomite and concentrate the filtrate.

  • Purification: Wash the residue with water and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Summary: Synthesis from Cerbinal

ParameterDescription
Starting Materials Cerbinal-derived 5-bromo-cyclopenta[c]pyridine, phenylboronic acid
Key Steps Suzuki cross-coupling
Typical Yields Good to excellent
Reaction Conditions 95 °C, 8 hours, inert atmosphere
Substrate Scope Broad scope of aryl substituents from commercially available boronic acids
Advantages Utilizes a natural product scaffold, high functional group tolerance
Disadvantages Multi-step synthesis from the initial natural product

Experimental Workflow: Synthesis from Cerbinal

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 5-Bromo-cyclopenta[c]pyridine D Add Solvents (Dioxane/Water) A->D B Phenylboronic Acid B->D C K₃PO₄ C->D E Add Pd(PPh₃)₄ Catalyst D->E F Heat at 95°C, 8h (Argon atmosphere) E->F G Filter through Diatomite F->G H Concentrate G->H I Aqueous Work-up H->I J Column Chromatography I->J K 5-Aryl-cyclopenta[c]pyridine J->K

Caption: Step-by-step workflow for the synthesis of 5-aryl-cyclopenta[c]pyridines.

Cyclocondensation Route to Dihydrocyclopenta[b]pyridine Derivatives

While focusing on the cyclopenta[c]pyridine isomer, it is instructive to compare with novel syntheses of the isomeric cyclopenta[b]pyridine system. A recently reported efficient method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide as both a reagent and a catalyst.

Causality in Experimental Choices: This multicomponent approach offers high atom economy by combining multiple starting materials in a single pot. The sodium alkoxide plays a dual role: as a base to deprotonate the propanedinitrile, initiating the Michael addition, and as a nucleophile that participates in the cyclization cascade. The choice of alcohol as the solvent corresponds to the alkoxide used (e.g., ethanol for sodium ethoxide).

Experimental Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

  • Reaction Setup: To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (0.02 mol) in the corresponding alcohol solvent.

  • Reaction Conditions: Reflux the reaction mixture for 1 hour at 80 °C with stirring.

  • Work-up: After cooling to room temperature, dilute the mixture with distilled water.

  • Purification: Collect the precipitated solid product by filtration and wash with distilled water.

Data Summary: Cyclocondensation Route

ParameterDescription
Starting Materials 2,5-Diarylidenecyclopentanone, propanedinitrile, sodium alkoxide
Key Steps Michael addition, cyclocondensation
Typical Yields Good to excellent (e.g., 75% for CAPD-4)
Reaction Conditions 80 °C, 1 hour
Substrate Scope Dependent on the availability of substituted diarylidenecyclopentanones
Advantages Multicomponent, atom-economical, rapid
Disadvantages Produces the cyclopenta[b]pyridine isomer

Reaction Mechanism: Cyclocondensation Pathway

G A Diarylidenecyclopentanone C Michael Adduct A->C Michael Addition B Propanedinitrile B->C Base D Cyclized Intermediate C->D Intramolecular Cyclization E Dihydrocyclopenta[b]pyridine D->E Dehydration

References

Safety Operating Guide

Essential Protective Measures for Handling 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and personal protective equipment (PPE) recommendations for the handling of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (CAS No. 350847-80-2). As a heterocyclic ketone, this compound serves as a valuable building block in pharmaceutical research and drug development.[1][2] Understanding its specific hazard profile is paramount to ensuring the safety of all laboratory personnel. This document is designed for researchers, scientists, and drug development professionals, offering a framework for safe operation, risk mitigation, and emergency preparedness.

Hazard Profile Analysis: The "Why" Behind the Protocol

The selection of appropriate PPE is not a matter of arbitrary choice but a direct response to the known, documented hazards of a chemical. For this compound, the primary risks are clearly defined by its GHS hazard classifications.[3] A thorough understanding of these hazards provides the logical foundation for the protective measures outlined in this guide.

  • H315 - Causes Skin Irritation: Direct contact with the compound can lead to skin irritation.[3][4] This necessitates the use of a robust barrier between the chemical and the skin.

  • H319 - Causes Serious Eye Irritation: The eyes are particularly vulnerable.[3][4] Accidental splashing or contact with contaminated surfaces can cause significant and potentially lasting damage. This hazard dictates that eye protection is non-negotiable.

  • H335 - May Cause Respiratory Irritation: Inhalation of the compound as a dust or aerosol can irritate the respiratory tract.[3][4] The primary engineering control for this hazard is a certified chemical fume hood, with respiratory protection serving as a crucial secondary measure.

  • H302 - Harmful if Swallowed: While direct ingestion is less common in a laboratory setting, this classification underscores the compound's systemic toxicity and reinforces the need for stringent hygiene practices.[3][4]

Core Personal Protective Equipment (PPE) Protocol

Based on the established hazard profile, the following PPE is mandatory for all operations involving this compound.

Eye and Face Protection

To counteract the risk of serious eye irritation (H319), appropriate eye protection is critical.

  • Minimum Requirement: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[5][6] Standard safety glasses do not provide an adequate seal and are insufficient.

  • Elevated Risk: For procedures with a heightened risk of splashing (e.g., handling large volumes of solutions, reaction quenching), a full-face shield must be worn in addition to chemical safety goggles.[6][7]

Hand Protection

Given that this compound causes skin irritation (H315), selecting the correct gloves is essential. The "ketone" functional group in the molecule is a key consideration for glove material selection.

  • Glove Material: While nitrile gloves are common in laboratories, they can offer poor resistance to certain ketones.[8] For handling this compound, more robust options are recommended. Butyl or Viton™ (fluoroelastomer) gloves provide superior protection against ketones and other organic solvents.[8] If these are not available, double-gloving with nitrile gloves may offer temporary, limited protection for short-duration tasks, but this is a suboptimal control.

  • Inspection and Use: Always inspect gloves for any signs of degradation or perforation before use.[6] Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly with soap and water after removing gloves.

Body Protection

Protective clothing prevents accidental skin contact and contamination of personal attire.

  • Standard Protocol: A clean, flame-resistant laboratory coat with long sleeves, fully fastened, is mandatory.[6]

  • Additional Protection: For large-scale operations (>50g) or tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[9] Full-body chemical-resistant suits are necessary for emergency response situations or large-scale production environments.[10]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[6]

Respiratory Protection

The primary defense against respiratory irritation (H335) is an engineering control.

  • Primary Control: All handling of solid this compound and its solutions must be conducted within a certified and properly functioning chemical fume hood.[6]

  • Secondary Control: In the rare event of a fume hood failure or a large-scale spill outside of containment, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5][11] Personnel must be fit-tested and trained in the proper use of such respirators.

PPE Selection Matrix for Varying Scales of Operation

The required level of PPE can be adjusted based on the quantity of material being handled and the specific operation being performed. This matrix provides a clear, tiered approach to safety.

Scale / Operation Primary Hazards Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Microscale (<1g) Weighing solid, preparing stock solutionsDust inhalation (H335), Skin/Eye contact (H315, H319)Chemical Safety GogglesButyl or Viton™ GlovesLab CoatChemical Fume Hood
Bench Scale (1-50g) Reaction setup, workup, purificationSplash (H319), Skin contact (H315), Inhalation (H335)Goggles & Face ShieldButyl or Viton™ GlovesLab Coat & Chemical ApronChemical Fume Hood
Large Scale (>50g) / Spill Bulk transfer, large reactions, emergency responseHigh splash/aerosol risk (H319, H335, H315)Goggles & Face ShieldButyl or Viton™ GlovesChemical Resistant Suit/CoverallsNIOSH-Approved Respirator (as needed)

Procedural Workflow for Safe Handling

Adherence to a standardized procedure minimizes risk and ensures reproducibility and safety.

Pre-Operational Safety Checklist
  • Verify the chemical fume hood has a current, valid certification.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[9]

  • Don all required PPE as outlined in the matrix above.

  • Prepare all necessary equipment and reagents within the fume hood to minimize time spent with the container open.

  • Have a designated waste container ready for contaminated consumables.

Step-by-Step Handling (Example: Weighing and Dissolving)
  • Place a tared weigh boat on an analytical balance inside the chemical fume hood.

  • Slowly and carefully transfer the desired amount of solid this compound to the weigh boat, minimizing the creation of dust.

  • Close the primary container immediately after dispensing.

  • Carefully add the weighed solid to the solvent in the reaction vessel.

  • Rinse any residual solid from the weigh boat into the vessel with a small amount of solvent.

  • Dispose of the contaminated weigh boat in the designated solid waste container.

Emergency Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]

Decontamination and Disposal
  • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., isopropanol) and decontaminating solution after work is complete.

  • Dispose of all contaminated consumables (gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container in accordance with institutional and local regulations.[11]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[5]

PPE Selection Decision Framework

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Decision_Framework cluster_assessment Initial Risk Assessment cluster_ppe PPE Ensemble Selection start Plan Task with This compound scale Scale of Operation? start->scale splash Potential for Splash or Aerosol Generation? scale->splash > 1g ppe_base Base PPE: - Chemical Goggles - Butyl/Viton Gloves - Lab Coat - Fume Hood scale->ppe_base < 1g (Microscale) ppe_emergency Emergency/Large Scale: + Full Suit + Respirator scale->ppe_emergency > 50g / Spill splash->ppe_base No (e.g., Solid Transfer) ppe_splash Upgrade: + Face Shield + Chemical Apron splash->ppe_splash Yes (e.g., Workup)

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.